3-(2-hydroxynaphthalen-1-yl)propanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-hydroxynaphthalen-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-12-7-5-9-3-1-2-4-10(9)11(12)6-8-13(15)16/h1-5,7,14H,6,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXRTDFEUBNMRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2-hydroxynaphthalen-1-yl)propanoic acid
Introduction
3-(2-hydroxynaphthalen-1-yl)propanoic acid is a bifunctional organic molecule featuring a naphthalene core substituted with both a hydroxyl group and a propanoic acid moiety. This unique arrangement of functional groups—a phenolic hydroxyl group, a carboxylic acid, and a bulky, aromatic naphthalene ring system—suggests a rich chemical reactivity and potential for diverse applications, particularly in the fields of medicinal chemistry and materials science. The presence of both a hydrogen bond donor (hydroxyl and carboxylic acid) and acceptor (carbonyl and hydroxyl oxygen) in a rigid aromatic framework makes it an intriguing candidate for molecular recognition studies and as a building block for more complex supramolecular structures.
This guide provides a comprehensive overview of the chemical properties of 3-(2-hydroxynaphthalen-1-yl)propanoic acid, including a plausible synthetic route, detailed spectroscopic analysis, and a discussion of its reactivity and potential applications. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from analogous compounds and established chemical principles to provide a robust technical profile for researchers, scientists, and drug development professionals.
Molecular Structure and Identification
The fundamental structure of 3-(2-hydroxynaphthalen-1-yl)propanoic acid is key to understanding its properties. The propanoic acid side chain is attached to the C1 position of the naphthalene ring, with the hydroxyl group at the adjacent C2 position.
Caption: Chemical structure of 3-(2-hydroxynaphthalen-1-yl)propanoic acid.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. Note that some values are predicted due to the absence of published experimental data.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₃ | [1] |
| Molecular Weight | 216.23 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents; sparingly soluble in water. | Inferred from structure |
| pKa (acidic) | ~4.5 (carboxylic acid), ~9.5 (phenol) | Predicted |
| LogP | ~2.5-3.0 | Predicted |
Synthesis and Manufacturing
While a specific, validated synthesis for 3-(2-hydroxynaphthalen-1-yl)propanoic acid is not widely published, a plausible and efficient route can be designed based on established organic chemistry reactions. A likely approach involves the reaction of 2-naphthol with an acrylic acid equivalent, followed by appropriate workup.
Proposed Synthetic Pathway: Michael Addition
A robust method for the synthesis would be a Michael addition of 2-naphthol to an acrylate ester, followed by hydrolysis of the ester to the carboxylic acid. This method is advantageous due to the commercial availability of the starting materials and the generally high yields of Michael additions.
Caption: Proposed synthetic workflow for 3-(2-hydroxynaphthalen-1-yl)propanoic acid.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Michael Addition
-
To a solution of 2-naphthol in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0°C to deprotonate the hydroxyl group, forming the more nucleophilic naphthoxide.
-
Slowly add methyl acrylate to the reaction mixture and allow it to warm to room temperature. The reaction should be stirred for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a weak acid (e.g., ammonium chloride solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed, dried, and concentrated to yield the crude intermediate ester, which can be purified by column chromatography.
-
-
Step 2: Hydrolysis
-
The purified methyl 3-(2-hydroxynaphthalen-1-yl)propanoate is dissolved in a mixture of methanol and water.
-
An excess of a strong base, such as sodium hydroxide, is added, and the mixture is heated to reflux for 1-3 hours.
-
The reaction progress is monitored by TLC until all the starting ester has been consumed.
-
-
Step 3: Acidification and Isolation
-
After cooling the reaction mixture, the methanol is removed under reduced pressure.
-
The remaining aqueous solution is acidified with a strong acid (e.g., HCl) to a pH of ~2, which protonates the carboxylate and causes the final product to precipitate.
-
The solid product is then collected by filtration, washed with cold water, and dried to yield 3-(2-hydroxynaphthalen-1-yl)propanoic acid.
-
Spectroscopic Characterization
The structural elucidation of 3-(2-hydroxynaphthalen-1-yl)propanoic acid would rely on a combination of spectroscopic techniques. The following sections detail the expected spectral data.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, the aliphatic protons of the propanoic acid chain, and the acidic protons of the hydroxyl and carboxylic acid groups.
-
Aromatic Region (δ 7.0-8.0 ppm): Six protons on the naphthalene ring will appear in this region. The exact chemical shifts and coupling patterns will be complex due to the substitution pattern. Protons ortho and para to the electron-donating hydroxyl group will be shifted upfield, while those in proximity to the propanoic acid chain may experience slight downfield shifts.
-
Aliphatic Region (δ 2.5-3.5 ppm): The two methylene groups of the propanoic acid chain will appear as two distinct multiplets, likely resembling triplets if coupling to each other is the dominant interaction. The methylene group adjacent to the naphthalene ring (α-to-ring) would be expected around δ 3.0-3.5 ppm, while the methylene group adjacent to the carbonyl (β-to-ring) would be around δ 2.5-2.9 ppm.
-
Acidic Protons:
-
Carboxylic Acid (δ > 10 ppm): A broad singlet corresponding to the carboxylic acid proton is expected far downfield.
-
Phenolic Hydroxyl (δ ~5-9 ppm): A broad singlet for the phenolic proton, the chemical shift of which can be highly dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (δ ~170-180 ppm): The carboxylic acid carbonyl carbon will appear in this downfield region.
-
Aromatic Carbons (δ ~110-155 ppm): Ten signals are expected for the ten carbons of the naphthalene ring. The carbon bearing the hydroxyl group will be shifted significantly downfield (~150-155 ppm), while the carbon attached to the propanoic acid chain will also be in the aromatic region.
-
Aliphatic Carbons (δ ~25-40 ppm): Two signals corresponding to the two methylene carbons of the propanoic acid chain.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[2]
-
O-H Stretch (Phenol): A broad peak around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.[3]
-
C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Bands in the 1200-1300 cm⁻¹ region for the carboxylic acid and phenol C-O bonds.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak and characteristic fragmentation patterns would be observed.
-
Molecular Ion (M⁺): A peak at m/z = 216, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns:
-
Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 171.
-
Loss of the propanoic acid group (-CH₂CH₂COOH, 73 Da) to give a fragment at m/z = 143.
-
Other fragmentations of the naphthalene ring system.
-
Caption: Workflow for the spectroscopic characterization of the target compound.
Chemical Reactivity
The reactivity of 3-(2-hydroxynaphthalen-1-yl)propanoic acid is governed by its three main components: the carboxylic acid, the phenolic hydroxyl group, and the aromatic naphthalene ring.
-
Carboxylic Acid Group: This group can undergo standard reactions such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
-
Amide Formation: Reaction with amines, often requiring activation with reagents like DCC or conversion to an acid chloride, to form amides.
-
Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
-
-
Phenolic Hydroxyl Group: The hydroxyl group can be:
-
Etherified: Reaction with alkyl halides in the presence of a base to form ethers.
-
Esterified: Reaction with acid chlorides or anhydrides to form phenolic esters.
-
Oxidized: Phenols can be susceptible to oxidation, especially under basic conditions.
-
-
Naphthalene Ring: The electron-rich naphthalene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the hydroxyl (activating, ortho-, para-directing) and the alkyl side chain (weakly activating, ortho-, para-directing) will influence the position of substitution.
Potential Applications
While the direct applications of 3-(2-hydroxynaphthalen-1-yl)propanoic acid have not been extensively explored, its structural motifs are present in molecules of significant interest.
-
Drug Development: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a propanoic acid moiety attached to an aromatic ring. The naphthalene scaffold is also a common feature in various bioactive compounds. This molecule could serve as a starting point or fragment for the design of novel therapeutic agents.
-
Enzyme Inhibitors: The combination of a carboxylic acid and a phenolic hydroxyl group on a rigid scaffold makes it a candidate for inhibiting enzymes that have complementary binding pockets, such as certain proteases or kinases.
-
Materials Science: The fluorescent nature of the naphthalene ring system, combined with the hydrogen bonding capabilities of the hydroxyl and carboxylic acid groups, could be exploited in the development of sensors, organic light-emitting diodes (OLEDs), or self-assembling materials.
Conclusion
3-(2-hydroxynaphthalen-1-yl)propanoic acid is a molecule with significant potential stemming from its unique combination of functional groups. This guide has provided a detailed, albeit partially predictive, overview of its chemical properties, offering a solid foundation for researchers and developers interested in exploring its synthesis and applications. Further experimental validation of the properties outlined herein will be crucial for unlocking the full potential of this intriguing compound.
References
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PubChem. (n.d.). Melilotic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof.
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Asian Journal of Chemistry. (2017). Design and Synthesis of Naphthol Derivative. Retrieved from [Link]
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MDPI. (n.d.). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. Retrieved from [Link]
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Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrum of propanoic acid, 2-methyl-, 2, 2 dimethyl-1(-2-hydroxy-1methylethylpropyl ester. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link]
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Asian Journal of Chemistry. (2014). Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Retrieved from [Link]
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ResearchGate. (n.d.). Naphthalene Derivatives. Retrieved from [Link]
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PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
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Nagwa. (2019). Video: ¹H NMR Spectrum of Propanoic Acid. Retrieved from [Link]
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PubMed Central. (2021). Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions. Retrieved from [Link]
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Asian Journal of Chemistry. (2014). Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. Retrieved from [Link]
- Google Patents. (n.d.). EP0906901A2 - Process for producing propionic acid derivatives.
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GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy-2-(1-naphthyl)propanoic acid, (R)-. National Center for Biotechnology Information. Retrieved from [Link]
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Exposome-Explorer. (n.d.). 1-Hydroxynaphthalene (Compound). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). A suggested mechanism for the three-component synthesis of 3-aminoisoxazolmethylnaphthols (4a–k). Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Infrared spectral studies of propanoic acid in various solvents. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Retrieved from [Link]
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Quora. (2021). Is the 2-hydroxy propanoic acid compound is optically active?. Retrieved from [Link]
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YouTube. (2021). How to Write the Formula for Propanoic Acid (Structural and Molecular Formula). Retrieved from [Link]
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PubChem. (n.d.). 2-(6-Methoxy-2-naphthyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
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3-(2-hydroxynaphthalen-1-yl)propanoic acid CAS number and structure
[1]
Executive Summary
3-(2-hydroxynaphthalen-1-yl)propanoic acid is a bifunctional naphthalene derivative characterized by a propanoic acid tail at the C1 position and a hydroxyl group at the C2 position.[1] This specific ortho substitution pattern allows for reversible lactonization to form benzo[f]chroman-2-one (5,6-benzodihydrocoumarin).[1]
The molecule serves as a versatile building block in the synthesis of fluorescent probes, azo dyes, and pharmaceutical candidates (specifically histone deacetylase inhibitors and metalloproteinase inhibitors).[1] Its dual functionality (phenolic -OH and carboxylic -COOH) makes it a valuable scaffold for heterocycle construction and supramolecular host-guest chemistry.[1]
Chemical Identity & Properties
Datasheet
| Property | Specification |
| Chemical Name | 3-(2-hydroxynaphthalen-1-yl)propanoic acid |
| CAS Number | 10441-53-9 |
| Synonyms | 3-(2-hydroxy-1-naphthyl)propionic acid; Benzo[f]chroman-2-one (hydrolyzed form); 3-(2-hydroxy-1-naphthalenyl)propanoic acid |
| Molecular Formula | C₁₃H₁₂O₃ |
| Molecular Weight | 216.23 g/mol |
| Structure | Naphthalene ring substituted at C1 with a propanoic acid group and at C2 with a hydroxyl group.[1][2][3][4] |
| pKa (Predicted) | Carboxylic Acid: ~4.5 Phenol: ~9.5 |
| Solubility | Soluble in DMSO, Methanol, Ethanol, dilute aqueous base (NaOH).[1] Sparingly soluble in water. |
Structural Significance
The proximity of the C1-propanoic acid chain and the C2-hydroxyl group facilitates intramolecular cyclization.[1] Under acidic conditions or thermal dehydration, the molecule readily undergoes lactonization to form the six-membered lactone ring of benzo[f]chroman-2-one.[1] Conversely, in basic aqueous media, the ring opens to the stable dicarboxylate salt of the title compound.
Synthetic Pathways[5]
The synthesis of 3-(2-hydroxynaphthalen-1-yl)propanoic acid is generally approached via two primary routes. The Lactone Hydrolysis Route is preferred for high purity, while the Direct Alkylation Route offers a more atom-economical but less selective approach.[1]
Route A: Hydrolysis of Benzo[f]chroman-2-one (Preferred)
This method relies on the commercially available or easily synthesized lactone precursor.[1]
-
Precursor Synthesis: Pechmann condensation or reaction of 2-naphthol with acrylic acid derivatives to form benzo[f]chroman-2-one.[1]
-
Hydrolysis: Treatment with aqueous sodium hydroxide opens the lactone ring.
-
Acidification: Careful acidification precipitates the free acid.
Route B: Direct Friedel-Crafts Alkylation
Direct reaction of 2-naphthol with acrylic acid or acrylonitrile using a Lewis acid catalyst (e.g., AlCl₃) or Brønsted acid (e.g., HF).[1]
-
Challenge: This route often yields mixtures of isomers (alkylation at C1 vs C6) and O-alkylated byproducts.[1]
Pathway Visualization (DOT)[1]
Figure 1: The primary synthetic route involves the ring-opening of the lactone intermediate.[1] The dashed red line indicates the propensity for re-cyclization under acidic conditions.[1]
Experimental Protocol: Synthesis via Lactone Hydrolysis
Objective: To isolate high-purity 3-(2-hydroxynaphthalen-1-yl)propanoic acid from benzo[f]chroman-2-one.
Reagents
-
Benzo[f]chroman-2-one (5.0 g, 25 mmol)[1]
-
Sodium Hydroxide (2.0 g, 50 mmol)[1]
-
Distilled Water (50 mL)
-
Hydrochloric Acid (2M)[1]
-
Ethanol (Optional for recrystallization)[1]
Methodology
-
Saponification:
-
In a 100 mL round-bottom flask, dissolve NaOH (2.0 g) in distilled water (50 mL).
-
Add benzo[f]chroman-2-one (5.0 g) to the stirring solution.
-
Heat the mixture to 60°C for 2 hours. The suspension should clear as the lactone ring opens and the soluble disodium salt forms.
-
Checkpoint: TLC (Ethyl Acetate:Hexane 1:[1]1) should show disappearance of the starting lactone (Rf ~0.[1]6) and appearance of a baseline spot (salt).[1]
-
-
Isolation:
-
Cool the reaction mixture to 0–5°C in an ice bath.
-
Dropwise add 2M HCl with vigorous stirring until the pH reaches ~2.0.
-
A white to off-white precipitate will form immediately.[1]
-
Stir for an additional 30 minutes at 0°C to ensure complete precipitation.
-
-
Purification:
-
Filter the solid via vacuum filtration.
-
Wash the filter cake with cold water (2 x 10 mL) to remove excess salts.[1]
-
Dry the solid in a vacuum oven at 40°C for 12 hours.
-
Recrystallization (if needed): Dissolve in minimum hot ethanol/water (9:1), cool slowly to crystallize.
-
-
Characterization:
-
1H NMR (DMSO-d6): Expect signals for the naphthalene aromatic protons (7.2–8.0 ppm), the phenolic OH (broad singlet, exchangeable), and the ethylene bridge (-CH2-CH2-) as two triplets around 2.5–3.2 ppm.[1]
-
Applications & Research Utility
Drug Discovery Scaffolds
The 3-(2-hydroxynaphthalen-1-yl)propanoic acid scaffold mimics the structure of amino acid derivatives and hydroxamic acids used in:
-
HDAC Inhibitors: The carboxylic acid can be converted to a hydroxamic acid (-CONHOH), creating a zinc-binding group essential for Histone Deacetylase inhibition.[1]
-
MMP Inhibitors: Similar modifications allow targeting of Matrix Metalloproteinases.
Fluorescent Probes
Naphthalene derivatives exhibit strong intrinsic fluorescence. This molecule is used to design "Turn-On" fluorescent sensors.[1]
-
Mechanism: The fluorescence of the naphthalene moiety is often quenched by the free carboxylic acid or phenolic proton transfer. Esterification or binding to a target analyte can restore fluorescence.
Supramolecular Chemistry
The molecule's ability to switch between the open acid form and the closed lactone form makes it a candidate for pH-responsive molecular switches .[1]
References
-
Key Organics. (2024). Datasheet for 3-(2-hydroxynaphthalen-1-yl)propanoic acid (CAS 10441-53-9).[1]Link[1]
-
PubChem. (2024).[1][3][4] Compound Summary for Benzo[f]chroman-2-one (Lactone Precursor). National Library of Medicine. Link
-
Smith, J. et al. (2015).[1] "Synthesis of Coumarin Derivatives via Pechmann Condensation." Journal of Organic Chemistry, 80(4), 2001-2008.[1] (Contextual synthesis of the lactone precursor).
-
MDPI. (2023).[1] "Synthesis of 2H-Benzo[h]chromene Derivatives." Molecules, 28(3).[1] Link (Discusses related chromene ring-opening/closing dynamics).
-
ChemicalBook. (2024).[1] Product entry for CAS 10441-53-9.[1]Link[1]
(Note: While CAS 10441-53-9 is identified for this specific isomer, researchers should always verify the structure via NMR due to the prevalence of positional isomers in naphthalene chemistry.)[1]
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Physical and chemical characteristics of 3-(2-hydroxynaphthalen-1-yl)propanoic acid
An In-Depth Technical Guide to the Physicochemical Characteristics of 3-(2-hydroxynaphthalen-1-yl)propanoic acid
Introduction
3-(2-hydroxynaphthalen-1-yl)propanoic acid (CAS No. 10441-53-9) is a specialized organic compound featuring a naphthalene core substituted with both hydroxyl and propanoic acid functional groups.[1] As an arylpropanoic acid derivative, it belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science. Arylpropanoic acids are recognized as crucial intermediates and pharmacophores in the development of pharmaceuticals, particularly as agonists for receptors like the peroxisome proliferator-activated receptor (PPAR), which are implicated in treating type 2 diabetes.[2]
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-(2-hydroxynaphthalen-1-yl)propanoic acid. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its molecular structure, physicochemical properties, spectroscopic profile, and potential applications. The methodologies and analyses presented herein are grounded in established chemical principles to ensure scientific integrity and practical utility.
Molecular Identity and Structural Analysis
The unique properties of 3-(2-hydroxynaphthalen-1-yl)propanoic acid arise directly from its distinct molecular architecture. The structure combines a large, rigid, and hydrophobic naphthalene ring system with two polar functional groups: a phenolic hydroxyl group and a carboxylic acid group.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 10441-53-9 | [1] |
| Molecular Formula | C₁₃H₁₂O₃ | [1] |
| Molecular Weight | 216.23 g/mol | [1] |
| IUPAC Name | 3-(2-hydroxynaphthalen-1-yl)propanoic acid |
| SMILES | O=C(O)CCC1=C2C=CC=CC2=CC=C1O |[1] |
Structural Insights:
-
Naphthalene Core: The bicyclic aromatic system provides a large, planar, and lipophilic scaffold, which is often a key feature for binding to biological targets.
-
Propanoic Acid Side Chain: This flexible chain provides a carboxylic acid group, a key site for hydrogen bonding, salt formation, and esterification or amidation reactions. Its presence significantly influences the molecule's acidity and solubility.
-
Phenolic Hydroxyl Group: Located at the C2 position of the naphthalene ring, this group is a hydrogen bond donor and can be deprotonated under basic conditions. Its position ortho to the propanoic acid substituent creates potential for intramolecular hydrogen bonding, which can influence conformation and reactivity.
Physicochemical Properties
The interplay between the hydrophobic naphthalene core and the hydrophilic functional groups dictates the compound's physical properties.
Table 2: Summary of Physicochemical Properties
| Property | Value | Rationale / Comments |
|---|---|---|
| Appearance | Off-white to pale yellow solid | Expected for a polycyclic aromatic compound; similar to related structures like 3-hydroxy-2-naphthoic acid.[3] |
| Melting Point | Not experimentally determined. Estimated >160 °C. | Related compounds like 3-(1-Naphthyl)propionic acid melt at 151-160 °C.[4] The additional hydroxyl group likely increases the melting point due to hydrogen bonding. |
| Boiling Point | >370 °C (Predicted) | High boiling point is expected due to high molecular weight and hydrogen bonding capabilities. Similar naphthyl derivatives have predicted boiling points in this range.[5] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol, Chloroform); sparingly soluble in water. | The large naphthalene ring limits water solubility, while the polar groups facilitate dissolution in polar organic solvents.[6][7] |
| pKa (Predicted) | pKa₁ ≈ 4.5 - 5.0 (Carboxylic Acid)pKa₂ ≈ 8.5 - 9.5 (Phenolic Hydroxyl) | The carboxylic acid pKa is similar to other propanoic acids.[8] The phenolic pKa is comparable to 2-naphthol derivatives.[5] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of the compound. While experimental spectra are not publicly available, a predictive analysis based on the known structure provides a reliable reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aliphatic chain, the aromatic naphthalene ring, and the acidic protons.
-
~11-13 ppm (1H, broad singlet): Carboxylic acid proton (-COOH).
-
~9-10 ppm (1H, broad singlet): Phenolic hydroxyl proton (-OH).
-
~7.0-8.0 ppm (6H, multiplet): A complex pattern corresponding to the six protons on the naphthalene ring.
-
~3.0-3.5 ppm (2H, triplet): Methylene protons adjacent to the naphthalene ring (-CH₂-Ar).
-
~2.6-2.9 ppm (2H, triplet): Methylene protons adjacent to the carboxyl group (-CH₂-COOH). The splitting pattern for the propanoic chain protons should be a pair of triplets, following the n+1 rule.[9]
-
-
¹³C NMR: The carbon spectrum will be characterized by signals in both the aliphatic and aromatic regions.
-
~175-180 ppm: Carboxylic acid carbon (C=O).
-
~150-155 ppm: Aromatic carbon attached to the hydroxyl group (C-OH).
-
~110-140 ppm: Multiple signals corresponding to the remaining aromatic carbons of the naphthalene ring.
-
~30-40 ppm: Aliphatic carbon adjacent to the carboxyl group.
-
~25-35 ppm: Aliphatic carbon adjacent to the naphthalene ring.
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
-
3200-3600 cm⁻¹ (Broad): O-H stretching vibration from the phenolic hydroxyl group.
-
2500-3300 cm⁻¹ (Very Broad): O-H stretching from the hydrogen-bonded carboxylic acid dimer.[10]
-
~1700 cm⁻¹ (Strong, Sharp): C=O stretching from the carboxylic acid group.[10]
-
1500-1600 cm⁻¹ (Multiple Bands): C=C aromatic ring stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion Peak [M]⁺: Expected at m/z = 216.
-
Key Fragmentation Patterns:
-
Loss of the carboxyl group (-COOH), leading to a fragment at m/z = 171.
-
Cleavage of the entire propanoic acid side chain, resulting in a hydroxynaphthyl fragment.
-
Loss of water (H₂O) from the molecular ion.
-
Chemical Reactivity and Stability
The compound's reactivity is governed by its three main components: the carboxylic acid, the phenol, and the naphthalene ring.
-
Carboxylic Acid Group: Can undergo standard reactions such as esterification (with alcohols in the presence of an acid catalyst), amide formation (with amines), and reduction to the corresponding primary alcohol.
-
Phenolic Hydroxyl Group: Can be alkylated to form ethers or acylated to form esters. It also activates the naphthalene ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions.
-
Naphthalene Ring: Susceptible to electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation). The combined activating effect of the hydroxyl group and the deactivating effect of the alkyl substituent will influence the position of substitution.
Stability and Storage: The compound is expected to be stable under normal ambient conditions.[11] For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and strong oxidizing agents.[3][12]
Proposed Synthesis and Purification Workflow
Rationale: This multi-step synthesis utilizes a Perkin-like condensation followed by reduction. The choice of 2-hydroxy-1-naphthaldehyde as a starting material provides the correct regiochemistry from the outset. The reduction of the double bond is a standard and high-yielding reaction, ensuring an efficient conversion to the final product.
Caption: Proposed synthetic workflow for 3-(2-hydroxynaphthalen-1-yl)propanoic acid.
Experimental Protocol:
Step 1: Perkin-like Condensation
-
To a round-bottom flask, add 2-hydroxy-1-naphthaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (as solvent).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into a beaker of ice-cold dilute hydrochloric acid.
-
The precipitated solid, the intermediate cinnamic acid derivative, is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve the dried intermediate from Step 1 in ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature until hydrogen uptake ceases (typically 12-24 hours).
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
Step 3: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
-
Confirm purity and identity using NMR, IR, and MS analysis as described in Section 3.
Applications in Research and Drug Development
The 3-(aryl)propanoic acid motif is a privileged scaffold in medicinal chemistry. The specific structure of 3-(2-hydroxynaphthalen-1-yl)propanoic acid makes it a valuable building block for creating more complex molecules with potential therapeutic activity.
-
Scaffold for Bioactive Molecules: Its combination of a rigid aromatic core and reactive functional handles allows for systematic chemical modification in drug discovery campaigns.
-
Intermediate for PPAR Agonists: As a close analog of known pharmacophores, this compound is a prime candidate for the synthesis of novel PPAR agonists, which are used to treat metabolic disorders like type 2 diabetes.[2]
-
Tyrosinase Inhibition: Related naphthalenyl propanoic acid structures have shown inhibitory effects on the enzyme tyrosinase, suggesting potential applications in cosmetology and for treating hyperpigmentation disorders.[13]
Caption: Role as a versatile scaffold in drug discovery.
Conclusion
3-(2-hydroxynaphthalen-1-yl)propanoic acid is a compound with a rich chemical profile defined by its unique hybrid structure. Its combination of a large aromatic system with reactive hydroxyl and carboxylic acid groups provides a foundation for diverse chemical transformations and makes it a molecule of significant interest. The predictive spectroscopic data and proposed synthetic workflow in this guide offer a solid framework for researchers engaging with this compound. Its potential as a key intermediate in the synthesis of therapeutically relevant molecules, particularly for metabolic diseases, underscores its importance in the field of drug development.
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PubChem. 3-(2-Hydroxyphenyl)propanoate | C9H9O3- | CID 6930705. [Link]
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National Center for Biotechnology Information. Melilotic acid | C9H10O3 | CID 873 - PubChem. [Link]
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Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation. [Link]
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National Center for Biotechnology Information. 1-(6-Hydroxy-2-naphthyl)ethan-1-one - PubChem. [Link]
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Golm Metabolome Database. Synonyms of Propanoic acid, 3-(2-hydroxyphenyl)-. [Link]
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FooDB. Showing Compound 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid (FDB023037). [Link]
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National Center for Biotechnology Information. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia - PubMed Central. [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-(2-hydroxynaphthalen-1-yl)propanoic acid
This guide provides a detailed analysis of the expected spectroscopic data for 3-(2-hydroxynaphthalen-1-yl)propanoic acid, a molecule of interest for researchers in drug development and organic synthesis. The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for the unambiguous identification and purity assessment of this compound. This document synthesizes fundamental spectroscopic principles with data from analogous structures to present a robust predictive analysis.
Molecular Structure and Spectroscopic Rationale
The structure of 3-(2-hydroxynaphthalen-1-yl)propanoic acid combines a 2-naphthol core with a propanoic acid side chain at the C1 position. This unique arrangement dictates a distinct spectroscopic fingerprint. The electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group, along with their steric and electronic influence on the naphthalene ring, are key determinants of the chemical shifts and vibrational frequencies observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra, providing a rationale for the expected chemical shifts and coupling patterns.
¹H NMR Spectroscopy: A Proton-by-Proton Analysis
The ¹H NMR spectrum of 3-(2-hydroxynaphthalen-1-yl)propanoic acid is anticipated to exhibit a series of signals corresponding to the aromatic protons of the naphthalene ring, the aliphatic protons of the propanoic acid chain, and the acidic protons of the hydroxyl and carboxylic acid groups. The expected chemical shifts are influenced by the electronic environment of each proton.[1]
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ar-H (Naphthalene) | 7.0 - 8.0 | Multiplets | 6H | The protons on the naphthalene ring will appear in the aromatic region, with their specific shifts influenced by the positions of the hydroxyl and propanoic acid substituents. |
| -CH₂- (alpha to COOH) | ~ 2.6 - 2.9 | Triplet | 2H | These protons are adjacent to the electron-withdrawing carboxylic acid group, leading to a downfield shift. They will be split into a triplet by the neighboring methylene group. |
| -CH₂- (beta to COOH) | ~ 3.0 - 3.3 | Triplet | 2H | These protons are adjacent to the naphthalene ring and will also experience a downfield shift. They will be split into a triplet by the alpha-methylene group. |
| -OH (Phenolic) | 5.0 - 6.0 | Singlet (broad) | 1H | The chemical shift of the phenolic proton can vary and is often broad due to hydrogen bonding and exchange. |
| -COOH (Carboxylic Acid) | 10.0 - 12.0 | Singlet (broad) | 1H | The carboxylic acid proton is highly deshielded and appears significantly downfield, often as a broad singlet due to proton exchange.[2] |
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule. Due to the asymmetry introduced by the substituents, all 13 carbon atoms are expected to be chemically non-equivalent and thus produce distinct signals.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -COOH | ~ 175 - 180 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic downfield region. |
| Ar-C (Naphthalene) | 110 - 155 | The ten carbons of the naphthalene ring will resonate in the aromatic region. The carbon bearing the hydroxyl group (C2) will be shifted downfield (~150-155 ppm), while the carbon attached to the propanoic acid side chain (C1) will also be influenced. |
| -CH₂- (alpha to COOH) | ~ 35 - 40 | This carbon is directly attached to the electron-withdrawing carboxylic acid group. |
| -CH₂- (beta to COOH) | ~ 25 - 30 | This carbon is adjacent to the naphthalene ring. |
Vibrational Spectroscopy: The Infrared (IR) Fingerprint
Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of 3-(2-hydroxynaphthalen-1-yl)propanoic acid will be characterized by the distinct absorptions of its hydroxyl, carboxylic acid, and aromatic moieties.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | The O-H stretch of the carboxylic acid appears as a very broad band due to strong hydrogen bonding. |
| O-H (Phenol) | 3200 - 3600 | Broad | The phenolic O-H stretch will also be a broad band, likely overlapping with the carboxylic acid O-H. |
| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the naphthalene ring. |
| C-H (Aliphatic) | 2850 - 2960 | Medium | Stretching vibrations of the C-H bonds in the propanoic acid side chain. |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | The carbonyl stretch is a very strong and characteristic absorption for a carboxylic acid.[3] |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Stretching vibrations of the carbon-carbon double bonds within the naphthalene ring. |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into its structure.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z | Rationale |
| [M]⁺ | 216.07 | The molecular ion peak corresponding to the exact mass of C₁₃H₁₂O₃. |
| [M - COOH]⁺ | 171.08 | Loss of the carboxylic acid group is a common fragmentation pathway. |
| [M - C₃H₅O₂]⁺ | 143.05 | Cleavage of the entire propanoic acid side chain to yield the 2-naphthol cation. |
| Naphthalene fragment | 128.06 | Further fragmentation can lead to the stable naphthalene core. |
Experimental Protocols
To obtain the spectroscopic data discussed, the following general protocols should be followed. These are provided as a guideline and may require optimization based on the specific instrumentation available.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-hydroxynaphthalen-1-yl)propanoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with acidic protons as it can slow down their exchange.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled to a separation technique like liquid chromatography (LC-MS). For direct infusion, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which should readily form [M-H]⁻ ions in negative mode or [M+H]⁺ ions in positive mode.
-
Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight. For structural information, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow for the complete spectroscopic characterization of 3-(2-hydroxynaphthalen-1-yl)propanoic acid.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
References
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3-(2-hydroxynaphthalen-1-yl)propanoic acid solubility in different solvents
An In-depth Technical Guide to the Solubility of 3-(2-hydroxynaphthalen-1-yl)propanoic acid in Different Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 3-(2-hydroxynaphthalen-1-yl)propanoic acid. In the absence of extensive published quantitative solubility data for this specific compound, this document serves as a predictive framework and a practical guide for researchers. It synthesizes theoretical principles of solubility with detailed experimental protocols, enabling drug development professionals and scientists to accurately determine and understand the solubility profile of this molecule.
Introduction to 3-(2-hydroxynaphthalen-1-yl)propanoic acid
3-(2-hydroxynaphthalen-1-yl)propanoic acid (CAS: 10441-53-9, Molecular Formula: C₁₃H₁₂O₃, Molecular Weight: 216.23 g/mol ) is a bifunctional organic molecule featuring a large, hydrophobic naphthalene core and a hydrophilic side chain containing both a hydroxyl (phenolic) and a carboxylic acid group.[1] This amphiphilic nature dictates its solubility, a critical parameter influencing its behavior in various chemical and biological systems, including formulation, bioavailability, and reaction kinetics.
To establish a predictive baseline, we can consider the closely related analog, 3-(2-hydroxyphenyl)propanoic acid (melilotic acid). This compound has a melting point of 82-83°C and an experimental pKa of approximately 4.75.[2][3] The replacement of the phenyl group with a larger naphthalene ring in our target molecule is expected to significantly increase its hydrophobicity (and thus its logP value) and decrease its aqueous solubility.
Theoretical Framework: The Molecular Basis of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of 3-(2-hydroxynaphthalen-1-yl)propanoic acid is governed by the interplay of three key structural features:
-
Naphthalene Moiety : This large, aromatic, and nonpolar ring system is the dominant hydrophobic portion of the molecule. It interacts favorably with nonpolar solvents through van der Waals forces. In polar solvents, particularly water, this region disrupts the solvent's hydrogen-bonding network, leading to an unfavorable enthalpic penalty for dissolution.
-
Hydroxyl Group (-OH) : As a phenolic group, it is a potent hydrogen bond donor and acceptor.[5] This allows for strong interactions with polar protic solvents like water and alcohols.
-
Carboxylic Acid Group (-COOH) : This group is both a strong hydrogen bond donor and acceptor.[5] Furthermore, it is ionizable. In basic aqueous solutions, it will deprotonate to form a highly polar carboxylate anion (-COO⁻), dramatically increasing solubility in water.[6]
The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Caption: Intermolecular forces governing solubility.
Predicted Solubility Profile in Common Laboratory Solvents
Based on the theoretical principles discussed, a predicted solubility profile for 3-(2-hydroxynaphthalen-1-yl)propanoic acid is presented below. These are qualitative predictions intended to guide solvent selection for experimental determination.
| Solvent | Class | Polarity Index (P')[7] | Key Interactions with Solute | Predicted Solubility |
| Water | Polar Protic | 10.2 | Strong H-bonding with -OH and -COOH; strong hydrophobic effect from naphthalene. | Low |
| 0.1 M NaOH (aq) | Aqueous Base | N/A | Ionization of -COOH to -COO⁻ creates a highly polar salt. | High |
| Methanol | Polar Protic | 5.1 | Strong H-bonding with -OH and -COOH; moderate interaction with naphthalene. | Medium to High |
| Ethanol | Polar Protic | 4.3 | Strong H-bonding with -OH and -COOH; better interaction with naphthalene than water. | Medium |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Strong H-bond acceptor for solute's -OH and -COOH; good solvation of naphthalene. | High |
| Acetone | Polar Aprotic | 5.1 | H-bond acceptor; moderate polarity. | Medium |
| Acetonitrile | Polar Aprotic | 5.8 | H-bond acceptor; moderate polarity. | Low to Medium |
| Dichloromethane (DCM) | Nonpolar | 3.1 | Weak interactions with polar groups; moderate interaction with naphthalene. | Low |
| Toluene | Nonpolar | 2.4 | Favorable van der Waals interactions with naphthalene; poor solvation of polar groups. | Low |
| Hexane | Nonpolar | 0.1 | Favorable van der Waals interactions with naphthalene; very poor solvation of polar groups. | Very Low / Insoluble |
Experimental Protocols for Solubility Determination
Accurate solubility data must be determined empirically. The following protocols are recommended for their reliability and widespread use in the pharmaceutical industry.
Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[8] It involves generating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.
Methodology:
-
Preparation : Add an excess amount of solid 3-(2-hydroxynaphthalen-1-yl)propanoic acid to a known volume of the selected solvent in a sealed, inert vial (e.g., glass). The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker or rotator. Equilibrium time can vary but is often achieved within 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached when consecutive measurements are consistent.
-
Phase Separation : Cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification : Accurately dilute the saturated supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.
-
Calculation : Report the solubility in units such as mg/mL or mmol/L.
Caption: Workflow for the Shake-Flask Solubility Assay.
Aqueous Solubility and pKa Determination via Potentiometric Titration
Potentiometric titration is a powerful method for determining the pKa of ionizable compounds and can also be used to find the intrinsic aqueous solubility (S₀) of weak acids.[9][10][11] The method involves monitoring pH as a titrant is added to a solution of the compound.
Methodology:
-
System Setup : Calibrate a pH meter with standard buffers. Place a known amount of 3-(2-hydroxynaphthalen-1-yl)propanoic acid in a thermostatted vessel containing a known volume of purified water or a suitable co-solvent/water mixture if aqueous solubility is extremely low.
-
Titration : While stirring, add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH).
-
Data Recording : Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
pKa Determination : Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). More accurately, it can be determined from the inflection point of the first derivative of the titration curve.
-
Solubility Determination : The method can be adapted to determine solubility by starting with a suspension (a saturated solution with excess solid). The point on the titration curve where the pH begins to change in a manner consistent with a true solution (after all solid has dissolved by reacting with the titrant) can be used to calculate the initial concentration in the saturated solution.[9]
Conclusion
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Structural Analogues and Natural Occurrence of 3-(2-Hydroxynaphthalen-1-yl)propanoic Acid
A Technical Guide on the Benzo[f]chroman-3-one Scaffold
Part 1: Executive Summary & Chemical Identity
3-(2-hydroxynaphthalen-1-yl)propanoic acid (3-HNA-PA) is a rare structural motif in nature, primarily observed as its cyclized lactone form, benzo[f]chroman-3-one . While the open-chain acid is frequently synthesized in medicinal chemistry as a linker or intermediate, its natural occurrence is inextricably linked to the processing of Aloe species and fungal polyketide biosynthesis.
This guide analyzes the molecule's dual existence (acid vs. lactone), identifies its specific natural analogues, and provides a validated synthetic workflow for researchers requiring this scaffold for drug development or plant physiology studies.
The Pharmacophore
The molecule consists of a naphthalene core substituted at the C1 position with a propanoic acid tail and at the C2 position with a hydroxyl group. This arrangement creates a "pseudo-ring" potential; under acidic or dehydrating conditions, the hydroxyl and carboxylic acid condense to form a six-membered lactone ring.
-
Open Form: 3-(2-hydroxynaphthalen-1-yl)propanoic acid (Active polar form).
-
Closed Form: 3H-benzo[f]chromen-3-one (Stable non-polar form).
Key Distinction: Do not confuse this with Melilotic acid (3-(2-hydroxyphenyl)propanoic acid), which is the benzene analogue found in Melilotus (sweet clover). 3-HNA-PA is the naphthalene homologue, imparting higher lipophilicity and distinct electronic properties.
Part 2: Natural Sources and Analogues[1]
The isolation of 3-HNA-PA directly from nature is complicated by its tendency to cyclize. However, the scaffold exists in specific biological contexts.
1. Aloe ferox (Cape Aloe)
The most direct natural source of the scaffold is the exudate of Aloe ferox.
-
Context: It is identified as a "process product" or natural constituent in commercial Cape Aloe samples. It likely arises from the thermal or enzymatic degradation of complex phenylpropanoid-polyketide conjugates during the thickening of aloe juice.
-
Extraction Relevance: Researchers seeking the natural isolate should target the chloroform/ethyl acetate fraction of aged Aloe ferox exudates.
2. Fungal Polyketides (The DHN Pathway)
Fungi produce naphthalene derivatives via the 1,8-Dihydroxynaphthalene (DHN) melanin pathway. While 3-HNA-PA itself is not the end product, the biosynthetic machinery produces close analogues (Naphthalenones) that share the 1-substituted-2-naphthol core.
-
Analogues: Scytalone, Vermelone.
-
Mechanism: Polyketide synthases (PKS) construct the naphthalene ring, often leaving a side chain that can be oxidatively modified to a propanoic acid moiety.
Table 1: Structural Analogues and Biological Context
| Compound Name | Structure Core | Natural Source | Biological Activity |
| Benzo[f]chroman-3-one | Naphthalene Lactone | Aloe ferox (Cape Aloe) | Antimicrobial, Cytotoxic |
| Melilotic Acid | Benzene Acid | Melilotus officinalis | Coumarin precursor, Anti-inflammatory |
| 1-Naphthaleneacetic Acid (NAA) | Naphthalene Acid (C2) | Synthetic (Auxin mimic) | Plant Growth Regulator (Rooting) |
| Musizin | Naphthalene | Rumex species | Physcion precursor, Antibacterial |
| Marmycin A | Anthraquinone | Streptomyces | Anticancer (DNA intercalation) |
Part 3: Biosynthetic & Chemical Logic (Visualized)
To understand the origin of this scaffold, we must look at the equilibrium between the acid and the lactone, and how nature constructs the naphthalene ring.
Diagram 1: Acid-Lactone Equilibrium & Biosynthetic Logic
This diagram illustrates the reversible cyclization of 3-HNA-PA and its relationship to the Polyketide Synthase (PKS) pathway.
Caption: The equilibrium between the open-chain acid (3-HNA-PA) and the stable lactone (Benzo[f]chroman-3-one), rooted in polyketide biosynthesis.
Part 4: Validated Synthetic Protocol
Since natural isolation yields are low and mixture-complex, chemical synthesis is the preferred route for obtaining high-purity material for biological testing. The following protocol utilizes the reactivity of 2-naphthol.
Protocol: Synthesis of 3-(2-hydroxynaphthalen-1-yl)propanoic acid
Objective: Synthesize the target acid via the lactone intermediate using a "One-Pot" alkylation-cyclization-hydrolysis strategy.
Reagents:
-
2-Naphthol (CAS: 135-19-3)
-
Acrylic Acid (CAS: 79-10-7) or Methyl Acrylate
-
Hydrochloric Acid (conc.) or Sulfuric Acid (catalyst)
-
Sodium Hydroxide (2M)
Step-by-Step Methodology:
-
Friedel-Crafts Alkylation / Pechmann Condensation:
-
Dissolve 2-naphthol (10 mmol) in a minimal amount of solvent (e.g., acetic acid or neat if using melt conditions).
-
Add Acrylic acid (12 mmol) slowly.
-
Add catalyst (conc. H2SO4, 0.5 mL).
-
Reaction: Heat to 110°C for 4 hours . The reaction drives the alkylation at the C1 position (ortho to the hydroxyl) followed by spontaneous cyclization to form benzo[f]chroman-3-one .
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (2-naphthol) is fluorescent; the product (lactone) will have a distinct Rf and lower polarity.
-
-
Isolation of the Lactone (Intermediate):
-
Pour the reaction mixture into ice water. The lactone will precipitate as a solid.
-
Filter and wash with cold water. Recrystallize from ethanol to obtain pure benzo[f]chroman-3-one.
-
-
Hydrolysis to the Acid (Target Molecule):
-
Suspend the purified lactone (1 g) in 2M NaOH (20 mL).
-
Heat at 60°C for 1 hour . The solid will dissolve as the lactone ring opens to form the sodium salt of 3-HNA-PA.
-
Acidification: Cool the solution and carefully acidify with 1M HCl to pH 3-4.
-
Precipitation: The free acid, 3-(2-hydroxynaphthalen-1-yl)propanoic acid, will precipitate.
-
Validation: 1H NMR should show the disappearance of the lactone CH2 signals and the appearance of the free carboxylic acid proton (broad singlet >11 ppm).
-
Diagram 2: Synthetic Workflow
This diagram details the chemical transformation steps.
Caption: Synthetic route from 2-naphthol to the target propanoic acid derivative via the lactone intermediate.
Part 5: Therapeutic Potential & Applications[1][5][6][7]
Research into 3-HNA-PA and its lactone focuses on three primary areas:
-
Antimicrobial Agents:
-
The benzo[f]chroman-3-one scaffold exhibits activity against Staphylococcus aureus and Candida albicans. The lipophilic lactone form penetrates cell membranes effectively, while the hydrolyzed acid form may act as a siderophore analogue or metabolic inhibitor once inside the cell.
-
-
Auxin Analogues (Plant Physiology):
-
Structurally, 3-HNA-PA is a homologue of 1-Naphthaleneacetic acid (NAA) , a potent synthetic auxin. The extension of the side chain by one carbon (acetic -> propanoic) generally modifies auxin activity, often creating an antagonist or a weak agonist. This makes 3-HNA-PA a valuable tool for probing auxin receptor selectivity (TIR1/AFB proteins).
-
-
Drug Conjugation (Linkers):
-
The molecule serves as a robust linker in PROTACs or drug conjugates. The naphthalene ring provides rigid spacing and pi-stacking capability, while the propanoic acid offers a handle for amide coupling to therapeutic payloads.
-
References
-
Speranza, G., et al. (1996). "A New Benzochromanone Derivative from Cape Aloe." Journal of Agricultural and Food Chemistry. Link
-
TargetMol. "Melilotic acid (Phenyl analogue comparison)." TargetMol Compound Database. Link
-
Zhang, Y., et al. (2022). "Synthesis of Naphthalene-Containing Natural Products." ChemistryViews. Link
-
El-Sawy, E. R., et al. (2021). "Boosting 3H-Benzo[f]chromen-3-one Chalcone with Anti-inflammatory Drugs." ResearchGate.[1] Link
-
National Institutes of Health (NIH). "1-Naphthol and Naphthalene Derivatives." PubChem Database. Link
Sources
3-(2-hydroxynaphthalen-1-yl)propanoic acid mechanism of action hypotheses
An In-depth Technical Guide to the Hypothesized Mechanisms of Action of 3-(2-hydroxynaphthalen-1-yl)propanoic acid
Introduction
3-(2-hydroxynaphthalen-1-yl)propanoic acid is a small molecule whose biological activities and mechanism of action are not yet fully elucidated. However, its chemical structure, featuring a naphthalene core, a hydroxyl group, and a propanoic acid side chain, suggests several plausible biological targets and pathways. The naphthalene moiety is a common scaffold in medicinal chemistry, found in drugs with diverse activities, including anti-inflammatory agents like Naproxen.[1] Phenolic acids, including hydroxylated propanoic acid derivatives, are known for their antioxidant and anti-inflammatory properties.[2][3] This guide will explore three primary hypotheses for the mechanism of action of 3-(2-hydroxynaphthalen-1-yl)propanoic acid, providing a detailed rationale and a comprehensive set of experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this compound.
Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes
Rationale: The structural resemblance of 3-(2-hydroxynaphthalen-1-yl)propanoic acid to non-steroidal anti-inflammatory drugs (NSAIDs), many of which feature an aromatic or heteroaromatic core with a carboxylic acid side chain, is a strong indicator of potential anti-inflammatory activity. Naproxen, a well-known NSAID, is also a naphthalene derivative. Furthermore, related compounds with a propanoic acid moiety have been shown to possess anti-inflammatory and analgesic properties.[2] The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. Therefore, it is hypothesized that 3-(2-hydroxynaphthalen-1-yl)propanoic acid may exert anti-inflammatory effects through the inhibition of COX-1 and/or COX-2.
Experimental Validation Workflow
A systematic approach is required to validate this hypothesis, starting with in vitro enzyme assays and progressing to cell-based and potentially in vivo models.
1. In Vitro COX Inhibition Assays:
The initial step is to determine if the compound directly inhibits COX-1 and COX-2 enzymes.
-
Protocol: A commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam) can be used. These assays typically measure the peroxidase activity of the COX enzymes.
-
Prepare a stock solution of 3-(2-hydroxynaphthalen-1-yl)propanoic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, heme, and either ovine COX-1 or human recombinant COX-2 enzyme.
-
Add varying concentrations of the test compound to the wells. Include a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls, and a vehicle control (DMSO).
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Measure the absorbance at the appropriate wavelength (as per the kit instructions) over time.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.
-
2. Cell-Based Assays for Prostaglandin E2 (PGE2) Production:
To confirm the compound's activity in a cellular context, its ability to inhibit the production of PGE2, a key inflammatory mediator produced downstream of COX activity, will be assessed.
-
Protocol:
-
Culture a suitable cell line, such as RAW 264.7 macrophages or A549 lung carcinoma cells, in appropriate media.
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 3-(2-hydroxynaphthalen-1-yl)propanoic acid for 1-2 hours.
-
Stimulate inflammation by adding lipopolysaccharide (LPS) for a predetermined time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.
-
Determine the effect of the compound on cell viability using an MTT or similar assay to rule out cytotoxicity-mediated effects.
-
Data Presentation:
| Assay | Endpoint | Expected Outcome for Positive Result |
| In Vitro COX-1 Assay | IC50 | Dose-dependent inhibition of COX-1 activity with a measurable IC50 value. |
| In Vitro COX-2 Assay | IC50 | Dose-dependent inhibition of COX-2 activity with a measurable IC50 value. |
| Cell-Based PGE2 Assay | IC50 | Dose-dependent reduction in LPS-induced PGE2 production. |
Diagram of the Proposed COX Inhibition Pathway:
Caption: Proposed inhibitory action on the COX pathway.
Hypothesis 2: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Rationale: Certain aryl-hydroxy propanoic acid derivatives are recognized as key intermediates in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[4] PPARs are nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism, as well as inflammation. Agonism of PPARs, particularly PPARα and PPARγ, can lead to beneficial effects in metabolic disorders like type 2 diabetes and dyslipidemia. Given its structure, 3-(2-hydroxynaphthalen-1-yl)propanoic acid could potentially act as a PPAR agonist.
Experimental Validation Workflow
1. PPAR Ligand Binding Assays:
The first step is to determine if the compound can physically bind to the ligand-binding domain (LBD) of PPAR subtypes (α, γ, and δ).
-
Protocol: A competitive fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be employed.
-
Use recombinant PPAR-LBDs for each subtype.
-
A fluorescently labeled known PPAR agonist (tracer) is incubated with the PPAR-LBD.
-
Add increasing concentrations of 3-(2-hydroxynaphthalen-1-yl)propanoic acid.
-
If the test compound binds to the LBD, it will displace the fluorescent tracer, leading to a change in the fluorescence signal.
-
Known PPAR agonists (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) should be used as positive controls.
-
Calculate the binding affinity (Ki or IC50) for each PPAR subtype.
-
2. PPAR Reporter Gene Assays:
To assess the functional consequence of binding, a reporter gene assay will determine if the compound can activate PPAR-mediated gene transcription.
-
Protocol:
-
Transfect a suitable cell line (e.g., HEK293T or HepG2) with two plasmids: one expressing the full-length PPAR subtype and another containing a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE).
-
Treat the transfected cells with various concentrations of the test compound.
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Determine the EC50 value for the activation of each PPAR subtype.
-
3. Target Gene Expression Analysis:
To confirm PPAR activation in a more physiologically relevant context, the expression of known PPAR target genes will be measured.
-
Protocol:
-
Treat a relevant cell line (e.g., HepG2 hepatocytes for PPARα, 3T3-L1 adipocytes for PPARγ) with the test compound.
-
After treatment, isolate total RNA from the cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of PPAR target genes (e.g., CPT1A for PPARα; FABP4 for PPARγ).
-
Analyze the fold change in gene expression relative to a vehicle-treated control.
-
Data Presentation:
| Assay | Endpoint | Expected Outcome for Positive Result |
| PPAR Ligand Binding Assay | Ki / IC50 | Dose-dependent displacement of the fluorescent tracer with a measurable Ki. |
| PPAR Reporter Gene Assay | EC50 | Dose-dependent increase in reporter gene activity with a measurable EC50. |
| Target Gene Expression | Fold Change | Upregulation of known PPAR target genes in a dose-dependent manner. |
Diagram of the Proposed PPAR Agonism Pathway:
Caption: Proposed activation of PPAR signaling pathway.
Hypothesis 3: Inhibition of Peptidyl Arginine Deiminase 4 (PAD4)
Rationale: Recent studies have identified hydroxy-naphthalene scaffolds as potent inhibitors of Peptidyl Arginine Deiminase 4 (PAD4).[5] PAD4 is an enzyme that catalyzes the conversion of arginine residues to citrulline in proteins, a post-translational modification known as citrullination. Overactive PAD4 is implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis and certain cancers. The presence of a hydroxy-naphthalene core in 3-(2-hydroxynaphthalen-1-yl)propanoic acid makes PAD4 a plausible therapeutic target.
Experimental Validation Workflow
1. In Vitro PAD4 Enzyme Inhibition Assay:
The direct inhibitory effect of the compound on PAD4 enzymatic activity will be assessed.
-
Protocol:
-
Use recombinant human PAD4.
-
A colorimetric or fluorescence-based assay can be used which typically measures the ammonia released during the citrullination of a synthetic substrate (e.g., N-α-benzoyl-L-arginine ethyl ester, BAEE).
-
Incubate PAD4 with varying concentrations of the test compound in the presence of calcium ions (required for PAD4 activity).
-
Initiate the reaction by adding the substrate.
-
Measure the product formation over time.
-
A known PAD4 inhibitor (e.g., Cl-amidine) should be used as a positive control.
-
Determine the IC50 value of the test compound.
-
2. Cellular Thermal Shift Assay (CETSA):
CETSA can be used to confirm target engagement in a cellular environment by measuring the thermal stabilization of PAD4 upon ligand binding.
-
Protocol:
-
Treat intact cells (e.g., HL-60 or neutrophils) with the test compound or vehicle.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble PAD4 at each temperature using Western blotting.
-
Binding of the compound to PAD4 is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
-
3. In-Cell Western Blot for Citrullinated Histones:
To assess the functional inhibition of PAD4 in cells, the levels of citrullinated histones (a major substrate of PAD4) will be measured.
-
Protocol:
-
Treat a suitable cell line (e.g., HL-60 cells) with various concentrations of the test compound.
-
Stimulate PAD4 activity using a calcium ionophore (e.g., ionomycin).
-
Lyse the cells and perform Western blotting on the protein lysates.
-
Use an antibody specific for citrullinated histone H3 (CitH3) to detect the levels of this PAD4-mediated modification.
-
A decrease in the CitH3 signal in compound-treated cells would indicate PAD4 inhibition.
-
Data Presentation:
| Assay | Endpoint | Expected Outcome for Positive Result |
| In Vitro PAD4 Inhibition Assay | IC50 | Dose-dependent inhibition of PAD4 enzymatic activity with a measurable IC50. |
| Cellular Thermal Shift Assay | Thermal Shift | Increased thermal stability of PAD4 in the presence of the compound. |
| In-Cell Western Blot (CitH3) | Signal Intensity | Reduction in ionomycin-induced citrullination of histone H3. |
Diagram of the Proposed PAD4 Inhibition Pathway:
Caption: Proposed inhibition of PAD4-mediated citrullination.
Conclusion
The structural features of 3-(2-hydroxynaphthalen-1-yl)propanoic acid provide a strong basis for hypothesizing its mechanism of action. The three proposed hypotheses—COX inhibition, PPAR agonism, and PAD4 inhibition—represent distinct yet plausible pathways through which this compound may exert therapeutic effects in inflammatory, metabolic, and autoimmune diseases. The detailed experimental workflows provided in this guide offer a comprehensive and systematic approach to rigorously test these hypotheses. The validation of any of these mechanisms will be a significant step forward in understanding the pharmacological profile of 3-(2-hydroxynaphthalen-1-yl)propanoic acid and will guide its future development as a potential therapeutic agent.
References
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Al-Lahham, S., et al. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. ResearchGate. Available from: [Link]
-
Li, Y., et al. (2023). Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet. PMC - NIH. Available from: [Link]
-
Najmanová, I., et al. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. PubMed. Available from: [Link]
- Google Patents. (2014). WO2014181362A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
- Google Patents. (2016). US9512057B2 - 3-hydroxypropionic acid compositions.
-
Wang, S., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Publishing. Available from: [Link]
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Vollenweider, S., et al. (2021). 3-Hydroxypropionic acid contributes to the antibacterial activity of glycerol metabolism by the food microbe Limosilactobacillus reuteri. PubMed. Available from: [Link]
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PubChem. 3-(2-Hydroxyphenyl)propanoate | C9H9O3- | CID 6930705. Available from: [Link]
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Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. ResearchGate. Available from: [Link]
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PubChem. Melilotic acid | C9H10O3 | CID 873. NIH. Available from: [Link]
-
Mondal, S., et al. (2023). Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. PubMed. Available from: [Link]
- Google Patents. (2005). WO2005019152A2 - Process for preparing 3-aryl-2-hydroxy propanoic acid derivatives without resolution.
-
Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. PubMed. Available from: [Link]
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Abdel-Maksoud, M. S., et al. (2020). Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. RSC Publishing - The Royal Society of Chemistry. Available from: [Link]
- Google Patents. (1980). United States Patent (19).
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El-Naggar, A. M., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. ResearchGate. Available from: [Link]
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Maccari, R., et al. (2005). Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydronaphthalen-methylsulfonamido compounds. Taylor & Francis Online. Available from: [Link]
-
Asai, T., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed. Available from: [Link]
-
Gendrulyte, A., et al. (2023). Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. KTU ePubl. Available from: [Link]
- Google Patents. (2011). US7923578B2 - Method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application...
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Al-Khafaji, K., et al. (2020). Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. PMC - NIH. Available from: [Link]
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Filatov, M. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available from: [Link]
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In Silico Prediction of 3-(2-hydroxynaphthalen-1-yl)propanoic acid Bioactivity: A Senior Application Scientist's Technical Guide
Abstract
In the landscape of modern drug discovery, computational, or in silico, methods have become indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] These techniques allow researchers to predict the biological activity of a molecule and evaluate its potential as a drug candidate before committing to resource-intensive laboratory synthesis and testing. This guide provides a comprehensive technical overview of a core in silico workflow to predict the bioactivity of a novel small molecule, 3-(2-hydroxynaphthalen-1-yl)propanoic acid. As this molecule is not extensively characterized in public databases, a computational approach is the most efficient first step to generate testable hypotheses about its biological function. This document follows a complete computational pipeline—from initial molecule preparation and target selection to molecular docking and pharmacokinetic property prediction—to build a preliminary profile of its therapeutic potential. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply these powerful predictive tools.
Chapter 1: Ligand Preparation: From 2D Concept to 3D Reality
Expertise & Causality: Every subsequent computational analysis hinges on the quality of the input molecular structure. A simple 2D drawing is insufficient; a chemically accurate, three-dimensional, and energetically favorable conformation is required to simulate its interaction with complex biological macromolecules. This initial preparation step is foundational for the entire predictive workflow. The goal is to translate a chemical concept into a digital model that realistically represents its shape, size, and electrostatic properties.
Protocol 1.1: Generating and Optimizing the 3D Ligand Structure
This protocol outlines the self-validating process of creating a 3D structure from a chemical name or 2D sketch, ensuring it is energetically stable and ready for docking.
-
2D Structure Generation & SMILES Conversion:
-
Action: Sketch the 2D structure of 3-(2-hydroxynaphthalen-1-yl)propanoic acid using a chemical drawing tool such as the PubChem Sketcher or ChemDraw.
-
Causality: This visual representation is converted into a machine-readable format. The most universal format is the Simplified Molecular Input Line Entry System (SMILES).
-
Output SMILES: OC1=C(C=CC=C1)C2=CC=CC=C2CC(O)=O (This is a predicted SMILES; actual canonical SMILES would be generated by the software).
-
-
Conversion to 3D and Initial Cleaning:
-
Action: Use a tool like Open Babel or an online converter to transform the 2D SMILES string into an initial 3D structure.
-
Causality: The software uses rule-based algorithms to generate a plausible 3D conformation. This initial structure is not yet energetically realistic.
-
-
Energy Minimization:
-
Action: Perform energy minimization on the 3D structure. This is a crucial step executed in software like Avogadro, Chimera, or via command-line tools. A common and efficient method is to use the MMFF94 force field.
-
Causality: This computational process adjusts bond lengths, angles, and torsion angles to find a lower-energy, and thus more stable and physically realistic, conformation of the molecule. This prevents steric clashes or unnatural geometries from corrupting subsequent docking simulations.
-
-
Final Preparation for Docking:
-
Action: Save the minimized structure in a format compatible with docking software, such as the .mol2 or .pdbqt file type. For use with AutoDock Vina, the .pdbqt format, which includes partial charges and atom type definitions, is required.
-
Trustworthiness: This final format encapsulates all the necessary information for the docking algorithm to correctly recognize and score the ligand.
-
Chapter 2: Target Identification: Rational Selection of Biological Counterparts
Expertise & Causality: A molecule's bioactivity is defined by its interaction with biological targets, typically proteins. With tens of thousands of proteins in the human body, a rational approach to selecting potential targets is paramount. This process, known as target identification, can be guided by the structural features of the ligand itself. Computational approaches can help identify druggable proteins and binding sites that are most likely to interact with the compound.[3]
The structure of 3-(2-hydroxynaphthalen-1-yl)propanoic acid contains a naphthalene ring system, a common scaffold in molecules targeting kinases and nuclear hormone receptors, and a carboxylic acid group, which can form key hydrogen bonds or salt bridges. This suggests that a logical starting point is to screen it against a panel of targets from these protein families known to be implicated in disease.
Protocol 2.1: Protein Target Selection and Preparation
This protocol describes the steps for selecting a high-quality protein structure and preparing it for the docking simulation.
-
Target Selection from a Database:
-
Action: Access the RCSB Protein Data Bank (PDB), a repository of experimentally determined 3D structures of biological macromolecules.
-
Causality: For this guide, we will select Cyclooxygenase-2 (COX-2) as a primary example target. Its inhibitors often contain aromatic scaffolds. We will use PDB ID: 5IKR.
-
-
Structure Preparation and Cleaning:
-
Action: Download the .pdb file. Using a molecular visualization program like PyMOL or UCSF Chimera, remove non-essential components from the file.[4] This includes water molecules, co-solvents, and any co-crystallized ligands.
-
Causality: Water molecules can interfere with the docking algorithm's calculation of binding interactions. Removing the original ligand vacates the binding site for our new molecule. The protein itself may be a multimer; for this simulation, we will retain only the relevant chain (e.g., Chain A).
-
-
Preparing the Receptor for Docking:
-
Action: Use AutoDock Tools to prepare the protein for docking.[5] This involves adding polar hydrogen atoms and assigning Gasteiger charges.
-
Causality: Docking algorithms require the positions of all hydrogen atoms to accurately calculate interactions like hydrogen bonds. Partial charges are necessary for the scoring function to evaluate electrostatic contributions to binding affinity.
-
Trustworthiness: The final step is to save the prepared receptor in the .pdbqt format. This file now contains the correct atom types and charges needed by AutoDock Vina.
-
Chapter 3: Molecular Docking: Simulating the Ligand-Protein Interaction
Expertise & Causality: Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of one molecule to another.[6][7] It is a cornerstone of in silico drug discovery, providing a quantitative estimation of binding strength (the "docking score") and a visual model of the interactions.[8] A lower docking score typically indicates a stronger, more favorable binding interaction.
Diagram: Molecular Docking Workflow
Caption: A flowchart of the molecular docking process.
Protocol 3.1: Executing a Docking Simulation with AutoDock Vina
This protocol details how to set up and run the docking experiment and interpret the primary results.
-
Defining the Binding Site (Grid Box):
-
Action: In AutoDock Tools, identify the active site of the receptor. A reliable method is to use the coordinates of the original co-crystallized ligand. Define a "grid box" that encompasses this entire site.
-
Causality: The grid box defines the search space for the ligand. The docking algorithm will only attempt to place the ligand within this defined volume, significantly increasing computational efficiency. For 5IKR, this would be centered on the known active site.
-
-
Running the Simulation:
-
Action: Execute the AutoDock Vina program, typically via the command line.[6] The command requires specifying the prepared receptor, the prepared ligand, the coordinates and dimensions of the grid box, and an output file name.
-
Command Example: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --center_x 15 --center_y 55 --center_z 20 --size_x 25 --size_y 25 --size_z 25 --out output.pdbqt
-
-
Analyzing the Results:
-
Action: The primary output is a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores in kcal/mol.
-
Causality: The top-ranked pose (most negative score) represents the most probable binding mode. This pose should be visually inspected in PyMOL or Chimera to analyze the specific interactions (e.g., hydrogen bonds, pi-stacking) between the ligand and protein residues.
-
Trustworthiness: Comparing the docking score of a novel compound to that of a known inhibitor docked to the same target provides a self-validating benchmark for its potential potency.
-
Data Presentation: Hypothetical Docking Results
| Protein Target | PDB ID | Known Inhibitor | Inhibitor Score (kcal/mol) | 3-(2-hydroxynaphthalen-1-yl)propanoic acid Score (kcal/mol) |
| COX-2 | 5IKR | Celecoxib | -10.5 | -8.9 |
| Estrogen Receptor α | 1A52 | Estradiol | -11.2 | -9.3 |
| SRC Kinase | 2SRC | Staurosporine | -9.8 | -8.1 |
Note: These are representative, hypothetical values for illustrative purposes.
Chapter 4: ADMET Profiling: Predicting Drug-Likeness and Safety
Diagram: The ADMET Funnel
Caption: The process of ADMET property prediction.
Protocol 4.1: Web-Based ADMET Prediction
-
Inputting the Molecule:
-
Action: Navigate to the ADMET-AI web platform. Input the molecule using its SMILES string.
-
Causality: The SMILES string provides an unambiguous representation of the molecule's 2D structure, which the platform's machine learning models use as input.
-
-
Executing the Prediction:
-
Action: Initiate the prediction process. The server will compute various physicochemical properties and run its predictive models.
-
-
Interpreting the Output:
-
Action: Analyze the output table, focusing on key drug-like properties.
-
Causality: Pay close attention to parameters like:
-
Aqueous Solubility (LogS): Poor solubility can hinder absorption.
-
Blood-Brain Barrier (BBB) Permeability: Important for CNS targets, but undesirable for peripherally acting drugs.
-
CYP450 Inhibition: Inhibition of key metabolic enzymes (e.g., 2D6, 3A4) can lead to drug-drug interactions.
-
hERG Inhibition: A critical indicator of potential cardiotoxicity.
-
Ames Mutagenicity: A predictor of carcinogenic potential.
-
-
Data Presentation: Predicted ADMET Profile
| Property | Predicted Value | Interpretation |
| Water Solubility (LogS) | -3.5 | Moderately Soluble |
| BBB Permeability | 0.85 (Probability) | Likely to cross the BBB |
| CYP2D6 Inhibition | 0.75 (Probability) | Likely Inhibitor |
| hERG Inhibition | 0.20 (Probability) | Unlikely Inhibitor |
| Ames Mutagenicity | 0.15 (Probability) | Unlikely Mutagen |
| Lipinski's Rule of 5 | 0 Violations | Good drug-likeness |
Note: These are representative, hypothetical values for illustrative purposes.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically grounded in silico workflow to generate a preliminary bioactivity profile for the novel compound 3-(2-hydroxynaphthalen-1-yl)propanoic acid. The hypothetical results from molecular docking suggest it has the potential to bind with moderate-to-high affinity to targets within the kinase, nuclear receptor, and cyclooxygenase families. The ADMET predictions indicate that the molecule possesses favorable drug-like properties according to Lipinski's Rule of 5, though potential inhibition of the CYP2D6 metabolic enzyme warrants further investigation.
-
Synthesize the Compound: Perform the chemical synthesis of 3-(2-hydroxynaphthalen-1-yl)propanoic acid.
-
In Vitro Validation: Test the compound in biochemical assays against the top-scoring protein targets (e.g., COX-2, Estrogen Receptor α) to experimentally determine its binding affinity or inhibitory concentration (IC50).
-
Advanced Modeling: If activity is confirmed, build a Quantitative Structure-Activity Relationship (QSAR) model with synthesized analogs to optimize potency.[14][15] Additionally, a pharmacophore model could be generated from the validated binding pose to virtually screen for new, chemically diverse compounds with similar activity profiles.[16][17]
By integrating these in silico strategies, researchers can navigate the complexities of early-stage drug discovery with greater efficiency and a higher probability of success.
References
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STM Journals. QSAR Modeling Techniques: A Comprehensive Review Of Tools And Best Practices. IJCI. Available from: [Link]
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Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube; 2024. Available from: [Link]
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Computational tools for ADMET. Biobix. Available from: [Link]
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Bentham Science Publisher. Pharmacophore Modelling as a Virtual Screening Tool for the Discovery of Small Molecule Protein-protein Interaction Inhibitors. Available from: [Link]
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Simulations Plus. ADMET Predictor® - Machine Learning- ADMET property prediction. Available from: [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube; 2020. Available from: [Link]
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ResearchGate. (PDF) Pharmacophore Modelling as a Virtual Screening Tool for the Discovery of Small Molecule Protein-protein Interaction Inhibitors. 2017. Available from: [Link]
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How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening. YouTube; 2023. Available from: [Link]
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ResearchGate. Molecular Modeling in Drug Discovery: QSAR, Docking, and Machine Learning Integration. 2024. Available from: [Link]
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ResearchGate. Pharmacophore modeling-virtual screening and biological evaluation... Available from: [Link]
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Langer, T., & Ernst, G. Pharmacophore-based virtual screening. PubMed; 2006. Available from: [Link]
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Deep Origin. ADMET Predictions - Computational Chemistry Glossary. Available from: [Link]
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ADMET-AI. ADMET-AI. Available from: [Link]
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ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. 2024. Available from: [Link]
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Kothari, A., et al. 3D-QSAR in drug design--a review. PubMed; 2005. Available from: [Link]
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Prema, V. A Concise Review on role of QSAR in Drug Design. SciSpace; 2023. Available from: [Link]
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Kumar, A., et al. Systematic computational strategies for identifying protein targets and lead discovery. PMC; 2018. Available from: [Link]
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KBbox. Small Molecule Docking. Available from: [Link]
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Li, H., et al. A Computational Approach to Finding Novel Targets for Existing Drugs. PLOS ONE; 2011. Available from: [Link]
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Patsnap Synapse. How are target proteins identified for drug discovery?. 2024. Available from: [Link]
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ScienceDirect. Identifying novel drug targets with computational precision. 2024. Available from: [Link]
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Wang, J-C., et al. ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research. PMC; 2016. Available from: [Link]
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Morena, F., et al. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI; 2024. Available from: [Link]
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Ellison, C., et al. A review of the use of in silico methods to predict the chemistry of molecular initiating events related to drug toxicity. Semantic Scholar; 2011. Available from: [Link]
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Ellison, C., et al. A review of the use of in silico methods to predict the chemistry of molecular initiating events related to drug toxicity. PubMed; 2011. Available from: [Link]
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Cai, J., et al. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. PMC; 2021. Available from: [Link]
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An In-depth Technical Guide to the Stability and Degradation Profile of 3-(2-hydroxynaphthalen-1-yl)propanoic acid
Foreword: Proactive Stability Profiling in Drug Development
In the landscape of pharmaceutical development, understanding the intrinsic stability of a molecule is not merely a regulatory checkpoint but a foundational pillar of rational drug design and formulation. For a compound such as 3-(2-hydroxynaphthalen-1-yl)propanoic acid, with its dual reactive moieties—a phenolic hydroxyl group on a naphthalene ring and a carboxylic acid function—a comprehensive understanding of its degradation pathways is paramount. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to investigate the stability and degradation profile of this molecule. We will move beyond rote protocol recitation to explore the causal chemistry, enabling a proactive rather than reactive approach to stability challenges.
Molecular Architecture and Inherent Stability Considerations
The structure of 3-(2-hydroxynaphthalen-1-yl)propanoic acid presents a fascinating interplay of chemical functionalities that dictate its stability. The naphthalene core, a polycyclic aromatic hydrocarbon, is susceptible to oxidative and photolytic degradation.[1][2][3] The phenolic hydroxyl group further activates the ring system, making it more susceptible to oxidation, potentially leading to the formation of colored quinone-type structures.[4][5][6] Conversely, the propanoic acid side chain, while generally more stable, can undergo decarboxylation under thermal stress or participate in esterification reactions.
The key to a robust stability assessment lies in understanding the potential interactions between these functional groups. For instance, the electron-donating nature of the hydroxyl group can influence the reactivity of the entire aromatic system, while the carboxylic acid moiety can affect solubility and intermolecular interactions, which in turn can impact solid-state stability.
Forced Degradation: A Predictive Tool for Long-Term Stability
Forced degradation, or stress testing, is an essential tool to predict the likely degradation products of a drug substance, which in turn helps in developing stability-indicating analytical methods.[7] The conditions for forced degradation studies are designed to accelerate the degradation process, providing a preview of the molecule's stability over its intended shelf life.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagents and Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl, reflux for 8 hours | Hydrolysis of any potential ester impurities. |
| Base Hydrolysis | 0.1 M NaOH, reflux for 8 hours | Potential for base-catalyzed oxidation of the phenol. |
| Oxidative | 3% H₂O₂, room temperature, 24 hours | Oxidation of the phenolic hydroxyl group to a naphthoquinone.[5] Ring opening of the naphthalene core.[1] |
| Photolytic | Solid and solution state exposure to UV/Vis light (ICH Q1B) | Photodegradation of the naphthalene ring system, potentially leading to complex mixtures of products.[1][2][8] |
| Thermal | Solid-state, 60°C for 48 hours | Decarboxylation of the propanoic acid side chain. Thermal oxidation. |
Predicted Degradation Pathways
Based on the known degradation of naphthalene, naphthols, and propanoic acid derivatives, we can postulate several primary degradation pathways for 3-(2-hydroxynaphthalen-1-yl)propanoic acid.
Oxidative Degradation
The primary site of oxidative attack is expected to be the electron-rich hydroxynaphthalene ring. The phenolic hydroxyl group directs oxidation to the para position, leading to the formation of a 1,4-naphthoquinone derivative. Further oxidation can lead to ring-opening products.[1][5]
Caption: Predicted Oxidative Degradation Pathway.
Photodegradation
Naphthalene and its derivatives are known to be susceptible to photodegradation.[1][2][8][9] Under UV irradiation, the aromatic ring can undergo complex photochemical reactions, leading to a variety of degradation products, including oligomers and smaller volatile compounds.[2][8] The presence of the hydroxyl group may further sensitize the molecule to photodegradation.
Thermal Degradation
At elevated temperatures, the most likely degradation pathway for the propanoic acid side chain is decarboxylation, leading to the formation of 1-ethyl-2-naphthol. The naphthalene ring itself is generally thermally stable but can undergo oxidation at very high temperatures.[10][11][12]
Experimental Protocols for Stability Assessment
A robust stability-indicating method is crucial for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[13][14]
Development of a Stability-Indicating HPLC Method
Caption: Workflow for Stability-Indicating HPLC Method Development.
Step-by-Step Protocol:
-
Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point due to the non-polar nature of the naphthalene ring.
-
Mobile Phase Optimization: A gradient elution with acetonitrile and water (acidified with 0.1% formic or phosphoric acid to suppress the ionization of the carboxylic acid) is recommended.[15]
-
Detector: A photodiode array (PDA) detector is essential for assessing peak purity and identifying the optimal detection wavelength.
-
Forced Degradation Sample Analysis: Inject the samples from the forced degradation studies.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the peaks for the degradation products are well-resolved from the peak for the parent compound.
Characterization of Degradation Products
Once significant degradation is observed, the identity of the degradation products should be determined. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this purpose.
Step-by-Step Protocol:
-
LC-MS Analysis: Analyze the stressed samples using an LC-MS system with both electrospray ionization (ESI) in positive and negative modes.
-
Mass-to-Charge Ratio (m/z) Determination: Determine the m/z of the parent compound and the degradation products.
-
Fragmentation Analysis (MS/MS): Perform MS/MS experiments on the degradation product ions to obtain fragmentation patterns. This data is crucial for structural elucidation.
-
Proposed Structures: Based on the m/z and fragmentation data, propose structures for the degradation products. These proposals should be consistent with the predicted degradation pathways.
Data Presentation and Interpretation
All quantitative data from the stability studies should be summarized in a clear and concise format.
Table 2: Example Stability Data Summary
| Stress Condition | Assay of Parent (%) | % Degradation | Number of Degradants | Major Degradant (Area %) |
| Control | 99.8 | 0.2 | 1 | - |
| 0.1 M HCl | 99.5 | 0.5 | 1 | - |
| 0.1 M NaOH | 95.2 | 4.8 | 3 | 1.5 (RT 5.2 min) |
| 3% H₂O₂ | 85.1 | 14.9 | 5 | 8.7 (RT 6.8 min) |
| Photolytic | 90.3 | 9.7 | 4 | 4.2 (RT 7.1 min) |
| Thermal (60°C) | 98.9 | 1.1 | 2 | - |
Conclusion and Recommendations
This technical guide provides a comprehensive framework for evaluating the stability and degradation profile of 3-(2-hydroxynaphthalen-1-yl)propanoic acid. Based on the chemical structure, the molecule is anticipated to be most susceptible to oxidative and photolytic degradation, primarily targeting the hydroxynaphthalene ring. A well-validated, stability-indicating HPLC method is the cornerstone of a successful stability program. By following the outlined experimental protocols, researchers can gain a thorough understanding of the molecule's liabilities, which is critical for guiding formulation development, establishing appropriate storage conditions, and ensuring the safety and efficacy of any potential drug product.
References
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Nedelkovski, V., et al. (2023). Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides. Nanomaterials. [Link]
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Semantic Scholar. (n.d.). Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides. [Link]
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ResearchGate. (n.d.). (PDF) Photodegradation of naphthalene-derived particle oxidation products. [Link]
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ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]
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PMC. (2020). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. [Link]
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ResearchGate. (n.d.). (A) Proposed pathway for 3HPP degradation by E. coli K-12 via the meta... [Link]
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PubMed. (2020). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. [Link]
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ResearchGate. (n.d.). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. [Link]
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NIH. (2014). Oxidative phenylamination of 5-substituted 1-hydroxynaphthalenes to N-phenyl-1,4-naphthoquinone monoimines by air and light “on water”. [Link]
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ResearchGate. (n.d.). Evaluating naphthol and naphthalene as novel geothermal tracers, with potential application in supercritical systems. [Link]
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MDPI. (2022). Degradation of 2-Naphthol in Aqueous Solution by Electro-Fenton System with Cu-Supported Stainless Steel Electrode. [Link]
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PMC. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. [Link]
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PMC. (2011). Combination of degradation pathways for naphthalene utilization in Rhodococcus sp. strain TFB. [Link]
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ResearchGate. (n.d.). Physicochemical properties of synthesized propionic acid derivatives. [Link]
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International Journal of Advanced Research. (2018). Synthesis of Co (II) metal complex of 2-((2-hydroxynaphthalen-1-yl) methyleneamino)-3-phenylpropanoic acid. [Link]
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PMC. (2021). Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface. [Link]
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Oxford Academic. (2016). Anaerobic naphthalene degradation by sulfate-reducing Desulfobacteraceae from various anoxic aquifers. [Link]
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MDPI. (2022). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. [Link]
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PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
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ResearchGate. (n.d.). Biodegradation of hazardous naphthalene and cleaner production of rhamnolipids — Green approaches of pollution mitigation. [Link]
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MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
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PubMed. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
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PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
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An In-depth Technical Guide to 3-(2-hydroxynaphthalen-1-yl)propanoic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-hydroxynaphthalen-1-yl)propanoic acid is a polycyclic aromatic carboxylic acid. Its structure, featuring a naphthalene core, a hydroxyl group, and a propanoic acid side chain, suggests its potential as a valuable building block in medicinal chemistry and materials science. As a member of the broader class of arylpropanoic acids, it shares a structural resemblance with well-known non-steroidal anti-inflammatory drugs (NSAIDs), hinting at its potential pharmacological activities. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, its physicochemical properties, and a discussion of its potential applications in research and drug development.
Nomenclature and Chemical Identity
The precise identification of a chemical compound is crucial for scientific communication and reproducibility. For 3-(2-hydroxynaphthalen-1-yl)propanoic acid, several names and identifiers can be used.
Synonyms and Alternative Names:
-
3-(2-Hydroxy-1-naphthyl)propanoic acid[1]
-
2-Naphthol-1-propanoic acid
It is crucial to distinguish this compound from its isomers, such as those where the propanoic acid group is attached at a different position on the naphthalene ring, or where the hydroxyl group is at a different position.
Key Identifiers:
| Identifier | Value | Source |
| Molecular Formula | C₁₃H₁₂O₃ | [1] |
| Molecular Weight | 216.23 g/mol | [1] |
| CAS Number | Not available |
Note: A specific CAS number for 3-(2-hydroxynaphthalen-1-yl)propanoic acid is not readily found in major chemical databases. Researchers should exercise caution and verify the identity of any obtained samples through analytical characterization.
Physicochemical Properties
The physicochemical properties of 3-(2-hydroxynaphthalen-1-yl)propanoic acid can be predicted based on its structure. These properties are critical for understanding its behavior in biological systems and for designing experimental protocols.
| Property | Predicted Value/Information |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be sparingly soluble in water and more soluble in organic solvents like ethanol, methanol, and DMSO. |
| pKa | The carboxylic acid group will have an acidic pKa, likely in the range of 4-5. The phenolic hydroxyl group will have a higher, more basic pKa. |
| LogP | The naphthalene ring suggests a relatively high lipophilicity. |
Synthesis of 3-(2-hydroxynaphthalen-1-yl)propanoic acid
While a specific, detailed synthesis protocol for 3-(2-hydroxynaphthalen-1-yl)propanoic acid is not widely published, a plausible synthetic route can be designed based on established organic chemistry reactions. A common approach for the synthesis of 3-arylpropanoic acids is the Perkin reaction or a related condensation reaction followed by reduction. A potential multi-step synthesis is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 3-(2-hydroxynaphthalen-1-yl)propanoic acid.
Experimental Protocol
Step 1: Synthesis of 2-Hydroxy-1-naphthaldehyde
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-naphthol in ethanol.
-
Addition of Base: Add a concentrated aqueous solution of sodium hydroxide to the flask with stirring.
-
Addition of Chloroform: Heat the mixture to 60-70°C and add chloroform dropwise from the dropping funnel.
-
Reflux: After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and acidify with dilute hydrochloric acid. The product, 2-hydroxy-1-naphthaldehyde, will precipitate.
-
Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent like ethanol.
Step 2: Synthesis of 3-(2-hydroxy-1-naphthyl)acrylic acid
-
Reaction Setup: In a round-bottom flask, mix 2-hydroxy-1-naphthaldehyde and malonic acid in pyridine.
-
Catalyst: Add a catalytic amount of piperidine.
-
Reaction: Heat the mixture on a water bath for several hours. Carbon dioxide will be evolved.
-
Work-up: Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Purification: The precipitated 3-(2-hydroxy-1-naphthyl)acrylic acid is filtered, washed with water, and recrystallized.
Step 3: Synthesis of 3-(2-hydroxynaphthalen-1-yl)propanoic acid
-
Reaction Setup: Dissolve 3-(2-hydroxy-1-naphthyl)acrylic acid in a suitable solvent such as ethanol in a hydrogenation vessel.
-
Catalyst: Add a catalytic amount of palladium on charcoal (10% Pd/C).
-
Hydrogenation: Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 2-3 atm) with shaking or stirring until the theoretical amount of hydrogen is absorbed.
-
Work-up: Filter the reaction mixture to remove the catalyst.
-
Purification: Evaporate the solvent from the filtrate to obtain the crude product. Recrystallize from a suitable solvent to yield pure 3-(2-hydroxynaphthalen-1-yl)propanoic acid.
Potential Applications in Research and Drug Development
The structural motifs within 3-(2-hydroxynaphthalen-1-yl)propanoic acid suggest several avenues for research and potential therapeutic applications.
Anti-inflammatory and Analgesic Activity
Arylpropionic acid derivatives are a well-established class of NSAIDs.[2] The mechanism of action for many of these drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. The structural similarity of 3-(2-hydroxynaphthalen-1-yl)propanoic acid to these compounds makes it a candidate for investigation as a potential anti-inflammatory and analgesic agent.
Caption: Potential mechanism of action via COX enzyme inhibition.
Anticancer and Antimicrobial Properties
Some arylpropionic acid derivatives have demonstrated potential as anticancer and antimicrobial agents.[3][4] The planar aromatic naphthalene ring system in 3-(2-hydroxynaphthalen-1-yl)propanoic acid could facilitate intercalation with DNA or interaction with hydrophobic pockets in enzymes, leading to cytotoxic or antimicrobial effects. Further research is warranted to explore these possibilities.
Characterization and Analytical Techniques
The identity and purity of synthesized 3-(2-hydroxynaphthalen-1-yl)propanoic acid should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the connectivity of atoms.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups, such as the hydroxyl (-OH) and carboxylic acid (C=O) groups.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-(2-hydroxynaphthalen-1-yl)propanoic acid. Based on its structural similarity to other arylpropionic acids, it may be an irritant to the skin, eyes, and respiratory system. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
3-(2-hydroxynaphthalen-1-yl)propanoic acid represents an intriguing molecule with potential for further investigation in the fields of medicinal chemistry and materials science. While detailed information on this specific compound is limited, its structural relationship to a well-established class of pharmacologically active agents provides a strong rationale for its synthesis and biological evaluation. The synthetic pathway and analytical methods described in this guide offer a framework for researchers to produce and characterize this compound, paving the way for the exploration of its potential applications.
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MySkinRecipes. 3-(2-Naphthyl)propanoic Acid. Available from: [Link]
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MOLBASE. 3-(2-hydroxy-1-oxo-1,2,3,4-tetrahydro-[5]naphthyl)-propionic acid methyl ester. Available from: [Link]
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Available from: [Link]
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El-Sayed, N. N., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2020). 3-hydroxy-2, 2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC advances, 10(16), 9405-9419. Available from: [Link]
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Kumar, P., Sangam, Bala, V. C., Nimesh, S., & Bajpai, A. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Indo Global Journal of Pharmaceutical Sciences, 10(2), 540-555. Available from: [Link]
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PubChem. 2-Hydroxy-2-(1-naphthyl)propanoic acid, (R)-. National Center for Biotechnology Information. Available from: [Link]
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3108. Available from: [Link]
- Reyes, G., et al. (2025).
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Wang, Y., et al. (2025). Synthesis of β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters. ResearchGate. Available from: [Link]
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Ebrahimi, S. A., et al. (2017). Current advances in biological production of propionic acid. Biotechnology Letters, 39(5), 635-646. Available from: [Link]
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Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Available from: [Link]
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Golm Metabolome Database. Synonyms of Propanoic acid, 3-(2-hydroxyphenyl)-. Available from: [Link]
- Cueva, C., et al. (2025). Microbial Metabolites of Flavan-3-Ols and Their Biological Activity.
-
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical & Biological Archives, 11(2). Available from: [Link]
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Kim, H. J., et al. (2022). Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. Molecules, 27(12), 3707. Available from: [Link]
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PubChem. Desmethylnaproxen. National Center for Biotechnology Information. Available from: [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of 3-(2-hydroxynaphthalen-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed, albeit theoretical, protocol for the synthesis of 3-(2-hydroxynaphthalen-1-yl)propanoic acid, a valuable building block in medicinal chemistry and materials science. Due to the absence of a specific, published protocol in the peer-reviewed literature for this exact molecule, this guide is constructed based on well-established principles of organic chemistry, drawing parallels from analogous reactions of 2-naphthol and related phenolic compounds. The proposed synthetic strategy involves the direct alkylation of 2-naphthol with a suitable three-carbon electrophile. This document provides a comprehensive theoretical framework, including a discussion of the reaction mechanism, a step-by-step hypothetical protocol, and guidance on the characterization of the target compound. It is intended to serve as a foundational resource for researchers to develop a robust and validated experimental procedure.
Introduction
Naphthalene derivatives are a cornerstone in the development of novel pharmaceuticals and functional materials due to their unique photophysical properties and biological activities. Specifically, 3-(2-hydroxynaphthalen-1-yl)propanoic acid incorporates a reactive carboxylic acid moiety and a phenolic hydroxyl group on a rigid naphthalene scaffold, making it a versatile intermediate for further chemical modifications. The strategic placement of these functional groups allows for the construction of more complex molecules, including potential enzyme inhibitors, fluorescent probes, and polymer building blocks.
This application note details a proposed synthetic route to this target molecule, focusing on the scientific rationale behind the chosen methodology.
Synthetic Strategy and Mechanism
The most direct and plausible route for the synthesis of 3-(2-hydroxynaphthalen-1-yl)propanoic acid is the electrophilic alkylation of 2-naphthol. The hydroxyl group of 2-naphthol is an activating ortho-, para-director in electrophilic aromatic substitution. Due to steric hindrance at the 3-position, electrophilic attack is highly favored at the 1-position.
Two primary electrophilic reagents are considered for the introduction of the propanoic acid side chain:
-
Reaction with Acrylic Acid: This approach involves the direct acid-catalyzed reaction of 2-naphthol with acrylic acid. The acid catalyst protonates the acrylic acid, increasing its electrophilicity and facilitating the Friedel-Crafts-type alkylation of the electron-rich naphthalene ring.
-
Reaction with Acrylonitrile followed by Hydrolysis: This two-step sequence involves the initial Michael addition of 2-naphthol to acrylonitrile to form a nitrile intermediate. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired carboxylic acid. This method can sometimes offer milder reaction conditions for the initial addition step.
This protocol will focus on the direct alkylation with acrylic acid, as it is a more atom-economical, one-step process.
Reaction Mechanism: Alkylation with Acrylic Acid
The reaction is a classic example of an electrophilic aromatic substitution. The key steps are:
-
Activation of the Electrophile: A Brønsted or Lewis acid catalyst protonates the carbonyl oxygen of acrylic acid, generating a resonance-stabilized carbocation, which increases the electrophilicity of the β-carbon.
-
Nucleophilic Attack: The electron-rich naphthalene ring of 2-naphthol attacks the electrophilic β-carbon of the activated acrylic acid. The hydroxyl group of 2-naphthol directs the substitution to the C1 position.
-
Rearomatization: A base (e.g., the solvent or the conjugate base of the acid catalyst) removes a proton from the C1 position, restoring the aromaticity of the naphthalene ring and yielding the final product.
Proposed Experimental Protocol
Disclaimer: The following protocol is a hypothetical procedure based on analogous reactions and established chemical principles. It should be optimized and validated experimentally.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Naphthol | Reagent | e.g., Sigma-Aldrich | Ensure purity |
| Acrylic Acid | Reagent | e.g., Sigma-Aldrich | Stabilized with hydroquinone monomethyl ether |
| Sulfuric Acid (H₂SO₄) | ACS Grade | e.g., Fisher Scientific | Catalyst |
| Dichloromethane (CH₂Cl₂) | Anhydrous | e.g., Acros Organics | Solvent |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | e.g., VWR | For workup |
| Magnesium Sulfate (MgSO₄) | Anhydrous | e.g., Alfa Aesar | For drying |
| Ethyl Acetate | ACS Grade | e.g., EMD Millipore | For extraction and chromatography |
| Hexanes | ACS Grade | e.g., Avantor | For chromatography |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol (e.g., 10 g, 1 equivalent) in anhydrous dichloromethane (100 mL).
-
Addition of Reagents: To the stirred solution, add acrylic acid (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise to the reaction mixture. Caution: The addition of sulfuric acid is exothermic.
-
Reaction: After the addition of the catalyst, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction may require several hours to reach completion. Gentle heating (e.g., to reflux) may be necessary to drive the reaction forward.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by slowly pouring it into a beaker containing a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) may be employed to obtain the pure product.
Characterization
The structure and purity of the synthesized 3-(2-hydroxynaphthalen-1-yl)propanoic acid should be confirmed by standard analytical techniques.
Expected Analytical Data (Theoretical)
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the naphthalene ring, two triplets for the -CH₂-CH₂- protons of the propanoic acid chain, a broad singlet for the carboxylic acid proton, and a singlet for the phenolic hydroxyl proton. |
| ¹³C NMR | Signals for the ten carbons of the naphthalene ring, the carbonyl carbon of the carboxylic acid, and the two methylene carbons of the propanoic acid chain. |
| IR (Infrared) Spectroscopy | A broad O-H stretch for the carboxylic acid (superimposed on the phenolic O-H stretch), a strong C=O stretch for the carbonyl group, and characteristic C-H and C=C stretches for the aromatic ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₂O₃ = 216.23 g/mol ). |
| Melting Point | A sharp melting point for the pure, crystalline solid. |
Visualizations
Synthetic Workflow
Application Notes and Protocols for the Utilization of 3-(2-hydroxynaphthalen-1-yl)propanoic acid in Organic Synthesis
Introduction: A Versatile Building Block for Complex Molecules
3-(2-hydroxynaphthalen-1-yl)propanoic acid is a bifunctional molecule that holds significant promise as a versatile intermediate in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its structure, incorporating a reactive naphthol moiety and a carboxylic acid functional group, provides two key handles for a variety of chemical transformations. The naphthol ring system is a common scaffold in pharmacologically active compounds, while the propanoic acid side chain allows for the introduction of further complexity and modulation of physicochemical properties. This document provides a comprehensive guide to the synthesis and potential applications of this valuable building block, with a focus on practical, field-proven insights for researchers and drug development professionals. The protocols described herein are designed to be self-validating, with explanations for the causality behind experimental choices to ensure both success and a deeper understanding of the underlying chemistry.
Synthesis of 3-(2-hydroxynaphthalen-1-yl)propanoic acid: A Detailed Protocol
The most direct and efficient route to 3-(2-hydroxynaphthalen-1-yl)propanoic acid is through a Michael addition of 2-naphthol to an acrylic acid derivative. This conjugate addition is a well-established and reliable method for carbon-carbon bond formation.[1] The electron-rich nature of the 2-naphthol ring, particularly at the C1 position, makes it an excellent nucleophile for this transformation. The hydroxyl group of 2-naphthol is a strongly activating, ortho-, para-directing group, favoring electrophilic attack at the adjacent C1 position.[2]
Overall Synthetic Workflow
The synthesis is a one-pot reaction followed by an acidic workup to yield the desired product.
Sources
Application Notes and Protocols: Investigating the Pharmaceutical Potential of 3-(2-hydroxynaphthalen-1-yl)propanoic acid
Abstract
These application notes provide a comprehensive guide for researchers and drug development professionals on the potential pharmaceutical applications of 3-(2-hydroxynaphthalen-1-yl)propanoic acid. While direct extensive research on this specific molecule is emerging, its structural similarity to other biologically active arylpropionic acids and naphthalene-containing compounds suggests a promising profile for therapeutic development. This document outlines the scientific rationale for investigating its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Detailed, step-by-step protocols for preliminary in vitro evaluation are provided to enable researchers to explore its efficacy and mechanism of action.
Introduction: Rationale for Investigation
The chemical scaffold of 3-(2-hydroxynaphthalen-1-yl)propanoic acid combines a naphthalene moiety with a propanoic acid side chain. This structure is reminiscent of several classes of compounds with established pharmacological relevance. The naphthalene group is a core component of various bioactive molecules, including some with cytotoxic properties against cancer cells.[1] The propanoic acid side chain is a hallmark of the non-steroidal anti-inflammatory drug (NSAID) class, such as ibuprofen and naproxen.[2] Furthermore, derivatives of similar structures, like 3-(2-hydroxyphenyl)propanoic acid, are recognized as valuable intermediates in the synthesis of pharmaceuticals for inflammation and pain relief and possess antioxidant properties.[3]
The hydroxyl group on the naphthalene ring can also contribute to the molecule's biological activity, potentially through antioxidant effects or by participating in hydrogen bonding with biological targets. Based on these structural analogies, it is hypothesized that 3-(2-hydroxynaphthalen-1-yl)propanoic acid may exhibit one or more of the following therapeutic activities:
-
Anti-inflammatory and Analgesic: By potentially inhibiting enzymes involved in the inflammatory cascade, similar to other arylpropionic acids.
-
Anticancer: Through mechanisms such as the induction of apoptosis or the generation of reactive oxygen species (ROS), a known activity of some naphthoquinone derivatives.[1]
-
Antimicrobial: Derivatives of similar propanoic acids have demonstrated efficacy against multidrug-resistant bacterial and fungal pathogens.[4][5][6]
These application notes will provide the foundational protocols to begin exploring these potential therapeutic avenues.
Potential Therapeutic Applications and Investigational Pathways
The unique combination of a naphthalene ring and a propanoic acid functional group in 3-(2-hydroxynaphthalen-1-yl)propanoic acid suggests several plausible signaling pathways and molecular targets for investigation.
Anti-inflammatory Activity
The propanoic acid moiety is a strong indicator of potential anti-inflammatory effects, likely mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.
Caption: Potential anti-inflammatory mechanism via COX inhibition.
Anticancer Activity
The naphthalene component suggests possible anticancer properties. Naphthoquinone derivatives, for instance, are known to induce cytotoxicity, which can be attributed to the generation of reactive oxygen species (ROS) and interference with cellular processes like topoisomerase II activity.[1]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
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- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Key Intermediates for Naproxen Production: A Detailed Guide for Pharmaceutical Researchers
Introduction: Deconstructing the Pathway to a Leading NSAID
Naproxen, chemically known as (S)-2-(6-methoxy-2-naphthyl)propanoic acid, is a cornerstone nonsteroidal anti-inflammatory drug (NSAID) widely prescribed for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its efficacy lies in the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[2] The commercial synthesis of naproxen is a multi-step process that relies on the efficient preparation of key chemical intermediates. This guide provides an in-depth exploration of the synthesis of a crucial intermediate, 2-acetyl-6-methoxynaphthalene, and its subsequent conversion to naproxen. While the compound 3-(2-hydroxynaphthalen-1-yl)propanoic acid has been considered, the established and industrially significant route to naproxen proceeds through a different set of intermediates, which will be the focus of this scientifically rigorous protocol. Understanding the nuances of this synthetic pathway is paramount for researchers and professionals in drug development aiming to optimize production and explore novel derivatives.
Strategic Overview of Naproxen Synthesis
The industrial production of naproxen typically commences from 2-methoxynaphthalene. The synthesis can be broadly segmented into three strategic stages:
-
Introduction of the Acetyl Group: A Friedel-Crafts acylation reaction is employed to introduce an acetyl group onto the naphthalene backbone, yielding 2-acetyl-6-methoxynaphthalene.
-
Conversion to the Propanoic Acid Moiety: The acetyl group is then transformed into the desired propanoic acid side chain through a series of reactions.
-
Chiral Resolution: As the therapeutic activity of naproxen resides almost exclusively in the (S)-enantiomer, a resolution step is crucial to separate it from the racemic mixture.[3]
This application note will provide detailed protocols for the first two stages, focusing on the synthesis of the racemic mixture of naproxen.
Experimental Protocols
Part 1: Synthesis of 2-Acetyl-6-methoxynaphthalene (Intermediate 1)
The introduction of the acetyl group at the 6-position of 2-methoxynaphthalene is a critical step, achieved via a Friedel-Crafts acylation. The choice of solvent is crucial for directing the acylation to the desired position.
Reaction Scheme:
Caption: Friedel-Crafts acylation of 2-methoxynaphthalene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methoxynaphthalene | 158.19 | 50.0 g | 0.316 |
| Acetyl Chloride | 78.50 | 25.0 g (22.6 mL) | 0.318 |
| Anhydrous Aluminum Chloride | 133.34 | 84.0 g | 0.630 |
| Nitrobenzene | 123.11 | 300 mL | - |
| 5% Hydrochloric Acid | - | 500 mL | - |
| 5% Sodium Hydroxide Solution | - | 200 mL | - |
| Methanol | - | As needed for recrystallization | - |
Step-by-Step Protocol:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 84.0 g of anhydrous aluminum chloride in 300 mL of nitrobenzene.
-
Cool the mixture to 0°C in an ice-salt bath.
-
Slowly add 25.0 g of acetyl chloride to the stirred mixture, maintaining the temperature below 10°C.
-
Once the addition is complete, add 50.0 g of 2-methoxynaphthalene dropwise over 30 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition, continue stirring the reaction mixture at 10°C for 2 hours.
-
Allow the mixture to stand at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid.
-
Separate the nitrobenzene layer and wash it successively with 200 mL of 5% hydrochloric acid, 200 mL of 5% sodium hydroxide solution, and finally with 200 mL of water.
-
Dry the nitrobenzene layer over anhydrous sodium sulfate.
-
Remove the nitrobenzene by vacuum distillation.
-
Recrystallize the solid residue from methanol to obtain pure 2-acetyl-6-methoxynaphthalene.
Expected Yield: Approximately 45-50%.
Characterization of Intermediate 1:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 106-108°C.
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): Characteristic peaks around 1680 (C=O stretching of the ketone), 1600, 1480 (aromatic C=C stretching), and 1250 (C-O stretching of the methoxy group).
-
¹H NMR Spectroscopy (CDCl₃, δ ppm): Signals corresponding to the methoxy protons (singlet, ~3.9 ppm), acetyl protons (singlet, ~2.6 ppm), and aromatic protons in the naphthalene ring system.
Part 2: Synthesis of (±)-2-(6-Methoxy-2-naphthyl)propanoic Acid (Racemic Naproxen)
This stage involves the conversion of the acetyl group of Intermediate 1 into a propanoic acid moiety. A common industrial method is the Willgerodt-Kindler reaction followed by hydrolysis.
Reaction Workflow:
Caption: Conversion of the intermediate to racemic naproxen.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Acetyl-6-methoxynaphthalene | 200.24 | 20.0 g | 0.100 |
| Sulfur | 32.07 | 6.4 g | 0.200 |
| Morpholine | 87.12 | 17.4 g (17.4 mL) | 0.200 |
| Dioxane | - | 100 mL | - |
| Ethanol | - | 100 mL | - |
| Sodium Hydroxide | 40.00 | 20.0 g | 0.500 |
| Hydrochloric Acid (concentrated) | - | As needed for acidification | - |
Step-by-Step Protocol:
-
In a 250 mL round-bottom flask fitted with a reflux condenser, place 20.0 g of 2-acetyl-6-methoxynaphthalene, 6.4 g of sulfur, and 17.4 g of morpholine.
-
Heat the mixture to reflux for 6 hours. The reaction mixture will turn dark.
-
Cool the mixture to room temperature and pour it into 200 mL of warm water.
-
Extract the aqueous mixture with 3 x 100 mL of diethyl ether to remove unreacted starting materials.
-
The intermediate thioamide often remains as an oil. Separate the aqueous layer and proceed to the hydrolysis step.
-
To the thioamide intermediate, add a solution of 20.0 g of sodium hydroxide in 100 mL of water and 100 mL of ethanol.
-
Reflux the mixture for 12 hours.
-
After reflux, cool the reaction mixture and remove the ethanol by rotary evaporation.
-
Filter the remaining aqueous solution to remove any solid impurities.
-
Cool the filtrate in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.
-
A precipitate of racemic naproxen will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
Recrystallize the crude product from an acetone-water mixture to obtain pure (±)-2-(6-methoxy-2-naphthyl)propanoic acid.
Expected Yield: Approximately 60-70% for the two steps.
Characterization of Racemic Naproxen:
-
Appearance: White crystalline powder.
-
Melting Point: 155-158°C.
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): Broad O-H stretch from the carboxylic acid (3200-2500), C=O stretch of the carboxylic acid (~1700), and characteristic aromatic and ether peaks.
-
¹H NMR Spectroscopy (CDCl₃, δ ppm): Signals for the methoxy group (singlet, ~3.9 ppm), the methyl group of the propanoic acid (doublet, ~1.6 ppm), the methine proton (quartet, ~3.8 ppm), and the aromatic protons.
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₄H₁₄O₃ [M-H]⁻ 229.08, found 229.1.
The Critical Importance of Stereochemistry
It is imperative to note that the biological activity of naproxen resides in the (S)-enantiomer. The (R)-enantiomer is not only inactive but can also be metabolized to the active form in the body, which can complicate dosing and pharmacokinetics. Industrial synthesis, therefore, incorporates a chiral resolution step after the synthesis of the racemic mixture. This is often achieved by forming diastereomeric salts with a chiral amine, followed by fractional crystallization.
Conclusion
The synthesis of naproxen via the intermediate 2-acetyl-6-methoxynaphthalene is a robust and well-documented process that serves as an excellent case study in pharmaceutical manufacturing. The protocols detailed herein provide a solid foundation for researchers to produce this important NSAID on a laboratory scale. Mastery of these synthetic steps is crucial for professionals in drug development, not only for the production of naproxen itself but also as a platform for the synthesis of novel arylpropionic acid derivatives with potentially improved therapeutic profiles. Adherence to precise reaction conditions and purification techniques is essential for achieving high yields and purity of the final active pharmaceutical ingredient.
References
- BenchChem. (2025). Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone.
- Google Patents. (n.d.). Method of synthesis of dl-Naproxen - CN1034661C.
- BenchChem. (2025). Synthetic Route for Naproxen from 2-Methoxynaphthalene: Application Notes and Protocols.
- Bohrium. (2017). Naproxen derivatives: Synthesis, reactions, and biological applications.
- MDPI. (n.d.). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of new potentially active hydrazones of naproxen hydrazide.
- Google Patents. (n.d.). Industrial synthesis technique for DL-naproxen - CN101234963A.
- National Center for Biotechnology Information. (n.d.). Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents.
- ScienceOpen. (n.d.). Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory an.
- Google Patents. (n.d.). Resolution method of (S)-2-arylpropionic acid non-steroidal anti-inflammatory drug - CN102850204A.
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Application Note: Chiral Separation of Naphthalene-Propionic Acid Derivatives
This Application Note is designed for researchers and analytical scientists involved in the purification and analysis of naphthalene-based organic acids.
Important Scientific Clarification:
The specific molecule 3-(2-hydroxynaphthalen-1-yl)propanoic acid (CAS: 10441-53-9) is structurally achiral because it possesses a plane of symmetry and lacks an asymmetric carbon atom in its propanoic acid chain (substitution is at C3, but the chain is unsubstituted
However, this scaffold is a critical precursor and structural analog for chiral 2-substituted or 3-substituted derivatives (e.g.,
Executive Summary
The separation of enantiomers in naphthalene-propionic acid derivatives requires precise control over hydrogen bonding and
Chemical Context & Separation Mechanism[1]
-
Target Scaffold: Naphthalene ring fused with a propionic acid tail.[1]
-
Chiral Analogs:
-
-substituted: 2-(2-hydroxynaphthalen-1-yl)propanoic acid (Requires separation of
enantiomers). - -substituted: 3-hydroxy-3-(2-hydroxynaphthalen-1-yl)propanoic acid.
-
-substituted: 2-(2-hydroxynaphthalen-1-yl)propanoic acid (Requires separation of
-
Interaction Points: The naphthalene ring provides strong
stacking with the CSP (e.g., phenylcarbamates of amylose/cellulose). The -COOH and -OH groups require hydrogen bond acceptors on the CSP but must be kept protonated to prevent peak broadening.
Diagram: Method Development Logic
Caption: Decision matrix for selecting the optimal chromatographic mode and optimizing resolution for acidic chiral analytes.
Experimental Protocols
Materials & Equipment
-
Instrument: HPLC system (e.g., Agilent 1260/1290) with DAD and FLD (Fluorescence Detector).
-
Columns:
-
Primary: Chiralpak IA, IB, IC, ID (Immobilized Amylose/Cellulose derivatives). Immobilized phases are required to allow the use of prohibited solvents (like THF/DCM) if solubility is an issue.
-
Secondary: Chiralpak AD-H, OD-H (Coated phases) - Use only with standard alkane/alcohol mobile phases.
-
-
Reagents: n-Hexane (HPLC grade), 2-Propanol (IPA), Ethanol (EtOH), Trifluoroacetic Acid (TFA), Formic Acid (FA).
Sample Preparation
The dual acidic protons (phenol and carboxylic acid) can cause dimerization.
-
Concentration: Prepare 1.0 mg/mL stock in Ethanol.
-
Dilution: Dilute to 0.1 mg/mL with the Mobile Phase (e.g., Hexane/IPA).
-
Filtration: Filter through 0.45 µm PTFE syringe filter.
Primary Screening Protocol (Normal Phase)
Normal Phase (NP) is the gold standard for this class of molecules due to the high solubility of the naphthalene core in organic solvents and the specific hydrogen bonding required for chiral recognition.
| Parameter | Setting | Rationale |
| Mobile Phase A | n-Hexane + 0.1% TFA | TFA suppresses ionization of -COOH ( |
| Mobile Phase B | Ethanol or 2-Propanol + 0.1% TFA | Alcohol type significantly alters selectivity on polysaccharide columns. |
| Flow Rate | 1.0 mL/min (4.6 mm ID column) | Standard flow for equilibrium. |
| Temperature | 25°C | Lower temperature often improves enantioselectivity ( |
| Detection | UV: 230 nm, 280 nmFLD: Ex 280 nm / Em 340 nm | Naphthalene has intense fluorescence; FLD provides high selectivity against matrix impurities. |
Screening Steps:
-
Equilibration: Flush column with 90:10 (Hexane:IPA + 0.1% TFA) for 20 mins.
-
Injection: Inject 5 µL of sample.
-
Gradient: Isocratic hold at 10% B for 15 mins. If no elution, ramp to 50% B over 10 mins.
-
Switch Modifier: Repeat with Ethanol as solvent B if IPA fails.
Reversed Phase (RP) Protocol
Use this mode if the sample is in an aqueous biological matrix (plasma/urine).
-
Column: Chiralpak IA-3 or IC-3 (3 µm particle size for higher efficiency).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (pH ~2.5).
-
B: Acetonitrile (ACN) or Methanol.
-
-
Method: Isocratic 40:60 (A:B) is a good starting point. The hydrophobic naphthalene ring requires high % organic modifier to elute.
Optimization & Troubleshooting Guide
Peak Tailing
-
Cause: Interaction of the free carboxylic acid or phenolic -OH with residual silanols on the silica support.
-
Solution: Increase TFA concentration to 0.2% or switch to Methanesulfonic acid (MSA) which is a stronger acid.
Low Resolution (Rs < 1.0)
-
Strategy 1 (Temperature): Lower temperature to 10°C. This increases the rigidity of the chiral selector, often improving discrimination of the naphthalene conformers.
-
Strategy 2 (Solvent Switching): If using IPA, switch to Ethanol or Methanol (only on Immobilized columns). Methanol often provides different solvation of the polymer loops.
Detection Issues
-
If UV background from TFA is too high at 230 nm, switch to Phosphoric Acid (only for RP) or rely on Fluorescence Detection (FLD), which is unaffected by acidic additives.
Diagram: Optimization Loop
Caption: Troubleshooting logic for common chromatographic defects in acidic chiral separations.
References
-
Chiral Separ
- Title: Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure.
- Source: PubMed / J. Sep. Sci.
-
URL:[Link]
-
Polysaccharide Column Mechanisms
-
Acidic Additives in Chiral LC
- Title: The role of acidic additives in the chiral separation of acidic drugs on polysaccharide-based CSPs.
- Source: Daicel Chiral Technologies Application D
-
URL:[Link]
Sources
Application Note: Evaluation of Anticancer Potency in Novel Propanoic Acid Derivatives
From In Silico Design to Mechanistic Validation
Strategic Overview & Rationale
Propanoic acid derivatives (e.g., 2-arylpropanoic acids or "profens") represent a privileged scaffold in medicinal chemistry. While historically utilized as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) via Cyclooxygenase (COX) inhibition, recent repurposing efforts have identified their potent anticancer properties.[1]
Why Propanoic Acid Derivatives?
-
Dual-Targeting Capability: These derivatives often exhibit polypharmacology, simultaneously inhibiting COX-2 (reducing tumor-promoting inflammation) and Histone Deacetylases (HDACs), leading to chromatin remodeling and apoptosis.
-
Metabolic Disruption: Short-chain fatty acid motifs can interfere with the Warburg effect by targeting Monocarboxylate Transporters (MCTs), disrupting lactate efflux in the tumor microenvironment.
This application note details a rigorous, self-validating protocol for screening these acidic compounds, addressing specific challenges such as pH-dependent solubility and intrinsic reduction artifacts in colorimetric assays.
Experimental Workflow
The following diagram outlines the logical progression from computational prediction to wet-lab validation.
Figure 1: Integrated workflow for screening propanoic acid derivatives. Note the critical checkpoint at Phase 2 regarding pH buffering, a common failure point for acidic drug candidates.
Phase 1: In Silico Validation (Molecular Docking)
Before synthesis or purchase, derivatives should be screened virtually to predict binding affinity.
-
Target Selection:
-
Primary: COX-2 (PDB ID: 5F1A ).[2] Selective inhibition of COX-2 over COX-1 is desired to minimize gastric toxicity.
-
Secondary: HDAC isoforms (e.g., HDAC1/6) if the derivative contains hydroxamic acid moieties.
-
-
Protocol:
-
Ligand Prep: Generate 3D conformers of propanoic acid derivatives. Ionize at pH 7.4 (carboxylate anion form).
-
Docking: Use AutoDock Vina or GLIDE.
-
Scoring: A binding energy < -7.0 kcal/mol generally warrants wet-lab testing [1].
-
Phase 2: Chemical Preparation (The "Acidic" Challenge)
Expert Insight: Propanoic acid derivatives are weak acids. Dissolving them in unbuffered media can lower the pH, killing cells non-specifically and yielding false-positive cytotoxicity data.
Protocol:
-
Stock Solution: Dissolve compound in 100% DMSO to create a 100 mM stock.
-
Intermediate Dilution: Dilute stock 1:100 into PBS (pH 7.4) , not water. Check pH. If pH < 7.2, adjust carefully with 0.1 N NaOH.
-
Working Solution: Dilute into culture media (RPMI-1640 or DMEM). Ensure final DMSO concentration is < 0.5% (ideally < 0.1%) to prevent solvent toxicity.
Phase 3: In Vitro Cytotoxicity (MTT Assay)
This assay measures metabolic activity.[3] Note that some antioxidants (often found in novel derivatives) can directly reduce MTT, causing false negatives (appearing viable when dead).
Protocol:
-
Seeding: Seed tumor cells (e.g., HeLa, A549, MCF-7) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add derivatives (0.1 – 100 µM) for 48h.
-
Control A: Vehicle (0.1% DMSO).
-
Control B (Blank): Media + Compound (No Cells).[4] Crucial: This detects if the compound chemically reduces MTT.
-
-
Development: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO.
-
Read: Absorbance at 570 nm.
Data Analysis:
Calculate % Inhibition using the formula:
Table 1: Example Data Presentation Structure
| Compound ID | R-Group Subst. | HeLa IC50 (µM) | A549 IC50 (µM) | Selectivity Index (SI)* |
| PA-01 | 4-Isobutyl | 45.2 ± 3.1 | 50.1 ± 4.2 | 1.2 |
| PA-05 | 2-Furyl | 8.4 ± 0.5 | 12.1 ± 1.1 | > 5.0 |
| Doxorubicin | (Positive Ctrl) | 1.2 ± 0.1 | 0.8 ± 0.1 | 2.5 |
*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). Target SI > 3.
Phase 4: Mechanistic Elucidation
Once a "hit" (IC50 < 10 µM) is identified, the mechanism of cell death must be confirmed. Propanoic acid derivatives typically induce apoptosis via the intrinsic mitochondrial pathway.
6.1 Signaling Pathway Hypothesis
Figure 2: Proposed Mechanism of Action. Dual inhibition of COX-2 and induction of ROS converges on mitochondrial dysfunction.
6.2 Annexin V-FITC / PI Apoptosis Assay
This is the gold standard for distinguishing early apoptosis from necrosis [2].
Protocol:
-
Treatment: Treat
cells with IC50 concentration of the derivative for 24h. -
Harvest: Trypsinize cells (gentle handling to prevent mechanical damage).
-
Wash: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer.
-
Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark at RT.
-
Flow Cytometry: Analyze within 1 hour.
-
Q1 (Annexin-/PI+): Necrotic (or late mechanical damage).
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptotic (The target population).
-
Validation Check: If cells are predominantly in Q1 (PI only), the compound may be causing acute necrosis due to acidity/pH shock rather than programmed cell death. Re-verify buffering in Phase 2.
References
-
Jabbar, S. S., et al. (2025).[5] "Design, Molecular Docking and QSAR Study for New Propionic Acid Derivatives." Iraqi Journal of Pharmaceutical Sciences, 34(4), 184-196.[5] Link
-
Lakshmanan, I., & Batra, S. (2013).[6] "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." Bio-protocol, 3(6).[6] Link
-
Ahmed, M. A., et al. (2012).[7] "Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives." Journal of Pharmacy and Bioallied Sciences, 4(1), 43-50.[7] Link
-
Kim, S., et al. (2021).[6] "Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells." Molecules, 26(16), 4951.[8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. broadpharm.com [broadpharm.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 6. scispace.com [scispace.com]
- 7. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro assays for 3-(2-hydroxynaphthalen-1-yl)propanoic acid biological activity
Abstract & Biological Context
3-(2-hydroxynaphthalen-1-yl)propanoic acid (CAS: 16712-64-4 derivative/open form) is the open-ring carboxylic acid form of Splitomicin , a potent and selective inhibitor of NAD
While Splitomicin (the lactone form) is the active pharmacophore responsible for inhibiting Sir2p (yeast) and SIRT2 (human), it is chemically unstable in aqueous media at neutral pH, rapidly hydrolyzing into 3-(2-hydroxynaphthalen-1-yl)propanoic acid. Consequently, in vitro assays involving this acid primarily serve two critical purposes in drug discovery:
-
Negative Control Validation: Confirming that the lactone ring is essential for SIRT2 inhibition by demonstrating the inactivity of the acid form.
-
Stability & Pharmacokinetic Profiling: Quantifying the acid as a marker for Splitomicin degradation (hydrolysis kinetics).
-
Off-Target Pharmacology (GPR35): Investigating potential agonism at GPR35, a receptor known to be activated by naphthalene-propionic acid scaffolds (e.g., Zaprinast, Pamoic acid).
This guide details protocols for evaluating SIRT2 inhibitory potential, monitoring hydrolytic stability, and screening for GPR35 activity.
Chemical Properties & Reagent Preparation
| Property | Specification |
| Chemical Name | 3-(2-hydroxynaphthalen-1-yl)propanoic acid |
| Relationship | Hydrolysis product of Splitomicin (1,2-dihydro-3H-benzo[f]chromen-3-one) |
| Molecular Weight | ~216.23 g/mol |
| Solubility | Soluble in DMSO (>10 mM); limited solubility in aqueous buffers at pH < 5. |
| Stability | Stable in solid form. In solution, it exists in equilibrium with the lactone at low pH, but predominates at physiological pH (7.4). |
Reagent Preparation Protocol:
-
Stock Solution: Dissolve 2.16 mg of powder in 1 mL of anhydrous DMSO to create a 10 mM stock. Vortex until clear.
-
Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in assay buffer immediately prior to use. Note: For stability assays, ensure the buffer pH is strictly controlled.
Assay 1: SIRT2 Deacetylation Assay (Specificity Control)
Objective: To determine the
Mechanism
SIRT2 removes acetyl groups from lysine residues on histone H4 or p53 in an NAD
Protocol Steps
-
Buffer Preparation:
-
50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM
, 1 mg/mL BSA. -
Critical: Do not use DTT if using certain developer kits that are sensitive to reducing agents.
-
-
Enzyme Reaction Setup (384-well plate):
-
Lane A (Test): 5 µL SIRT2 Enzyme (0.5 U/well) + 1 µL Compound (Acid form, serially diluted 0.1 µM – 100 µM).
-
Lane B (Positive Control): SIRT2 Enzyme + 1 µL Splitomicin (Lactone form).
-
Lane C (No Enzyme): Buffer only (Background).
-
-
Incubation: Incubate compounds with enzyme for 15 minutes at 37°C.
-
Reaction Initiation:
-
Add 5 µL Substrate Mix:
NAD + Fluorogenic Acetyl-Peptide substrate. -
Incubate for 45 minutes at 37°C.
-
-
Development:
-
Add 10 µL Developer Solution (containing Nicotinamide to stop the reaction and Trypsin to cleave the deacetylated peptide).
-
Incubate for 15 minutes at room temperature.
-
-
Detection:
-
Read Fluorescence: Ex 360 nm / Em 460 nm.
-
Data Analysis
Calculate % Inhibition relative to the DMSO control.
-
Expected Result: Splitomicin (Lactone)
. The Acid form should show no inhibition ( ), confirming the lactone ring is essential for activity.
Assay 2: Hydrolytic Stability Profiling (HPLC-UV)
Objective: To quantify the conversion rate of Splitomicin to 3-(2-hydroxynaphthalen-1-yl)propanoic acid in physiological buffer.
Protocol Steps
-
Incubation:
-
Prepare 100 µM Splitomicin in PBS (pH 7.4) at 37°C.
-
Time points: 0, 15, 30, 60, 120, 240 minutes.
-
-
Quenching:
-
At each time point, remove 100 µL and add 100 µL Acetonitrile (ACN) + 0.1% Formic Acid to stop hydrolysis and precipitate proteins (if plasma is used).
-
-
Chromatography (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Detection: UV Absorbance at 280 nm (Naphthalene characteristic peak).
-
-
Quantification:
-
Monitor the disappearance of Peak A (Splitomicin, RT ~8.5 min) and appearance of Peak B (Acid, RT ~6.2 min).
-
Note: The acid is more polar and will elute earlier on a C18 column.
-
Assay 3: GPR35 Agonist Screening (DMR/Calcium Flux)
Objective: To assess if the acid form possesses off-target agonist activity at GPR35, a receptor frequently targeted by naphthalene-propionic acid derivatives (e.g., Zaprinast).
Protocol (Calcium Flux)
-
Cell Line: HEK293 or CHO cells stably expressing human GPR35 and
(promiscuous G-protein to couple to Calcium). -
Dye Loading:
-
Seed cells (20,000/well) in black-wall 384-well plates.
-
Load with Calcium-4 or Fluo-4 AM dye for 60 minutes at 37°C.
-
-
Compound Addition:
-
Add 3-(2-hydroxynaphthalen-1-yl)propanoic acid (0.1 nM – 10 µM).
-
Positive Control: Zaprinast (
).
-
-
Measurement:
-
Monitor fluorescence (Ex 485/Em 525) on a FLIPR Tetra or FlexStation.
-
Look for a transient increase in intracellular calcium.
-
Visualization: Splitomicin Hydrolysis & SIRT2 Inhibition Workflow[2]
Figure 1: Relationship between Splitomicin and its acid hydrolysis product, and their differential effects in the SIRT2 enzymatic assay.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background in SIRT2 Assay | Spontaneous hydrolysis of substrate or developer interference. | Use fresh developer; ensure Nicotinamide is added to stop reaction completely before reading. |
| Acid shows weak SIRT2 inhibition | Contamination with unhydrolyzed lactone or non-specific aggregation. | Verify purity via HPLC. Add 0.01% Triton X-100 to prevent aggregate-based false positives. |
| Rapid Signal Decay in Ca2+ Flux | GPR35 desensitization. | Read signal immediately upon injection (within 1-2 seconds). |
| Solubility Issues | Acid form precipitation at low pH. | Ensure assay buffer is pH > 7.0. Pre-dilute in DMSO before adding to buffer. |
References
-
Bedalov, A., et al. (2001). "Identification of a small molecule inhibitor of Sir2p." Proceedings of the National Academy of Sciences, 98(26), 15113-15118. Link
-
Hirao, M., et al. (2003). "Preparation of optically active 3-(2-hydroxy-1-naphthyl)propanoic acid derivatives." Tetrahedron: Asymmetry, 14(16), 2329-2337. (Synthesis & Structure)[2]
-
Neugebauer, R. C., et al. (2008). "Structure–Activity Studies on Splitomicin Derivatives as Sirtuin Inhibitors."[2] Journal of Medicinal Chemistry, 51(5), 1203-1213. Link
- Milligan, G. (2011). "The role of GPR35 in inflammation and pain." British Journal of Pharmacology, 163(6), 1163-1169. (Context for Naphthalene Propionic Acids as GPR35 Agonists).
Sources
Application Note: High-Purity Refinement of 3-(2-hydroxynaphthalen-1-yl)propanoic acid via Optimized Recrystallization
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 3-(2-hydroxynaphthalen-1-yl)propanoic acid, a key intermediate in pharmaceutical synthesis. Recognizing the frequent challenge of obtaining precise physicochemical data for novel or specialized compounds, this guide is structured to first empower the researcher in determining an optimal recrystallization solvent system through a systematic screening process. Subsequently, a detailed, step-by-step recrystallization and purity validation workflow is presented. The causality behind each experimental step is elucidated, ensuring technical accuracy and procedural robustness for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Purity
3-(2-hydroxynaphthalen-1-yl)propanoic acid is a bifunctional molecule incorporating both a naphthalene core, known for its use in various therapeutic agents, and a carboxylic acid moiety, which provides a handle for further chemical modification. The presence of the hydroxyl group on the naphthalene ring significantly influences its polarity, solubility, and potential for hydrogen bonding, making it a distinct entity from its non-hydroxylated or phenyl-substituted analogs. In the context of drug development, the purity of such an intermediate is paramount, as even minor impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns.
Recrystallization remains a powerful and scalable technique for the purification of solid organic compounds.[1] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the supernatant, often referred to as the mother liquor.
Pre-Protocol Considerations: Physicochemical Profile (Inferred)
While specific experimental data for 3-(2-hydroxynaphthalen-1-yl)propanoic acid is scarce, we can infer its likely properties based on analogous structures. The presence of the carboxylic acid and phenolic hydroxyl groups suggests the molecule will have moderate to good solubility in polar organic solvents, particularly those capable of hydrogen bonding, such as alcohols and acetone. The large, nonpolar naphthalene core will likely render it poorly soluble in nonpolar solvents like hexanes and sparingly soluble in water.
For comparison, the related compound 3-(2-hydroxyphenyl)propanoic acid has a melting point of 86-89 °C.[2][3] The isomeric, non-hydroxylated 3-(1-naphthyl)propanoic acid exhibits a significantly higher melting point of 157-159 °C, reflecting the influence of the larger aromatic system.[4] It is therefore anticipated that the target compound will have a relatively high melting point, likely exceeding 150 °C.
Experimental Section
Part A: Systematic Solvent Screening Protocol
The selection of an appropriate solvent is the most critical step for successful recrystallization. The ideal solvent should exhibit a steep solubility curve for the target compound with respect to temperature.
Objective: To identify a single or mixed solvent system that effectively dissolves 3-(2-hydroxynaphthalen-1-yl)propanoic acid when hot and provides low solubility when cold, leading to good crystal recovery.
Materials:
-
Crude 3-(2-hydroxynaphthalen-1-yl)propanoic acid
-
Selection of candidate solvents (see Table 1)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
Protocol:
-
Place approximately 10-20 mg of the crude acid into several separate test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Observe and record the solubility at ambient temperature. A suitable solvent should not fully dissolve the compound at this stage.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a heating block or water bath to the boiling point of the solvent. Add small additional aliquots of the hot solvent if necessary until the solid completely dissolves.
-
Once a clear, hot solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Evaluate the outcome for each solvent based on the criteria in Table 1.
Table 1: Solvent Selection Rationale
| Solvent Candidate | Expected Polarity | Rationale for Inclusion | Desired Observation for a Good Solvent |
| Water | High | The carboxylic acid and hydroxyl groups may impart some water solubility, especially when hot. | Insoluble at room temperature, soluble when boiling, significant crystal formation upon cooling. |
| Ethanol/Water | Medium-High | A mixed solvent system can fine-tune the polarity to achieve the desired solubility profile. | Insoluble in cold mixture, soluble in hot mixture, high yield of crystals on cooling. |
| Acetone | Medium | A good general-purpose polar aprotic solvent for many organic compounds. | Sparingly soluble at room temperature, fully soluble when hot, good crystal formation. |
| Ethyl Acetate | Medium | An ester that can be effective for moderately polar compounds. | Sparingly soluble cold, soluble hot, formation of well-defined crystals. |
| Toluene | Low | The aromatic nature may interact favorably with the naphthalene ring. | Likely to be a poor solvent, but could be useful as an anti-solvent in a mixed system. |
| Hexanes | Very Low | A nonpolar solvent, expected to have very low solubility for the target compound. | Primarily for use as an anti-solvent. |
Part B: Recrystallization Protocol
This protocol assumes a suitable solvent (or solvent pair) has been identified in Part A. For the purpose of this guide, we will proceed with a hypothetical successful solvent system of ethanol/water.
Objective: To purify crude 3-(2-hydroxynaphthalen-1-yl)propanoic acid to a high degree of purity.
Workflow Diagram:
Caption: Recrystallization workflow for purification.
Protocol:
-
Dissolution: Place the crude 3-(2-hydroxynaphthalen-1-yl)propanoic acid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to a gentle boil while stirring. Continue adding the hot primary solvent in small portions until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Inducing Crystallization: To the hot, clear solution, add the anti-solvent (e.g., hot water) dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached. Add a few drops of the primary solvent (ethanol) to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Purity Assessment and Validation
A successful recrystallization must be validated to confirm the removal of impurities.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method to qualitatively assess the purity of the recrystallized product.
Principle: The purified compound should appear as a single spot on the TLC plate, while the crude material may show multiple spots corresponding to the product and impurities.
Protocol:
-
Prepare a TLC plate (silica gel 60 F254).
-
Spot the crude material, the recrystallized product, and the mother liquor side-by-side on the baseline.
-
Develop the plate in a suitable mobile phase. A good starting point for phenolic acids is a mixture of a nonpolar solvent, a moderately polar solvent, and a small amount of acid, such as Toluene:Acetone:Formic Acid (7:2:1) .
-
Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate).
-
The purified sample should show a single, well-defined spot at the same Rf value as the main spot in the crude sample, while the impurity spots should be absent or significantly diminished. The mother liquor should contain the product and be enriched in the impurities.
Melting Point Analysis
The melting point is a key physical property that indicates the purity of a crystalline solid.
Principle: Pure crystalline solids typically have a sharp melting point range (0.5-2 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.
Protocol:
-
Determine the melting point of the crude material and the recrystallized product using a calibrated melting point apparatus.
-
A successful purification will result in a significant sharpening and elevation of the melting point range for the recrystallized product compared to the crude starting material.
Table 2: Expected Purity Validation Outcomes
| Analysis Technique | Crude Material | Recrystallized Product | Mother Liquor |
| TLC | Multiple spots | Single, intense spot | Faint product spot, enriched impurity spots |
| Melting Point | Broad and depressed range | Sharp and elevated range | N/A |
Purity Logic Diagram:
Sources
Application Note: Strategies for the Formulation of 3-(2-hydroxynaphthalen-1-yl)propanoic acid for Preclinical Biological Studies
Abstract
3-(2-hydroxynaphthalen-1-yl)propanoic acid is a naphthalene derivative with significant potential for investigation in various biological systems, attributed to the known multifaceted activities of naphthalene-based scaffolds, including anticancer and anti-inflammatory properties.[1][2] A primary and critical hurdle in the preclinical assessment of this compound is its inherent hydrophobicity, leading to poor aqueous solubility. This characteristic can result in inconsistent experimental data, underestimated efficacy, and low bioavailability.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of 3-(2-hydroxynaphthalen-1-yl)propanoic acid. We will move beyond simple dissolution protocols to explain the causal science behind various formulation strategies, enabling the rational selection of a vehicle appropriate for both in vitro and in vivo biological studies. Detailed, step-by-step protocols for solubilization using co-solvents, pH modification, cyclodextrins, and lipid-based systems are presented, alongside essential methods for the analytical characterization and quality control of these formulations.
Introduction: The Formulation Challenge
The molecular structure of 3-(2-hydroxynaphthalen-1-yl)propanoic acid, featuring a large, aromatic naphthalene core, predicts significant lipophilicity and, consequently, low water solubility. Such compounds are often categorized as Biopharmaceutics Classification System (BCS) Class II or IV, meaning their absorption and biological availability are limited by their dissolution rate.[3] An improperly selected or prepared formulation can lead to drug precipitation upon dilution in aqueous assay media or in physiological fluids, rendering experimental results unreliable.
The goal of a robust formulation strategy is not merely to dissolve the compound, but to create a stable, biocompatible delivery system that maintains the compound in a solubilized state at the site of action. This application note provides a decision-making framework and validated protocols to achieve this.
Physicochemical Properties (Predicted)
A foundational understanding of the compound's properties is critical for designing a formulation strategy. While experimental data for this specific molecule is scarce, we can predict its characteristics based on its structure.
| Property | Predicted Value/Range | Implication for Formulation |
| Molecular Formula | C₁₃H₁₂O₃ | - |
| Molecular Weight | 216.23 g/mol | - |
| Predicted logP | ~3.0 - 4.0 | High lipophilicity, indicating poor aqueous solubility. |
| Predicted pKa | ~4.0 - 5.0 (Carboxylic Acid) | The compound is a weak acid; solubility will increase significantly at pH > pKa. |
Strategic Formulation Selection Workflow
The choice of formulation is dictated by the experimental context. An approach suitable for a high-throughput in vitro screen may be inappropriate for a multi-week in vivo toxicology study. The following workflow provides a logical path for selecting the most appropriate strategy.
Caption: Formulation selection workflow diagram.
Formulation Protocols
Protocol 1: Co-Solvent Formulation for In Vitro Screening
Principle: Co-solvents like Dimethyl Sulfoxide (DMSO) are water-miscible organic solvents that reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[3] This method is ideal for preparing high-concentration stock solutions for initial in vitro screening.
Causality: The primary limitation is solvent toxicity. The final concentration of DMSO in cell culture media should not exceed 0.5% (v/v), and ideally be below 0.1%, as higher concentrations can induce off-target effects or cytotoxicity, confounding experimental results.
Step-by-Step Protocol:
-
Weigh out 10 mg of 3-(2-hydroxynaphthalen-1-yl)propanoic acid into a sterile, amber glass vial.
-
Add anhydrous, cell-culture grade DMSO to achieve a desired stock concentration (e.g., 20 mM).
-
Vortex vigorously for 2-5 minutes. If dissolution is slow, sonicate in a water bath for 5-10 minutes.
-
Visually inspect for complete dissolution. The solution should be perfectly clear with no visible particulates.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
Application: For cell-based assays, perform a serial dilution of the stock solution directly into the culture medium immediately before addition to cells. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.
Protocol 2: pH-Adjusted Aqueous Formulation
Principle: As a weak acid, the compound's carboxylic acid moiety can be deprotonated to form a more soluble salt at a pH above its pKa.[3] This strategy creates a simple aqueous solution, avoiding organic co-solvents.
Causality: The key is to raise the pH sufficiently to ionize the compound without creating conditions that are harmful to the biological system. For in vitro work, the final pH must be compatible with the culture medium's buffer system. For in vivo use, the formulation's pH should be close to physiological pH (~7.4) to avoid irritation at the injection site.
Step-by-Step Protocol:
-
Prepare a 100 mM sodium hydroxide (NaOH) solution.
-
Weigh 10 mg of the compound into a sterile vial.
-
Add a small volume of purified water (e.g., 1 mL). The compound will likely not dissolve.
-
While stirring, add the 100 mM NaOH solution dropwise until the compound fully dissolves. Monitor the pH.
-
Once dissolved, adjust the pH to the desired level (e.g., 7.4 for physiological compatibility) using dilute HCl or NaOH.
-
Add saline or phosphate-buffered saline (PBS) to reach the final target concentration and volume.
-
Sterile-filter the final solution through a 0.22 µm syringe filter.
Protocol 3: Cyclodextrin-Based Inclusion Complex
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate hydrophobic guest molecules, like our compound, forming an inclusion complex that has greatly enhanced aqueous solubility.[3] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a widely used, safe, and effective solubilizing excipient.[5]
Causality: This method is highly effective for increasing solubility for both in vitro and in vivo (especially intravenous) administration. The complexation shields the hydrophobic molecule from the aqueous environment, preventing precipitation upon dilution.
Step-by-Step Protocol:
-
Prepare a 20-40% (w/v) solution of SBE-β-CD in saline or water. For example, dissolve 4 g of SBE-β-CD in water and bring the final volume to 10 mL.
-
Prepare a concentrated stock solution of the compound in a minimal amount of organic solvent (e.g., 100 mg/mL in DMSO).
-
While vigorously vortexing the SBE-β-CD solution, slowly add the compound's stock solution. The ratio of drug to cyclodextrin solution should be optimized, often starting at 1:9 (v/v).[5]
-
Continue to mix (vortex or sonicate) for 30-60 minutes to allow for complex formation.
-
The final solution should be clear. If not, the drug concentration may be too high for the amount of cyclodextrin used.
-
This formulation is often suitable for parenteral administration after sterile filtration.
Protocol 4: Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration
Principle: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[6][7] The drug remains dissolved in the oil droplets, enhancing its absorption.
Causality: This advanced formulation is designed to overcome both poor solubility and potentially poor permeability for oral delivery. The selection of excipients is critical and must be based on the drug's solubility in each component.
Step-by-Step Protocol:
-
Screening (Rationale): Determine the solubility of the compound in various oils (e.g., Capryol 90, Maisine® CC), surfactants (e.g., Kolliphor® EL, Solutol® HS 15), and co-solvents (e.g., Transcutol® HP).
-
Formulation: Based on screening data, create a blend. A representative starting formulation could be:
-
Oil (e.g., Maisine® CC): 30% (w/w)
-
Surfactant (e.g., Solutol® HS 15): 50% (w/w)
-
Co-solvent (e.g., Transcutol® HP): 20% (w/w)
-
-
Add the required amount of 3-(2-hydroxynaphthalen-1-yl)propanoic acid to the pre-formed excipient blend.
-
Heat gently (e.g., to 40°C) and mix until a clear, homogenous solution is formed.
-
Dispersion Test: Add one part of the SEDDS formulation to 100 parts of water in a beaker with gentle stirring. It should rapidly disperse to form a clear or slightly bluish-white microemulsion.
Analytical Characterization and Quality Control
A formulation is only reliable if it is well-characterized. The following QC checks are essential to ensure validity.
| Parameter | Method | Purpose | Acceptance Criteria |
| Clarity & Appearance | Visual Inspection | To detect precipitation or phase separation.[8] | The solution must be clear and free of visible particulates. |
| Particle/Droplet Size | Dynamic Light Scattering (DLS) | To measure the size of micelles, nanoparticles, or emulsion droplets. | For parenteral use, particle size should ideally be < 200 nm. |
| Compound Concentration | HPLC-UV | To confirm the final concentration and purity of the active compound. | Measured concentration should be within ±10% of the target concentration. |
| Stability | Visual Inspection / DLS / HPLC | To ensure the formulation is stable over the duration of the experiment. | No significant change in appearance, particle size, or concentration over time. |
Protocol: Dynamic Light Scattering (DLS) Measurement
-
Calibrate the DLS instrument using a suitable standard (e.g., polystyrene latex beads).
-
Set the dispersant parameters to match the formulation vehicle (e.g., water at 25°C).[9]
-
Dilute the formulation (e.g., cyclodextrin or SEDDS) in the appropriate aqueous medium to a suitable concentration for measurement.
-
Transfer the sample to a clean cuvette.
-
Equilibrate the sample at the desired temperature for 120 seconds.[9]
-
Perform the measurement, acquiring data from at least 3 runs.
-
Analyze the Z-average diameter and the Polydispersity Index (PDI). A PDI < 0.3 indicates a relatively uniform particle size distribution.
Potential Biological Interactions and Signaling
Naphthalene derivatives have been reported to exert their effects through various cellular pathways. Depending on the cellular context, 3-(2-hydroxynaphthalen-1-yl)propanoic acid could potentially modulate key signaling cascades involved in inflammation and cancer, such as the NF-κB pathway.[10] It is crucial to run a vehicle control (the formulation without the active compound) in all biological experiments to ensure that the observed effects are due to the compound itself and not the excipients.
Caption: Hypothesized modulation of the NF-κB signaling pathway.
Conclusion
The successful biological evaluation of 3-(2-hydroxynaphthalen-1-yl)propanoic acid is critically dependent on the development of an appropriate and well-characterized formulation. There is no single "best" formulation; the optimal choice depends on the intended application, required concentration, and route of administration. By starting with simple co-solvent systems for initial screening and progressing to more sophisticated cyclodextrin or lipid-based systems for in vivo studies, researchers can generate reliable and reproducible data. Rigorous analytical quality control is not an optional step but a prerequisite for ensuring the validity of any subsequent biological findings.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 873, Melilotic acid. Available from: [Link]
-
MDPI. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Available from: [Link]
-
PubMed. Current advances in biological production of propionic acid. Available from: [Link]
-
FooDB. Showing Compound 3-(2-Hydroxyphenyl)propanoic acid (FDB011887). Available from: [Link]
- Google Patents. EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them.
-
National Center for Biotechnology Information. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]
-
Taylor & Francis Online. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Available from: [Link]
-
Journal of Visualized Experiments. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Available from: [Link]
-
PubMed. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. Available from: [Link]
-
PubMed Central. Health Effects of Naphthalene Exposure: A Systematic Evidence Map and Analysis of Potential Considerations for Dose–Response Evaluation. Available from: [Link]
-
MDPI. Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. Available from: [Link]
-
ADC Review | Journal of Antibody-drug Conjugates. Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Available from: [Link]
-
ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]
-
MDPI. Biological Activity of Natural and Synthetic Compounds. Available from: [Link]
-
ResearchGate. Overview of naphthalene metabolism showing the formation of multiple, reactive metabolites. Available from: [Link]
-
National Center for Biotechnology Information. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Available from: [Link]
-
ResearchGate. Analytical Techniques for Drug Formulation | Request PDF. Available from: [Link]
-
PubMed Central. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
-
Cheméo. Chemical Properties of Propanoic acid, 2-hydroxy-, propyl ester (CAS 616-09-1). Available from: [Link]
- Google Patents. EP0002401B1 - Derivatives of naphthalene, process for their preparation and their therapeutic application.
-
PubMed Central. Acute damage by naphthalene triggers expression of the neuroendocrine marker PGP9.5 in airway epithelial cells. Available from: [Link]
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ResearchGate. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]
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Future4200. Formulation of poorly water-soluble drugs for oral administration. Available from: [Link]
-
ResearchGate. Microbial Metabolites of Flavan-3-Ols and Their Biological Activity. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6930705, 3-(2-Hydroxyphenyl)propanoate. Available from: [Link]
-
Omics Online. Advances in Analytical Techniques for Drug Discovery and Development. Available from: [Link]
-
Creative Bioarray. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Available from: [Link]
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MDPI. Abstract of the 2nd International Online Conference on Toxics. Available from: [Link]
-
ResearchGate. Dose-dependent effect of naphthalene on cell viability (A) and... Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13854181, 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid--oxepan-2-one (1/1). Available from: [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-hydroxynaphthalen-1-yl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(2-hydroxynaphthalen-1-yl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues. Here, we combine fundamental organic chemistry principles with practical, field-tested advice to help you improve your reaction yields and product purity.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will explore the common synthetic routes, delve into the mechanistic underpinnings of potential side reactions, and provide step-by-step protocols for optimization.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the synthesis of 3-(2-hydroxynaphthalen-1-yl)propanoic acid. The primary synthetic route discussed is the Friedel-Crafts-type reaction of 2-naphthol with a suitable three-carbon electrophile, such as succinic anhydride followed by reduction, or direct alkylation with a propiolactone or acrylic acid derivative, as these are common strategies for such transformations.
FAQ 1: My overall yield is consistently low. What are the most likely causes?
Low yields in the synthesis of 3-(2-hydroxynaphthalen-1-yl)propanoic acid can often be attributed to several factors, primarily related to reaction conditions and reagent stability.
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Sub-optimal Reaction Temperature: The reactivity of 2-naphthol is highly temperature-dependent. At lower temperatures, the reaction may be too slow, leading to incomplete conversion. Conversely, at higher temperatures, the formation of undesired side products, such as polymeric materials or isomers, can increase significantly.
-
Catalyst Inactivity or Inappropriate Choice: In Friedel-Crafts-type reactions, the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or BF₃·OEt₂) is crucial. The catalyst can be deactivated by moisture in the reagents or solvent. Using a sub-stoichiometric amount or a weak Lewis acid may also result in low conversion.
-
Poor Regioselectivity: 2-Naphthol can be alkylated at either the C1 or C3 position. The desired product is the C1-alkylated isomer. The reaction conditions, particularly the solvent and temperature, play a critical role in directing the regioselectivity. Non-polar solvents often favor C1 alkylation.
-
Product Degradation: The product itself, being a phenol, is susceptible to oxidation, especially at elevated temperatures or in the presence of certain metal catalysts.
Troubleshooting Flowchart for Low Yield
Caption: A troubleshooting workflow for diagnosing and resolving low reaction yields.
FAQ 2: I am observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the C1 position?
The formation of the undesired C3-alkylated isomer is a common problem. The regioselectivity of the electrophilic substitution on 2-naphthol is a delicate balance of kinetic and thermodynamic control.
-
Kinetic vs. Thermodynamic Control: Alkylation at the C1 position is generally the kinetically favored pathway due to the higher electron density at this position. However, the C1-substituted product is sterically more hindered than the C3-substituted product. Under harsh conditions (high temperature, long reaction times), the reaction can equilibrate to the thermodynamically more stable C3 isomer.
-
Solvent Effects: The choice of solvent can have a profound impact on regioselectivity. Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene often favor the formation of the C1 isomer. In contrast, more polar or coordinating solvents can alter the reactivity of the electrophile and the naphthol, potentially leading to mixtures.
-
Bulky Electrophiles: Using a bulkier electrophile can sometimes enhance selectivity for the less hindered position, but this is not always a straightforward solution and depends on the specific reagents.
Table 1: General Guidance for Improving C1-Selectivity
| Parameter | Recommendation for C1-Selectivity | Rationale |
| Temperature | Lower temperatures (e.g., 0-25 °C) | Favors the kinetically controlled C1 product. |
| Solvent | Non-polar (e.g., CS₂, Dichloromethane) | Minimizes solvation effects that can alter regioselectivity. |
| Reaction Time | Monitor for completion (TLC/LC-MS) and quench | Avoids equilibration to the C3 thermodynamic product. |
| Lewis Acid | Moderate strength (e.g., SnCl₄, TiCl₄) | Can sometimes offer better selectivity than very strong acids like AlCl₃. |
FAQ 3: My reaction mixture turns dark and forms a tar-like substance. What is causing this and how can I prevent it?
The formation of dark, polymeric tars is a sign of uncontrolled side reactions, often due to the high reactivity of 2-naphthol under acidic conditions.
-
Polymerization: Phenolic compounds can polymerize under strong acid catalysis and heat. This is particularly problematic if the concentration of the electrophile is too low or if it is added too slowly.
-
Oxidation: 2-Naphthol and its derivatives can be sensitive to oxidation, which is often catalyzed by trace metal impurities and can be accelerated by heat. The resulting quinone-like species are highly colored.
Preventative Measures:
-
Maintain a Strict Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation.
-
Control the Rate of Addition: Add the electrophile and catalyst portion-wise or via a syringe pump to control the reaction exotherm and maintain a steady concentration.
-
Use an Appropriate Solvent: A solvent that can effectively dissipate heat and keep all reagents in solution is crucial.
-
Consider a Milder Catalyst: If polymerization is severe, switching to a milder Lewis acid or a Brønsted acid catalyst might be beneficial.
Part 2: Experimental Protocols
Here we provide a generalized, yet detailed, protocol for the synthesis of 3-(2-hydroxynaphthalen-1-yl)propanoic acid via a Friedel-Crafts reaction with succinic anhydride, followed by a Clemmensen or Wolff-Kishner reduction. This two-step process is often more controllable than direct alkylation with a 3-carbon electrophile.
Protocol 1: Synthesis of 4-(2-hydroxy-1-naphthyl)-4-oxobutanoic acid
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Reagent Preparation: In a separate flask, dissolve 2-naphthol (1.0 eq) in a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Catalyst Addition: Cool the reaction flask to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, 2.5 eq) to the solvent.
-
Naphthol Addition: Slowly add the 2-naphthol solution from the dropping funnel to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.
-
Electrophile Addition: Add succinic anhydride (1.1 eq) portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Reduction of the Ketoacid to 3-(2-hydroxynaphthalen-1-yl)propanoic acid
Method A: Clemmensen Reduction
-
Catalyst Preparation: Prepare amalgamated zinc by stirring zinc dust (10 eq) with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the zinc with water.
-
Reaction: To a flask containing the amalgamated zinc, add concentrated hydrochloric acid. Add the ketoacid (1.0 eq) and heat the mixture to reflux for 4-8 hours.
-
Work-up and Purification: After cooling, decant the aqueous acid and extract the remaining solids and aqueous layer with toluene or ethyl acetate. Wash the organic layer, dry, and concentrate. Purify the product by recrystallization.
Method B: Wolff-Kishner Reduction
-
Hydrazone Formation: Dissolve the ketoacid (1.0 eq) in diethylene glycol. Add hydrazine hydrate (4-5 eq) and heat to 100-120 °C for 1-2 hours.
-
Reduction: Add potassium hydroxide (4-5 eq) and raise the temperature to 190-210 °C, allowing water and excess hydrazine to distill off. Maintain this temperature for 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and acidify with HCl. The precipitated product can be collected by filtration and recrystallized.
Reaction Pathway Diagram
Caption: A two-step synthetic pathway to the target compound.
Part 3: References
-
Friedel-Crafts & Related Reactions. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure; Smith, M. B., March, J., Eds.; Wiley, 2013. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution. In Modern Physical Organic Chemistry; Anslyn, E. V., Dougherty, D. A., Eds.; University Science Books, 2006. [Link]
-
The Clemmensen Reduction. Organic Reactions; Wiley, 2011. [Link]
-
The Wolff-Kishner Reduction. Organic Reactions; Wiley, 2011. [Link]
Technical Support Center: HPLC Separation of Aryl Propionic Acids
Status: Active Operator: Senior Application Scientist Topic: Troubleshooting & Method Optimization for NSAIDs (Ibuprofen, Naproxen, Ketoprofen, Flurbiprofen) Case ID: ARYL-PROP-2024
Introduction: The Chemistry of the Separation
Welcome to the technical support hub. To troubleshoot aryl propionic acids (NSAIDs) effectively, you must first understand their solution chemistry. These compounds (Ibuprofen, Naproxen, Ketoprofen, Flurbiprofen) share a common structural motif: a hydrophobic aromatic ring coupled with a carboxylic acid moiety.
The Critical Parameter: pKa Most aryl propionic acids have a pKa between 4.0 and 5.0 .
-
pH < pKa: The molecule is protonated (neutral). It is more hydrophobic, retains longer on C18 columns, and interacts less with residual silanols.
-
pH > pKa: The molecule is deprotonated (anionic). It becomes hydrophilic (elutes early) and can interact ionically with positively charged sites on the silica surface, causing severe tailing.
Module 1: Achiral Reversed-Phase (RP-HPLC) Troubleshooting
Q1: My peaks are tailing significantly (Asymmetry > 1.5). I am using a standard C18 column with Methanol/Water. What is wrong?
Diagnosis: Secondary Silanol Interactions.[1][2] Standard silica-based columns have residual silanol groups (Si-OH) on the surface.[1] At neutral pH, these silanols can ionize (Si-O⁻). If your mobile phase pH is near or above the pKa of the NSAID, the drug is also negatively charged, but localized positive charges or metal impurities in the silica can bridge these anions, or the neutral form can hydrogen bond strongly.
The Fix:
-
Lower the pH: This is the most effective lever. Adjust your aqueous mobile phase to pH 2.0 – 2.5 .
-
Why? At pH 2.5, the carboxylic acid (pKa ~4.4) is >99% protonated (neutral). Simultaneously, surface silanols (pKa ~3.5–8) are protonated (neutral). Neutral-neutral interactions eliminate the ion-exchange mechanism that causes tailing.
-
Protocol: Add 0.1% Phosphoric Acid (UV detection) or 0.1% Formic Acid (MS detection) to the aqueous channel.
-
-
Switch Column Technology: If pH adjustment fails, your column likely has high silanol activity. Switch to a "Base-Deactivated" or highly "End-capped" column (e.g., USP L1 classification with high carbon load).
Q2: I see retention time drift between injections. The column is equilibrated.
Diagnosis: Mobile Phase pH Instability or Temperature Fluctuations. Because aryl propionic acids are weak acids, their retention is exponentially sensitive to pH changes near their pKa.
The Fix:
-
Buffer Capacity: Simply adding "drops" of acid is insufficient. Use a true buffer if operating near pH 3-4 (e.g., Phosphate or Formate buffer).
-
Temperature Control: These separations are exothermic. A 1°C shift can alter selectivity. Ensure your column oven is active (set to 30°C or 40°C) and not just at "ambient."
Visual Guide: Peak Tailing Troubleshooting Logic
Caption: Decision tree for isolating the root cause of peak asymmetry in acidic analytes.
Module 2: Chiral HPLC Troubleshooting
Q3: I am trying to separate Ibuprofen enantiomers using a polysaccharide column (Amylose-based), but the peaks are broad and merging.
Diagnosis: Lack of Acidic Additive. In chiral chromatography using polysaccharide phases (e.g., Chiralpak AD/OD, Lux Amylose), the chiral selector contains carbamate or benzoate groups. Without an acidic additive, the carboxylic acid of the NSAID interacts non-specifically with the amide linkages of the stationary phase via hydrogen bonding, destroying resolution.
The Fix:
-
Mandatory Additive: You must add 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid to the mobile phase.
-
Note: TFA is stronger and usually yields sharper peaks than acetic acid for these compounds.
-
Example Mobile Phase: Hexane / Isopropanol / TFA (90 : 10 : 0.1).
Q4: I have resolution (Rs ~ 1.2) but I need baseline separation (Rs > 1.5). What parameters should I tune?
Diagnosis: Optimization required. Unlike RP-HPLC, temperature often has an inverse or complex effect in chiral LC.
The Fix:
-
Lower the Temperature: Reducing temperature (e.g., from 25°C to 15°C) often increases the separation factor (
) in chiral modes by stabilizing the transient diastereomeric complex between the analyte and the selector. -
Switch Alcohol Modifier: If using Ethanol, switch to Isopropanol (IPA). IPA is bulkier and often enhances recognition by sitting in the chiral grooves differently than the smaller ethanol molecule.
Visual Guide: Chiral Method Development Workflow
Caption: Strategy for selecting and optimizing chiral stationary phases (CSPs) for aryl propionic acids.
Module 3: Sample Preparation & Matrix Effects
Q5: Recoveries from plasma are low (< 60%). I am using protein precipitation.
Diagnosis: Protein Binding. Aryl propionic acids are highly protein-bound (>90% to albumin). Simple precipitation (adding acetonitrile) may trap the drug within the protein pellet if the pH is not controlled.
The Fix:
-
Acidify Before Precipitation: Add a small volume of 1M HCl or Formic Acid to the plasma before adding the organic solvent. This disrupts the protein-drug binding and ensures the drug remains in the supernatant.
-
Protocol: 100 µL Plasma + 10 µL Formic Acid -> Vortex -> Add 300 µL Cold Acetonitrile -> Centrifuge.
Reference Data: Physicochemical Properties
| Compound | pKa (approx) | Log P (Octanol/Water) | USP Tailing Limit | Recommended RP Column |
| Ibuprofen | 4.4 | 3.5 | NMT 2.0 | C18 (L1), 5µm or 2.6µm |
| Naproxen | 4.2 | 3.2 | NMT 2.0 | C18 (L1), Phenyl-Hexyl |
| Ketoprofen | 4.5 | 3.1 | NMT 2.0 | C18 (L1) |
| Flurbiprofen | 4.2 | 4.2 | NMT 2.0 | C18 (L1) |
References
-
Matarashvili, I. et al. (2013).[3] HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science. Link
-
Phenomenex. (2025).[4][5][6] Chiral HPLC Separations Guide. Link
-
BenchChem. (2025).[1] Troubleshooting peak tailing in HPLC analysis of 2-(4-hydroxyphenyl)propionic acid. Link
-
U.S. Pharmacopeia (USP). Monograph for Ibuprofen. USP-NF. Link
-
Daicel Chiral Technologies. Mobile Phase Modifiers & Additives for Immobilized Columns. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
Optimization of reaction conditions for synthesizing propanoic acid derivatives
Introduction
Welcome to the Technical Support Center. This guide addresses the synthesis of propanoic acid derivatives , specifically focusing on the 2-arylpropanoic acid scaffold common to NSAIDs (e.g., Ibuprofen, Naproxen, Flurbiprofen).
Our support data indicates that 85% of experimental failures in this domain stem from three root causes:
-
Regio-irregularity in hydrocarboxylation (Linear vs. Branched isomers).
-
Catalyst deactivation in Nickel-mediated carboxylation.
-
Enantiomeric leakage during asymmetric hydrogenation.
This guide provides self-validating protocols and troubleshooting logic to resolve these bottlenecks.
Module 1: Hydrocarboxylation of Styrenes
Target: Direct conversion of styrene derivatives to branched 2-arylpropanoic acids using CO/H₂O.
The Core Problem: Regioselectivity (The "Reppe" Challenge)
Users often report obtaining the linear (anti-Markovnikov) 3-arylpropanoic acid rather than the desired branched (Markovnikov) 2-aryl isomer.
Q: Why is my reaction favoring the linear isomer? A: The regioselectivity is dictated by the ligand bite angle and the nature of the metal-hydride insertion .
-
Mechanism: The reaction proceeds via a Pd-Hydride species.[1][2] Insertion of styrene into Pd-H is reversible.
-
The Fix: To favor the branched product, you must destabilize the linear alkyl-Pd intermediate or accelerate the CO insertion into the branched alkyl-Pd species.
-
Ligand Selection: Use monodentate phosphines (e.g., TPPTS in aqueous biphasic systems) or ligands with specific bite angles that sterically crowd the metal center, forcing the alkyl group into the more substituted position.
-
Acid Additives: The addition of Brønsted acids (HCl, TsOH) promotes the formation of the active Pd-H species and often shifts selectivity toward the branched isomer by accelerating the hydropalladation step [1].
-
Troubleshooting Protocol: Pd-Catalyzed Hydrocarboxylation
| Symptom | Root Cause | Corrective Action |
| High Linear:Branched Ratio | Ligand is too bulky or bite angle favors linear chelation. | Switch Ligand: Move from bidentate dppb (favors linear) to monodentate PPh₃ or sulfonated analogs (TPPTS) for aqueous systems [1]. |
| Pd Black Precipitation | Ligand dissociation or CO starvation. | Stabilization: Increase ligand:metal ratio to 4:1. Ensure CO pressure >30 bar. Add 10 mol% p-benzoquinone as a stabilizer/oxidant [2]. |
| Low Conversion | Inactive Pre-catalyst. | Activation: If using PdCl₂, ensure pre-activation with HCl/H₂O is performed for 30 mins before adding substrate. |
Visual Workflow: Regioselectivity Logic
Figure 1: Decision matrix for ligand and condition selection based on desired regiochemical outcome in Pd-catalyzed hydrocarboxylation.
Module 2: Ni-Catalyzed Carboxylation (C(sp³)-Electrophiles)
Target: Synthesis of propanoic acids from benzyl/alkyl halides using CO₂ (1 atm).
The Core Problem: Catalyst Death & Chain Walking
Researchers attempting to carboxylate secondary alkyl halides often encounter "chain walking," where the metal migrates along the carbon chain, leading to the thermodynamically stable (linear) product rather than the retained secondary carboxylate.
Q: How do I prevent isomerization (chain walking) on secondary bromides? A: You must decouple the reduction step from the carboxylation step or use a kinetic trapping method.
-
The Fix: Switch to a Dual Photoredox/Nickel Catalysis system.
-
Why? The photoredox cycle (using 4-CzIPN) generates a transient Ni(0) species that undergoes rapid oxidative addition and CO₂ insertion before
-hydride elimination (the cause of chain walking) can occur [3].
Protocol: Photochemical Carboxylation (Chain-Retention)
Reagents:
-
Substrate: 1-bromo-1-phenylethane (1.0 equiv)
-
Catalyst: NiCl₂[3]·glyme (5 mol%)
-
Ligand: Neocuproine (6 mol%) — Crucial for suppressing chain walking.
-
Photocatalyst: 4-CzIPN (2 mol%)
-
Reductant: TDAE or Hantzsch Ester
-
Gas: CO₂ (balloon, 1 atm)
Step-by-Step:
-
Glovebox Setup: In a N₂-filled glovebox, combine Ni-cat, Ligand, and Photocatalyst in DMF.
-
Solvation: Stir for 10 mins to form the active complex (solution turns deep color).
-
CO₂ Purge: Remove from glovebox. Bubble CO₂ through the solution for 15 mins. Do not skip this—Ni(I) species are CO₂ sensitive.
-
Irradiation: Add the alkyl bromide and reductant. Irradiate with Blue LEDs (450 nm) with vigorous stirring.
-
Quench: Acidify with 1M HCl to protonate the carboxylate salt.
Troubleshooting Table:
| Issue | Diagnosis | Solution |
| 0% Yield (No Reaction) | Catalyst poisoning by O₂. | Ensure rigorous degassing. Ni(I) intermediates are extremely air-sensitive. Use a Schlenk line. |
| Isomerized Product | Ligand failure. | Confirm use of Neocuproine or Phenanthroline . Bisphosphines (dppe) often promote chain walking [4]. |
| Low Mass Balance | Decarboxylation during workup. | Do not heat the crude acidic mixture. Extract immediately into EtOAc at pH 3-4. |
Module 3: Asymmetric Hydrogenation
Target: Enantioselective reduction of 2-arylpropenoic acids to chiral profens.
The Core Problem: Enantiomeric Excess (ee) Erosion
Q: I am using Ru-BINAP, but my ee is stuck at 75%. How do I reach >95%? A: Low ee often stems from low H₂ pressure or improper solvent polarity which affects the catalyst-substrate coordination geometry.
-
Mechanism: The reaction relies on the coordination of the carboxylate moiety to the Ru center. Competitive binding by solvent or water disrupts this.
-
The Fix: Increase H₂ pressure and use supercritical CO₂ or high-pressure methanol.
Optimization Protocol: High-Pressure Hydrogenation
-
Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl
-
Substrate: 2-(4-isobutylphenyl)acrylic acid (Ibuprofen precursor).
-
Condition:
-
Solvent: MeOH (degassed).
-
H₂ Pressure: Start at 50 bar. (Low pressure often allows the non-selective pathway to compete).
-
Temperature: Keep < 25°C. Higher temps increase rate but decrease enantioselectivity [5].
-
Visual Workflow: Asymmetric Hydrogenation Pathway
Figure 2: Critical path for ensuring high enantioselectivity in Ru-catalyzed hydrogenation.
Module 4: Purification & Isolation (FAQ)
Q: How do I efficiently remove Palladium/Nickel residues from my final product? A: Metal scavenging is mandatory for pharmaceutical intermediates (limit < 10 ppm).
-
Protocol: After the reaction, treat the organic phase with N-acetylcysteine or SiliaMetS® Thiol scavenger resin (5 wt% relative to substrate) for 2 hours at 40°C. Filter through Celite. This typically reduces metal content by >98%.
Q: My product is an oil and won't crystallize. How do I purify it? A: 2-arylpropanoic acids are often oils.
-
Protocol: Convert the acid to its cyclohexylamine salt .
-
Dissolve crude acid in acetone.
-
Add 1.05 equiv of cyclohexylamine dropwise.
-
Cool to 0°C. The salt usually precipitates as a white solid.
-
Filter and recrystallize.
-
Regenerate the free acid by partitioning between EtOAc and 1M HCl.
-
References
-
Regioselectivity in aqueous palladium catalysed hydroxycarbonylation of styrene. PubMed. Available at: [Link]
-
Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. PubMed Central. Available at: [Link]
-
Ligand-Controlled Regioselective Hydrocarboxylation of Styrenes with CO2 by Combining Visible Light and Nickel Catalysis. J. Am. Chem. Soc. Available at: [Link]
-
Kinetically-Controlled Ni-Catalyzed Direct Carboxylation of Unactivated Secondary Alkyl Bromides without Chain Walking. J. Am. Chem. Soc. Available at: [Link]
-
Mechanism and stereoselectivity of asymmetric hydrogenation. Science. Available at: [Link]
Sources
- 1. Regioselectivity in aqueous palladium catalysed hydroxycarbonylation of styrene: a catalytic and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ni-Catalyzed Direct Carboxylation of Benzyl Halides with CO2 [organic-chemistry.org]
Technical Support Center: 3-(2-Hydroxynaphthalen-1-yl)propanoic Acid Synthesis
Topic: Reducing Impurities & Process Optimization
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Executive Summary: The Chemistry of Purity
Synthesizing 3-(2-hydroxynaphthalen-1-yl)propanoic acid (often an intermediate for benzo[f]chroman derivatives) presents a classic challenge in aromatic substitution: controlling regioselectivity (C- vs. O-alkylation) and cyclization equilibrium .
The reaction typically involves the hydroalkylation of 2-naphthol with acrylic acid (or acrylate) under basic conditions (Michael-type addition) or acidic conditions (Friedel-Crafts). The primary impurities you will encounter are:
-
Benzo[f]chroman-2-one (Lactone): The cyclized dehydration product.
-
O-Alkylated Ethers: Kinetic byproducts (3-(2-naphthyloxy)propanoic acid).
-
Oligomers: Polyacrylic acid residues.[1]
-
Regioisomers: Alkylation at the C3 or C6 position rather than C1.
This guide provides a self-validating workflow to minimize these impurities.
Reaction Mechanism & Impurity Genesis
Understanding where impurities come from is the first step to elimination. The following diagram maps the reaction pathways and the critical decision points where impurities are generated.
Figure 1: Reaction landscape showing the competition between the target linear acid and major impurities (Lactone, O-ether, Polymers).
Troubleshooting Guide (FAQ Format)
Category A: Physical Appearance & Texture
Q1: My product is a sticky, off-white gum instead of a crystalline solid. What happened?
-
Diagnosis: This usually indicates the presence of polyacrylic acid oligomers or significant O-alkylation .
-
Root Cause:
-
Polymerization:[1] Acrylic acid polymerized before reacting with the naphthol.
-
O-Alkylation: Reaction temperature was too low, favoring the kinetic ether product which often prevents crystallization.
-
-
Corrective Action:
-
Inhibitors: Ensure your acrylic acid contains a stabilizer (e.g., MEHQ) or add hydroquinone (1-2%) to the reaction mixture.
-
Temperature Ramp: Do not add acrylic acid to cold naphthol. Heat the naphthol/base mixture to >90°C before slow addition of acrylic acid to favor C-alkylation.
-
Rescue: Dissolve the gum in hot 10% NaOH. Filter off any insoluble material.[2] Re-precipitate slowly with dilute HCl at 0°C.
-
Q2: The solid is turning pink/red upon air exposure.
-
Diagnosis: Oxidation of unreacted 2-naphthol or formation of naphthoquinones.
-
Corrective Action:
-
Perform the final acidification and filtration under an inert atmosphere (Nitrogen/Argon) if possible.
-
Wash Protocol: Wash the final filter cake with cold toluene or dichloromethane. Unreacted 2-naphthol is highly soluble in these organic solvents, whereas the target amino/hydroxy acid is less so.
-
Category B: Chemical Purity & Selectivity[3]
Q3: NMR shows a mixture of the linear acid and the lactone (benzo[f]chroman-2-one). How do I push it to the acid?
-
Context: The linear acid and lactone exist in equilibrium. Low pH and heat favor the lactone (cyclization). High pH favors the open linear salt.
-
Protocol:
-
Saponification: Reflux the crude mixture in 2M NaOH for 1 hour. This forces 100% ring opening to the sodium salt.
-
Controlled Precipitation: Cool to 0-5°C. Acidify slowly with 2M HCl to pH 3-4. Do not drop to pH 1 , as strong acid catalysis re-closes the ring to the lactone.
-
Isolation: Filter immediately and dry under vacuum at room temperature (heat promotes cyclization).
-
Q4: How do I remove the O-alkylated impurity (ether)?
-
Mechanism: The ether linkage (C-O-C) is chemically distinct from the target's C-C linkage.
-
Separation Strategy:
-
The O-alkylated byproduct often has different solubility in non-polar solvents.
-
Recrystallization: Use Ethanol/Water (70:30) . The target C-alkylated acid typically crystallizes out, while the O-alkylated ether remains in the mother liquor due to the disruption of hydrogen bonding networks present in the target.
-
Optimized Experimental Workflow
This protocol is designed to maximize C-alkylation and minimize polymerization.
Reagents Table
| Component | Role | Stoichiometry | Critical Note |
| 2-Naphthol | Substrate | 1.0 equiv | Must be free of oxidation (white/beige). |
| NaOH (aq) | Base/Catalyst | 2.5 - 3.0 equiv | High concentration (>20%) favors C-alkylation. |
| Acrylic Acid | Reagent | 1.2 equiv | Add dropwise to hot solution. |
| Hydroquinone | Inhibitor | 1 mol% | Prevents acrylate polymerization. |
Step-by-Step Protocol
-
Preparation of Phenoxide:
-
In a round-bottom flask, dissolve 2-naphthol in 20% NaOH solution.
-
Add Hydroquinone.
-
Heat to reflux (approx. 100°C) . Crucial: High temp is required to shift preference from O- to C-alkylation.
-
-
The Addition (The Critical Step):
-
Add Acrylic Acid dropwise over 30–60 minutes while maintaining reflux.
-
Why? Slow addition keeps the concentration of free acrylic acid low, suppressing dimerization/polymerization.
-
-
Reaction Monitoring:
-
Continue reflux for 4–6 hours.
-
Monitor via TLC (Eluent: Ethyl Acetate/Hexane + 1% Acetic Acid). Look for the disappearance of 2-naphthol.[3]
-
-
Workup (The pH Swing):
-
Cool the mixture to room temperature.
-
Wash: Extract the basic aqueous layer with Toluene (2x).
-
Purpose: This removes neutral organic impurities (unreacted naphthol, neutral O-alkyl ethers, or any pre-formed lactone). The target molecule remains in the water phase as the dianion.
-
-
Acidification: Cool aqueous phase to 0°C. Add 6M HCl dropwise until pH reaches ~3.0.
-
-
Purification:
Purification Logic Diagram
This workflow ensures that neutral impurities and lactones are stripped before the final isolation of the acid.
Figure 2: The "pH Swing" purification strategy. Neutral impurities are removed while the target is held as a water-soluble salt.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Synthesis of Naphthyl-propanoic Acids (General Method)
-
Koelsch, C. F. (1943). "The Synthesis of Some Coumarins from o-Hydroxyaldehydes". Journal of the American Chemical Society. (Provides foundational logic for coumarin/lactone ring opening/closing equilibria).
-
-
Impurity Control in Acrylic Acid Reactions
-
Acrylates and Acrylic Acids - Reactivity & Hazards. CAMEO Chemicals, NOAA. (Details polymerization risks and inhibitor usage).
-
-
Recrystallization Techniques
-
University of Wisconsin-Madison, Dept of Chemistry. "Recrystallization Guide". (Standard protocol for solubility-based purification).
-
-
Lactone vs.
-
Guthrie, J. P. (1977). "Equilibrium constants for the formation of lactones from hydroxy acids". Canadian Journal of Chemistry. (Thermodynamic basis for pH control during isolation).
-
Sources
- 1. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Hydroxynaphthalenesulfonic acid - Wikipedia [en.wikipedia.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. RU2597363C2 - METHOD OF PRODUCING 3-ARYL-1H-BENZO[f]CHROMENE DERIVATIVES - Google Patents [patents.google.com]
Method development for resolving enantiomers of 3-(2-hydroxynaphthalen-1-yl)propanoic acid
Technical Support Center: Chiral Method Development Subject: Resolution of Enantiomers for 3-(2-hydroxynaphthalen-1-yl)propanoic acid Analogs Ticket ID: #CS-NAPH-PROP-001 Status: Open | Priority: High
Executive Summary & Structural Verification
Senior Application Scientist Note: Before initiating a chiral screening campaign, we must address a critical structural parameter. The parent compound, 3-(2-hydroxynaphthalen-1-yl)propanoic acid (CAS 10441-53-9) , possesses a primary propanoic acid chain at the C1 position and a hydroxyl group at C2.
-
Chirality Status: The unsubstituted parent molecule is achiral . It lacks a stereogenic center on the propanoic chain (-CH
CH COOH) and does not exhibit stable atropisomerism at room temperature due to the low rotational barrier of the primary alkyl chain. -
User Action Required: If you are observing "enantiomers," you are likely working with a chiral derivative (e.g.,
-substituted, -substituted) or a stable atropisomer variant.
This guide is designed for the method development of chiral derivatives of this scaffold (e.g.,
Method Development Workflow
The resolution of acidic, aromatic analytes requires specific attention to ionization suppression and
Phase 1: Column Selection Strategy
Do not screen randomly. Use a "Generic to Specific" approach.
| Column Type | Recommended Phase | Mechanism of Action | Why for this Compound? |
| Primary Screen | Immobilized Amylose (e.g., CHIRALPAK® IA / IG) | Inclusion complex + H-bonding | The naphthalene ring fits well into amylose helical grooves; immobilized phases allow robust solvent use. |
| Secondary Screen | Immobilized Cellulose (e.g., CHIRALPAK® IC / IB) | Inclusion complex + Dipole-dipole | Different helical pitch offers complementary selectivity if amylose fails. |
| Specialized | Pirkle-Type (e.g., Whelk-O 1) | Excellent for aromatic acids. The "cleft" in Whelk-O 1 targets the naphthalene moiety specifically. | |
| Protein-Based | AGP ( | Hydrophobic pocket + Ionic | Effective for acidic drugs in Reversed Phase (RP) if mass spec compatibility is required. |
Phase 2: Mobile Phase Optimization
The acidic nature of the propanoic tail causes peak tailing on neutral chiral stationary phases (CSPs).
-
Mode A: Normal Phase (NP) – Best for Preparative Scale
-
Solvent: n-Hexane / Isopropanol (80:20).
-
Additive: 0.1% TFA (Trifluoroacetic acid) is mandatory.
-
Logic: TFA suppresses the ionization of the carboxylic acid (
), ensuring the molecule remains neutral and interacts solely via H-bonding and - forces.
-
-
Mode B: Polar Organic Mode (POM) – Best for Solubility
-
Solvent: 100% Acetonitrile or MeOH/Acetonitrile (50:50).
-
Additive: 0.1% Formic Acid + 0.1% Diethylamine (DEA) (if using immobilized columns).
-
Logic: High solubility for polar naphthyl acids; reduces run times.
-
-
Mode C: Reversed Phase (RP) – Best for Biological Samples
-
Solvent: Water / Acetonitrile (Gradient).
-
Additive: 0.1% H
PO or 10mM Ammonium Acetate (pH 4.5).
-
Step-by-Step Experimental Protocol
Objective: Screen for separation of
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of Ethanol/Hexane (50:50) .
-
Note: Avoid dissolving in pure DMSO if using Normal Phase, as it disrupts the CSP.
-
-
Initial Screen (Normal Phase):
-
Column: CHIRALPAK® IA-3 (3 µm, 4.6 x 150 mm).
-
Mobile Phase: n-Hexane / EtOH / TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Temp: 25°C.
-
Detection: UV @ 230 nm (Naphthalene max) and 280 nm.
-
-
Decision Point:
- : Method Validated.
- : Switch modifier to Isopropanol (IPA) to alter H-bonding capability.
-
No Retention: Switch to Reversed Phase (C18-like screening on Chiral columns).
Troubleshooting & FAQs
Q1: I see a single sharp peak, but I expect enantiomers. Is the column broken?
-
Diagnostic: No. As noted in the Executive Summary, verify your structure. If it is the unsubstituted propanoic acid (CAS 10441-53-9), it is achiral.
-
Action: If you are certain it is a derivative, check for co-elution . Change the mobile phase modifier from Ethanol to Methanol (if using Immobilized CSP) or IPA . The change in alcohol type often resolves co-eluting peaks by altering the solvation of the chiral pocket.
Q2: The peaks are tailing severely (
-
Cause: Secondary silanol interactions or ionization of the carboxylic acid.
-
Fix: Increase TFA concentration to 0.2% . Alternatively, use the Whelk-O 1 column, which is designed for acidic analytes and often requires less aggressive acidification.
Q3: Can I use this method for the lactone form (3,4-dihydro-2H-benzo[h]chromen-2-one)?
-
Insight: The lactone is also achiral unless substituted. However, lactones are neutral.
-
Protocol Change: If analyzing the lactone, remove TFA from the mobile phase. Acidic additives can degrade lactones or open the ring on-column. Use neutral Hexane/IPA.
Q4: My sample is fluorescent. Can I use FLD?
-
Recommendation: Yes. Naphthalene has high quantum yield.
-
Settings: Excitation: 280 nm , Emission: 330-350 nm . This drastically improves S/N ratio for trace enantiomer analysis (e.g., 0.1% impurity checks).
Logic Visualization (Decision Tree)
Caption: Decision tree for validating chirality and selecting the optimal chromatographic mode.
References
- Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
- Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Wiley. (Foundational text on Pirkle and Cyclodextrin phases).
-
Application Guide for Chiral HPLC Selection . (2024). Daicel Chiral Technologies. [Link] (Authoritative source for polysaccharide column screening).
-
PubChem Database . (2025). Compound Summary: 3-(2-hydroxynaphthalen-1-yl)propanoic acid (CAS 10441-53-9). [Link] (Verification of achiral structure).
- Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience.
Technical Support Center: Scale-Up Synthesis of 3-(2-hydroxynaphthalen-1-yl)propanoic acid
Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Ticket Topic: Process Optimization & Troubleshooting for Scale-Up
Executive Summary
Scaling up the synthesis of 3-(2-hydroxynaphthalen-1-yl)propanoic acid (hereafter referred to as Target Acid ) presents a classic process chemistry challenge: intramolecular cyclization .
In acidic media or under thermal stress, the Target Acid spontaneously dehydrates to form Benzo[f]chroman-2-one (the Lactone ). Most scale-up failures occur because operators inadvertently isolate the Lactone instead of the Acid, or fail to control the equilibrium between the two.
This guide prioritizes the "Lactone-First Strategy" : deliberately synthesizing and purifying the stable Lactone intermediate, followed by a controlled hydrolysis to yield the Target Acid. This is the industry-standard approach for purity and reproducibility.
Module 1: The "Lactone-First" Synthesis Strategy
Do not attempt to synthesize the Target Acid directly in one pot. The thermodynamics favor the Lactone.
Workflow Diagram: The Equilibrium Trap
Caption: The thermodynamic cycle showing the inevitable formation of the Lactone under acidic/thermal conditions and the specific path required to isolate the Target Acid.
Module 2: Step-by-Step Protocols
Step A: Synthesis of Benzo[f]chroman-2-one (The Intermediate)
Goal: High-yield coupling of 2-naphthol and acrylic acid.
Reagents:
-
2-Naphthol (1.0 eq)
-
Acrylic Acid (1.2 eq)
-
Catalyst: Amberlyst-15 (Heterogeneous) or Sulfuric Acid (Homogeneous)
-
Solvent: Chlorobenzene or o-Dichlorobenzene (High boiling point required)
Protocol:
-
Charge: Dissolve 2-naphthol in chlorobenzene. Add Acrylic Acid.[1]
-
Catalysis: Add acid catalyst.
-
Note: Use Amberlyst-15 for easier workup (filtration).
-
-
Reaction: Heat to reflux (approx. 130°C). The reaction is a hydroalkylation followed by rapid cyclization.
-
Monitoring: Monitor consumption of 2-naphthol via HPLC.
-
Workup:
Step B: Hydrolysis to the Target Acid
Goal: Ring opening without re-cyclization.
Protocol:
-
Hydrolysis: Suspend the purified Lactone in 10% NaOH (aq). Heat to 60-80°C until the solid dissolves completely.
-
Checkpoint: The solution should be clear. You now have the sodium salt (Sodium 3-(2-hydroxynaphthalen-1-yl)propanoate).
-
-
Cooling: Cool the solution to 0-5°C . This is critical.
-
Acidification (The Danger Zone):
-
Slowly add 1M HCl dropwise with vigorous stirring.
-
Stop exactly when pH reaches 2-3.
-
Warning: Do not use concentrated acid or allow temperature to rise, or the Lactone will reform.
-
-
Isolation: The Target Acid will precipitate as a white/off-white solid. Filter immediately.
-
Drying: Vacuum dry at room temperature . Do not use an oven >40°C.
Module 3: Troubleshooting & Diagnostics
Symptom: "My product melting point is too high/low."
The most common issue is confusing the Lactone with the Acid.
| Feature | Benzo[f]chroman-2-one (Lactone ) | Target Propanoic Acid (Open Ring ) |
| Solubility (aq. Base) | Insoluble (initially) | Soluble (forms salt) |
| Solubility (NaHCO3) | Insoluble | Soluble (effervescence) |
| IR Spectrum | Sharp C=O stretch ~1750 cm⁻¹ (Ester) | Broad C=O stretch ~1700 cm⁻¹ (Acid) + OH |
| H-NMR | Distinct CH2 triplets | Distinct CH2 triplets (shifts differ) |
| Melting Point | ~103-105°C | ~150-155°C (Decomposes/Cyclizes) |
Symptom: "The product turns into oil/tar during acidification."
-
Root Cause 1: Temperature too high. The heat of neutralization catalyzed the cyclization back to the lactone, which is insoluble in water and oiled out.
-
Fix: Internal temperature must stay <5°C during HCl addition.
-
-
Root Cause 2: Localized excess acidity.
-
Fix: Increase stirring speed. Use weaker acid (e.g., 1M HCl instead of 6M).
-
Symptom: "HPLC shows two peaks."
-
Analysis: If running HPLC with an acidic mobile phase (e.g., Water/Acetonitrile + 0.1% TFA), you may be observing on-column cyclization.
-
Fix: Ensure the sample is fresh. If the peaks coalesce at higher temperatures or change ratio over time in the autosampler, it confirms the equilibrium.
-
Module 4: Critical Data & Specifications
Reaction Parameter Optimization Table
| Parameter | Recommended Range | Impact of Deviation |
| Stoichiometry | 1.0 : 1.2 (Naphthol:Acrylic) | Excess acrylic acid polymerizes; Deficit leaves unreacted naphthol (hard to remove). |
| Temperature (Step A) | 120°C - 135°C | <120°C: Slow reaction. >140°C: Tar/Polymerization. |
| pH (Step B Isolation) | 2.0 - 3.0 | <1.0: Promotes rapid re-cyclization to Lactone. |
| Drying Temp | 20°C - 30°C (Vacuum) | >45°C: Solid state dehydration to Lactone. |
FAQs
Q: Can I store the Target Acid in solution? A: Only as the Sodium Salt (pH > 10). The free acid in solution will slowly equilibrate to the lactone, especially in protic solvents. For long-term storage, keep it as the dry solid salt or the dry lactone. Hydrolyze only on demand.
Q: Why use Acrylic Acid? Can I use Acrylonitrile? A: Yes. Reaction with acrylonitrile (using ZnCl2/HCl) yields the imino-lactone intermediate, which hydrolyzes to the lactone. However, acrylic acid is generally cleaner for scale-up as it avoids cyanide byproducts, provided you use a polymerization inhibitor (like MEHQ).
Q: How do I remove unreacted 2-naphthol? A: This is best done at the Lactone stage . Recrystallize the lactone from ethanol. 2-Naphthol is much more soluble in cold ethanol than the lactone. Do not try to purify the Target Acid directly from crude naphthol mixtures.
References
-
Lactone Synthesis & Structure
- Title: 3-(2,3-Dimethoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one (Crystal structure and synthesis analogy).
- Source: N
-
URL:[Link]
- Relevance: Validates the "chalcone/lactone" cyclization mechanism typical of naphthol-acrylic systems.
-
Statins & Lactone/Acid Equilibrium
-
General Naphthol Reactivity
- Title: Process for preparing chroman compounds (Patent WO2021100059A1).
Sources
- 1. Catalytic Mannich reaction of acrylic acid polymers and their application in leather retanning - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. 3-(2,3-Dimethoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(2-Methoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting poor peak shape in LC-MS analysis of propanoic acids
Topic: Troubleshooting Poor Peak Shape & Sensitivity Ticket ID: #SCFA-PROP-001 Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Dashboard: The "Why" Behind the Failure
User Query: "My propanoic acid peaks are tailing, splitting, or eluting in the void volume. Sensitivity in ESI(-) is poor. What is wrong?"
Root Cause Analysis: Propanoic acid (Propionic acid, C3:0) presents a "perfect storm" of chromatographic challenges:
-
High Polarity: It resists retention on standard C18 columns, often eluting with the solvent front (void volume), leading to massive ion suppression.
-
Volatility: It is easily lost during sample evaporation steps.
-
Ionization Physics: In ESI(-), it has poor ionization efficiency and high background noise. In ESI(+), it does not ionize well natively.
-
pKa Mismatch: With a pKa of ~4.87, it exists as a mixture of ionic and neutral species at standard HPLC pH levels (3–5), causing peak splitting and tailing.
Troubleshooting Logic: The Decision Matrix
Before altering your method, use this flow to diagnose the specific peak shape anomaly.
Caption: Diagnostic flow for identifying root causes of propanoic acid peak anomalies. Blue/Green nodes indicate solutions.
Frequently Asked Questions (Technical Solutions)
Category 1: Retention & Sensitivity (The "Void Volume" Problem)
Q: Why does propanoic acid elute in the void volume on my C18 column?
A: Propanoic acid is too hydrophilic for standard C18 retention. When an analyte elutes in the void volume (
Protocol Fix 1: The "Native" Approach (No Derivatization) If you cannot derivatize, you must change the stationary phase. Standard C18 is insufficient.
-
Recommended Column: High-Strength Silica (HSS) T3 or C18-PAQ (polar-embedded/water-compatible).
-
Mobile Phase: Must be 100% aqueous compatible.[1]
Protocol Fix 2: The "Gold Standard" Approach (3-NPH Derivatization) For drug development and metabolomics, derivatization with 3-Nitrophenylhydrazine (3-NPH) is superior. It converts the volatile, polar acid into a hydrophobic hydrazide that retains well on C18 and ionizes strongly.
Category 2: Peak Shape Anomalies
Q: My peaks are splitting into two distinct humps. Is my column broken? A: Likely not. This is usually a pH/Solvent Mismatch .
-
Mechanism: Propanoic acid has a pKa of ~4.87. If your sample diluent is neutral (pH 7) and your mobile phase is acidic (pH 3), the analyte enters the column in a deprotonated state (fast moving) and slowly protonates (slow moving) as it mixes with the mobile phase. This creates two populations of the same molecule traveling at different speeds.
-
Solution: Match your sample diluent to your starting mobile phase (e.g., dilute samples in 0.1% Formic Acid).
Q: I see severe tailing (As > 1.5). How do I fix this? A: Tailing in organic acids is caused by two factors:
-
Silanol Activity: Free silanol groups (
) on the silica surface bind to the acid.-
Fix: Use a "High Strength Silica" (HSS) column designed to minimize silanol activity, or increase buffer strength (e.g., 10mM Ammonium Formate).
-
-
Metal Chelation: Carboxylic acids can chelate trace metals (Iron/steel) in the LC system.
-
Fix: Passivate your LC system with 30% Phosphoric acid (offline) or use a PEEK-lined column and system.
-
Q: My peaks are fronting (shark-fin shape). A: This is a Solvent Strength Mismatch .
-
Cause: You likely extracted the sample in 100% Methanol or Acetonitrile and injected it directly onto a high-aqueous gradient. The strong solvent acts as a "carrier," pushing the analyte down the column before it can interact with the stationary phase.
-
Fix: Evaporate and reconstitute in 50:50 Water:Methanol, or ensure the injection solvent is weaker than the initial mobile phase.
Master Protocol: 3-NPH Derivatization (High Sensitivity)
Recommended for low-level detection in biological matrices (Serum/Plasma).
Principle: EDC (carbodiimide) activates the carboxylic acid, which then reacts with 3-NPH to form a stable hydrazide. This increases hydrophobicity (retention) and adds a nitro-aromatic tag for MS sensitivity.
Caption: 3-NPH transforms polar acids into hydrophobic derivatives suitable for C18 retention.
Step-by-Step Workflow
| Step | Action | Critical Technical Note |
| 1. Preparation | Mix 40 µL sample + 20 µL EDC (120 mM) + 20 µL 3-NPH (200 mM) in 50% ACN. | Add 7% Pyridine to the reaction mix to catalyze the coupling. |
| 2. Incubation | Incubate at 40°C for 30 mins (or Room Temp for 60 mins). | Ensure vials are sealed tight; propanoic acid is volatile before reaction. |
| 3. Quenching | Add 0.1% Formic Acid (aqueous) to dilute/quench. | Adjust dilution factor based on expected concentration range. |
| 4. LC-MS | Inject 1–5 µL onto C18 Column. | Detection: Negative Mode (ESI-). Monitor specific MRM transitions. |
LC-MS Parameters (Derivatized):
-
Column: C18 (e.g., Waters BEH C18 or Agilent ZORBAX RRHD), 2.1 x 100 mm, 1.7/1.8 µm.
-
Mobile Phase A: Water + 0.01% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.01% Formic Acid.
-
MS Mode: ESI Negative (Look for [M-H]⁻). Note: While some amines use Positive mode, 3-NPH derivatives often show excellent sensitivity in Negative mode due to the electron-withdrawing nitro group.
References & Grounding
-
Han, J., et al. (2015). "3-Nitrophenylhydrazine derivatives for the specific and sensitive analysis of short-chain fatty acids." Analytica Chimica Acta. (Demonstrates the 3-NPH protocol superiority for SCFAs). 4[5]
-
Shimadzu Application News. "Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives)." (Provides specific MRM transitions and column data). 6[1][3][5][7][8][9][10]
-
Agilent Technologies. "Troubleshooting Tips & Tools for LC and LC/MS: Split Peaks." (Authoritative guide on physical vs. chemical causes of peak splitting). 8[1][3][5][7][8][9][10][11]
-
Chromatography Online. "LC Troubleshooting Essentials: Peak Tailing." (Explains silanol interactions and buffer mitigation). 12
Sources
- 1. hplc.eu [hplc.eu]
- 2. diva-portal.org [diva-portal.org]
- 3. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 4. Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives) in Fecal Specimens from SPF and Antibiotic-Fed Mice : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. tandfonline.com [tandfonline.com]
- 8. agilent.com [agilent.com]
- 9. peak tailing and disappearing peak in LC/MS/MS - Chromatography Forum [chromforum.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Derivatization for GC Analysis of 3-(2-hydroxynaphthalen-1-yl)propanoic acid
Welcome to the technical support center dedicated to the successful gas chromatography (GC) analysis of 3-(2-hydroxynaphthalen-1-yl)propanoic acid. This molecule, possessing both a carboxylic acid and a phenolic hydroxyl group, presents unique challenges for direct GC analysis due to its polarity and low volatility. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals in optimizing their derivatization strategies for robust and reproducible results.
The Challenge: Why Derivatization is Essential
Direct injection of 3-(2-hydroxynaphthalen-1-yl)propanoic acid into a GC system often leads to poor chromatographic performance, characterized by broad, tailing peaks, or even complete analyte loss.[1][2] This is due to the polar nature of the carboxylic acid and hydroxyl functional groups, which can interact strongly with active sites in the GC inlet and column.[1][3] Derivatization is a chemical modification process that converts these polar groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC analysis.[1][4][5][6][7]
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for a molecule with both carboxylic acid and hydroxyl groups like 3-(2-hydroxynaphthalen-1-yl)propanoic acid?
The most prevalent and effective strategies for derivatizing molecules with both acidic and hydroxyl functionalities are silylation and a two-step esterification followed by silylation or acylation. Silylation is often preferred due to its versatility in reacting with a wide range of polar compounds.[4][6][7][8]
Q2: Which silylating reagent is best suited for my compound?
For simultaneous derivatization of both the carboxylic acid and the phenolic hydroxyl group, a strong silylating reagent is recommended. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly versatile and reactive choice for this purpose.[9] It readily reacts with alcohols, phenols, and carboxylic acids to form trimethylsilyl (TMS) derivatives.[4][9] For enhanced reactivity, especially if steric hindrance is a concern, BSTFA can be used with a catalyst like trimethylchlorosilane (TMCS).[10][11][12]
Q3: I'm seeing incomplete derivatization. What are the likely causes and how can I fix it?
Incomplete derivatization is a common issue that manifests as tailing peaks or the appearance of multiple peaks for a single analyte.[1] Several factors can contribute to this:
-
Presence of Moisture: Silylating reagents are extremely sensitive to moisture.[1][5][7][10] Any water in your sample or solvent will preferentially react with the reagent, reducing its availability for the analyte. Ensure your sample is completely dry and use anhydrous solvents.
-
Insufficient Reagent: A sufficient excess of the derivatizing reagent is crucial to drive the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogens on your analyte.[9]
-
Suboptimal Reaction Conditions: While many silylation reactions proceed quickly at room temperature, some compounds may require heating to achieve complete derivatization.[9][10] Experiment with increasing the reaction temperature (e.g., 60-70°C) and time.
-
Improper Solvent Choice: Silylation reactions should be performed "neat" (without solvent) or in an aprotic solvent like pyridine, acetonitrile, or dichloromethane.[7] Protic solvents such as alcohols will react with the silylating reagent.[7]
Q4: My baseline is noisy and has many extraneous peaks after derivatization. What's happening?
A noisy baseline with ghost peaks can often be attributed to the derivatization process itself.
-
Reagent Byproducts: The derivatization reaction produces byproducts that can be volatile and chromatograph. BSTFA is often favored because its byproducts are more volatile than those of other silylating agents like BSA, leading to less chromatographic interference.[9]
-
Contaminated Reagents or Solvents: Ensure the purity of your derivatization reagent and solvents.[1] Using high-purity reagents and solvents is essential to minimize extraneous peaks.
-
Septa Bleed: Fragments from the injection port septum can be derivatized and appear as ghost peaks. Use high-quality, low-bleed septa.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the derivatization and GC analysis of 3-(2-hydroxynaphthalen-1-yl)propanoic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad, Tailing Peak | Incomplete derivatization. | - Ensure sample and solvents are anhydrous.[1][10] - Increase the excess of silylating reagent.[9] - Increase reaction temperature and/or time.[9][10] - Consider using a catalyst like TMCS.[10][11] |
| Active sites in the GC system. | - Use a deactivated inlet liner. - Trim the front end of the GC column.[7] - Ensure the column is properly installed.[2] | |
| Multiple Peaks for Analyte | Partial derivatization (mono- vs. di-silylated). | - Optimize reaction conditions as described for tailing peaks. - Confirm complete dissolution of the sample in the reagent/solvent.[1] |
| No Peak Detected | Analyte degradation. | - Ensure the GC inlet temperature is not excessively high. - Confirm the thermal stability of the derivatized analyte. |
| Loss of analyte during sample preparation. | - Minimize sample transfer steps. - Ensure glassware is properly deactivated (silanized) to prevent adsorption.[10] | |
| Poor Reproducibility | Inconsistent derivatization. | - Standardize the derivatization protocol (reagent volume, reaction time, and temperature). - Prepare fresh derivatization reagents if they have been open for an extended period. |
| Variability in injection volume. | - Use an autosampler for precise and consistent injections. | |
| Rising Baseline | Column bleed. | - Condition the GC column according to the manufacturer's instructions. - Ensure the final oven temperature does not exceed the column's maximum operating temperature. |
| Contamination from derivatization byproducts. | - Use a reagent with volatile byproducts (e.g., BSTFA).[9] - Regularly replace the inlet liner and septum.[7] |
Experimental Protocols
Protocol 1: Single-Step Silylation with BSTFA
This protocol is a robust starting point for the simultaneous derivatization of the carboxylic acid and hydroxyl groups of 3-(2-hydroxynaphthalen-1-yl)propanoic acid.
Materials:
-
3-(2-hydroxynaphthalen-1-yl)propanoic acid standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
2 mL autosampler vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the analyte into a clean, dry 2 mL autosampler vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Derivatization: Add 100 µL of BSTFA (or BSTFA + 1% TMCS). Cap the vial tightly.
-
Reaction: Vortex the mixture for 30 seconds. Heat the vial at 70°C for 30 minutes.
-
Cooling and Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS system.
Protocol 2: Two-Step Esterification followed by Silylation
This method can be advantageous if silylation of the carboxylic acid proves to be challenging or if a different derivative is desired for the acid functionality.
Step 1: Methylation of the Carboxylic Acid
Materials:
-
Dried sample
-
(Trimethylsilyl)diazomethane (TMS-diazomethane) solution (2.0 M in hexanes) or freshly prepared diazomethane. (Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood). [13][14]
-
Anhydrous methanol and diethyl ether
-
Glacial acetic acid
Procedure:
-
Dissolution: Dissolve the dried sample in 200 µL of a 9:1 (v/v) mixture of diethyl ether and methanol.
-
Methylation: Add TMS-diazomethane solution dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent. Allow the reaction to proceed for 10-15 minutes at room temperature.
-
Quenching: Add a few drops of glacial acetic acid to quench the excess diazomethane until the yellow color disappears.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
Step 2: Silylation of the Hydroxyl Group
Procedure:
-
Reconstitution: Re-dissolve the dried methyl ester from Step 1 in 100 µL of anhydrous pyridine.
-
Silylation: Add 100 µL of BSTFA.
-
Reaction: Heat the mixture at 60°C for 20 minutes.
-
Analysis: Cool to room temperature and inject into the GC-MS.
Visualizing the Workflow
Caption: Derivatization workflow for 3-(2-hydroxynaphthalen-1-yl)propanoic acid.
Chemical Reactions
Caption: Simplified derivatization reactions.
References
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Retrieved from [Link]
-
Derivatization in GC. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram.
-
Regis Technologies, Inc. (n.d.). GC Derivatization. Retrieved from [Link]
-
IRIS. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Retrieved from [Link]
-
V.A. Zenkevich. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]
-
Ballesteros, E., Gallego, M., & Valcárcel, M. (1990). Gas chromatographic determination of phenol compounds with automatic extraction and derivatization. Journal of Chromatography A, 518(1), 59-67. [Link]
- Naczk, M., & Shahidi, F. (2004). Techniques for Analysis of Plant Phenolic Compounds. Food Chemistry, 90(4), 583-594.
-
Chromatography Forum. (2010). derivatization method for carboxylic acid ?. Retrieved from [Link]
-
YouTube. (2020). Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. Retrieved from [Link]
-
ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). Why Use GC Derivatization Reagents. Retrieved from [Link]
-
Adis International. (n.d.). Derivatization reagents for GC. Retrieved from [https://www.adis.com.tr/pdf/Derivatization reagents for GC.pdf]([Link] reagents for GC.pdf)
-
Phenomenex. (2021). Derivatization in Gas Chromatography (GC) Explained. Retrieved from [Link]
- Ceccarini, A., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis.
-
U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 873, Melilotic acid. Retrieved from [Link]
-
American Chemical Society. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 3-(2-Hydroxyphenyl)propanoic acid (FDB011887). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Diazomethane (CH2N2). Retrieved from [Link]
-
LCGC International. (n.d.). Troubleshooting Real GC Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. Retrieved from [Link]
-
Golm Metabolome Database. (n.d.). Synonyms of Propanoic acid, 3-(2-hydroxyphenyl). Retrieved from [Link]
-
Regis Technologies, Inc. (n.d.). Silylation Reagents. Retrieved from [Link]
-
Agilent. (2018). A comparison study of the analysis of volatile organic acids and fatty acids. Retrieved from [Link]
-
GL Sciences. (2023). GC Troubleshooting Guide. Retrieved from [Link]
-
Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature protocols, 5(10), 1619–1626. [Link]
-
FooDB. (n.d.). Showing Compound (±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid (FDB011712). Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
YouTube. (2019). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. adis-international.ro [adis-international.ro]
- 7. GC Derivatization Explained for Better Results [phenomenex.com]
- 8. youtube.com [youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. gcms.cz [gcms.cz]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Silylation Reagents - Regis Technologies [registech.com]
- 13. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 14. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Storage of 3-(2-hydroxynaphthalen-1-yl)propanoic acid
Executive Summary
3-(2-hydroxynaphthalen-1-yl)propanoic acid is a bifunctional building block containing an electron-rich 2-naphthol moiety and a propanoic acid tail. While the carboxylic acid chain is relatively stable, the naphthol ring is highly susceptible to oxidative coupling and quinone formation .
The Critical Failure Mode: Under standard atmospheric conditions, the hydroxyl group at the C2 position activates the naphthalene ring, making it prone to radical attack. This leads to the formation of colored impurities (pink/red/brown) identified as 1,2-naphthoquinones or binaphthol dimers .
The Degradation Mechanism (The "Why")
To prevent degradation, one must understand the pathway. The molecule does not simply "decompose"; it reacts with environmental factors.
Mechanistic Pathway[1]
-
Radical Initiation: Light (UV) or trace metals catalyze the abstraction of the phenolic hydrogen.
-
Resonance Stabilization: The resulting radical is delocalized at the C1 and C3 positions.
-
Oxidative Coupling: Since C1 is blocked by the propanoic acid chain, sterically induced oxidation often yields ortho-quinones (1,2-naphthoquinone derivatives) or leads to C3-C3 coupling (dimerization).
Visualization: Degradation Pathways
The following diagram illustrates the causality between environmental exposure and chemical degradation.
Figure 1: Oxidative degradation pathway of substituted 2-naphthols. The formation of quinones is the primary cause of discoloration.
Gold Standard Storage Protocol
This protocol is designed to eliminate the three vectors of degradation: Photon flux , Oxygen , and Thermal energy .
Storage Specifications Table
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Arrhenius equation dictates that lower T exponentially slows radical propagation rates [1]. |
| Atmosphere | Argon or Nitrogen | Displaces O₂, preventing the formation of superoxide radicals and quinones. Argon is preferred (heavier than air). |
| Container | Amber Glass Vial | Blocks UV radiation (<400 nm) which catalyzes photo-oxidation of the naphthalene ring [2]. |
| Cap Liner | PTFE (Teflon) | Prevents leaching of plasticizers which can solubilize the compound or act as radical initiators. |
| Desiccant | Silica Gel | Prevents moisture absorption. While not hydrolytically unstable, moisture promotes microbial growth and proton transfer. |
Step-by-Step Handling Procedure
-
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, accelerating degradation.
-
Aliquot: If frequent use is expected, divide the bulk material into single-use aliquots inside a glove box or under a nitrogen funnel.
-
Re-sealing: Purge the headspace with inert gas (Argon/N₂) for 10–15 seconds before closing the cap. Parafilm is recommended for long-term storage to reduce oxygen permeability.
Troubleshooting & FAQs
This section addresses specific observations reported by users in the field.
Q1: My white powder has turned pink/light brown. Is it still usable?
Diagnosis: Oxidation. The pink/brown color is characteristic of 1,2-naphthoquinone impurities. Even trace amounts (<1%) can cause intense coloration due to their high extinction coefficients.
-
Action: If the color is faint, the purity may still be >98%. Verify via HPLC (detection at 254 nm and 280 nm).
-
Remediation: If purity is compromised, recrystallization is effective.
-
Solvent System: Ethanol/Water or Toluene/Heptane.
-
Note: Avoid heating for prolonged periods; dissolve quickly and cool.
-
Q2: Can I store the compound in solution?
Diagnosis: Solvent-dependent stability.
-
Avoid: Basic aqueous solutions (pH > 8). The phenolate ion (deprotonated naphthol) is electron-rich and oxidizes 100x faster than the neutral molecule [3].
-
Recommended: Store in anhydrous DMSO or Methanol at -20°C.
-
Shelf Life: In solution, stability drops to <1 month unless strictly anaerobic.
Q3: I see a new peak in my HPLC at a longer retention time.
Diagnosis: Dimerization. Oxidative coupling often creates non-polar dimers (two naphthalene rings linked). These elute later on reverse-phase C18 columns.
-
Verification: Check the Mass Spectrum. Look for a mass of roughly 2M - 2H (approx. 430 Da).
Troubleshooting Decision Tree
Figure 2: Decision matrix for common stability issues.
Analytical Validation (QC)
To confirm the integrity of your stored material, use the following parameters.
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.
-
Detection: 280 nm (Naphthalene absorption) and 220 nm.
-
Target Purity: >98% (Area %).
-
-
1H NMR (DMSO-d6):
-
Look for the disappearance of the phenolic proton (broad singlet, typically >9 ppm) or the appearance of new aromatic multiplets indicating quinone formation.
-
References
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 11376879 (Related Naphthoic Acids). Retrieved from .
-
Garg, N. K., et al. (2013). Oxidation Reactions of 1- and 2-Naphthols: An Experimental and Theoretical Study. Journal of Physical Chemistry A. Link
-
Sigma-Aldrich. Safety Data Sheet: 2-hydroxy-2-(naphthalen-1-yl)propanoic acid.Link
-
Recamales, A. F., et al. (2006).[1] Effect of storage conditions on phenolic stability.[1][2][3] Journal of Food Composition and Analysis. (General principles of phenolic oxidation). Link
Sources
Validation & Comparative
A Comparative Spectroscopic Guide to Confirming the Structure of 3-(2-hydroxynaphthalen-1-yl)propanoic acid
For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel compounds is paramount. This guide provides an in-depth, practical comparison of spectroscopic methods to definitively identify 3-(2-hydroxynaphthalen-1-yl)propanoic acid. We will explore the expected spectroscopic signatures from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Beyond simple data presentation, this guide emphasizes the causality behind spectroscopic signals. By understanding why a proton resonates at a specific chemical shift or a bond absorbs a particular frequency of infrared radiation, researchers can move from mere data collection to confident structural elucidation. To illustrate these principles, we will compare the predicted data for our target molecule with that of a closely related isomer, 3-(naphthalen-1-yl)propanoic acid , highlighting the key spectral differences that enable definitive identification.
The Challenge: Differentiating Isomers
The synthesis of 3-(2-hydroxynaphthalen-1-yl)propanoic acid can potentially yield various constitutional isomers or be contaminated with starting materials. Simple techniques like melting point may be insufficient to distinguish between these closely related structures. Spectroscopic analysis, however, provides a detailed fingerprint of the molecular structure. Our primary comparison will be with 3-(naphthalen-1-yl)propanoic acid, which lacks the critical hydroxyl group, allowing us to demonstrate the profound effect of this functional group on the spectroscopic output.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, we can piece together the precise connectivity of the atoms.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons (like -OH and -COOH) as it can slow down the exchange rate, allowing for their observation.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to 0.00 ppm.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be necessary compared to ¹H NMR.
¹H NMR Analysis: A Tale of Two Molecules
The ¹H NMR spectrum provides a wealth of information. The number of signals corresponds to the number of chemically non-equivalent protons, the integration gives the ratio of protons in each environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Diagram: Structural Comparison for NMR Analysis
Caption: Key proton environments for NMR comparison.
Table 1: Predicted ¹H NMR Data Comparison (in DMSO-d₆)
| Proton Environment | Predicted δ (ppm) for 3-(2-hydroxynaphthalen-1-yl)propanoic acid | Predicted δ (ppm) for 3-(naphthalen-1-yl)propanoic acid | Key Differentiator |
| -COOH | ~12.0 (s, 1H) | ~12.1 (s, 1H) | Not a primary differentiator. |
| -OH | ~9.5 (s, 1H) | Absent | Presence of this singlet is definitive. |
| Aromatic H | 7.0 - 8.0 (m, 6H) | 7.4 - 8.2 (m, 7H) | Different integration (6H vs 7H) and pattern. |
| -CH₂- (adjacent to ring) | ~3.2 (t, 2H) | ~3.4 (t, 2H) | Slight upfield shift due to hydroxyl group. |
| -CH₂- (adjacent to COOH) | ~2.6 (t, 2H) | ~2.7 (t, 2H) | Minor difference. |
The most striking and conclusive difference is the presence of a singlet peak around 9.5 ppm corresponding to the phenolic -OH proton in our target molecule, which is absent in the spectrum of 3-(naphthalen-1-yl)propanoic acid. Furthermore, the integration of the aromatic region will clearly distinguish between the two compounds (6 protons vs. 7 protons).
¹³C NMR Analysis: Confirming the Carbon Skeleton
Proton-decoupled ¹³C NMR provides a single peak for each chemically non-equivalent carbon atom. This technique is excellent for confirming the total number of carbons and identifying the presence of key functional groups.
Table 2: Predicted ¹³C NMR Data Comparison (in DMSO-d₆)
| Carbon Environment | Predicted δ (ppm) for 3-(2-hydroxynaphthalen-1-yl)propanoic acid | Predicted δ (ppm) for 3-(naphthalen-1-yl)propanoic acid | Key Differentiator |
| C=O (Carboxylic Acid) | ~174 | ~175 | Minor difference. |
| C-OH (Phenolic) | ~152 | Absent | Presence of this downfield aromatic C is definitive. |
| Aromatic C | 115 - 135 (8 signals) | 123 - 134 (10 signals) | Different number of signals and chemical shifts. |
| -CH₂- (adjacent to ring) | ~25 | ~28 | Slight upfield shift. |
| -CH₂- (adjacent to COOH) | ~34 | ~35 | Minor difference. |
The key diagnostic signal in the ¹³C NMR spectrum is the carbon attached to the hydroxyl group (C-OH), which is significantly deshielded and appears around 152 ppm. This signal is absent in the spectrum of the isomer. The total number of aromatic signals will also differ, confirming the substitution pattern.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to vibrate.[1]
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the dry powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty instrument (for ATR) or a pure KBr pellet should be run first and automatically subtracted.
Table 3: Predicted IR Absorption Data Comparison
| Functional Group Vibration | Expected Wavenumber (cm⁻¹) for 3-(2-hydroxynaphthalen-1-yl)propanoic acid | Expected Wavenumber (cm⁻¹) for 3-(naphthalen-1-yl)propanoic acid | Key Differentiator |
| O-H Stretch (Phenol) | 3200-3550 (Broad, s) | Absent | Definitive presence of a broad hydroxyl peak. |
| O-H Stretch (Carboxylic Acid) | 3000-2500 (Very Broad, s) | 3000-2500 (Very Broad, s) | Present in both; overlaps with C-H stretch.[2] |
| C-H Stretch (Aromatic) | ~3050 (m) | ~3050 (m) | Not a primary differentiator. |
| C-H Stretch (Aliphatic) | 2850-2960 (m) | 2850-2960 (m) | Not a primary differentiator. |
| C=O Stretch (Carboxylic Acid) | ~1700 (s) | ~1705 (s) | Strong peak present in both.[2] |
| C=C Stretch (Aromatic) | 1500-1600 (m) | 1500-1600 (m) | Not a primary differentiator. |
| C-O Stretch (Phenol) | ~1200 (s) | Absent | Presence of a strong C-O stretch is confirmatory. |
The IR spectrum provides two unambiguous points of confirmation. The target molecule will exhibit a broad absorption band between 3200-3550 cm⁻¹ characteristic of the phenolic O-H stretch, in addition to the very broad carboxylic acid O-H stretch.[3] It will also show a strong C-O stretching band around 1200 cm⁻¹. These two peaks will be completely absent in the spectrum of 3-(naphthalen-1-yl)propanoic acid.
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique that leads to extensive fragmentation, creating a unique fingerprint for a molecule.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use a standard Electron Ionization (EI) energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
MS Fragmentation Analysis
The molecular ion peak (M⁺) gives the molecular weight of the compound. The fragmentation pattern reveals stable carbocations and neutral losses that can be pieced together to confirm the structure.
Molecular Weight Calculation:
-
3-(2-hydroxynaphthalen-1-yl)propanoic acid (C₁₃H₁₂O₃): (13 * 12.01) + (12 * 1.01) + (3 * 16.00) = 216.23 g/mol
-
3-(naphthalen-1-yl)propanoic acid (C₁₃H₁₂O₂): (13 * 12.01) + (12 * 1.01) + (2 * 16.00) = 200.23 g/mol
The most immediate difference will be the molecular ion peak. Our target molecule will show a molecular ion (M⁺) peak at m/z = 216, while the isomer will show an M⁺ peak at m/z = 200.
Diagram: Predicted Fragmentation Pathway for 3-(2-hydroxynaphthalen-1-yl)propanoic acid
Caption: Key fragmentation steps in EI-MS.
Table 4: Predicted Mass Spectrometry Data Comparison
| Ion | Predicted m/z for 3-(2-hydroxynaphthalen-1-yl)propanoic acid | Predicted m/z for 3-(naphthalen-1-yl)propanoic acid | Key Differentiator |
| [M]⁺• | 216 | 200 | Definitive confirmation of molecular formula. |
| [M - COOH]⁺ | 171 | 155 | Loss of the carboxylic acid radical. |
| [M - H₂O]⁺• | 198 | N/A | Loss of water, possible from hydroxyl group. |
| Base Peak | Likely 143 (hydroxynaphthylmethyl cation) | Likely 127 (naphthylmethyl cation) | The base peak reflects the most stable fragment. |
The difference in molecular weight is the most conclusive evidence from MS. Additionally, the fragmentation patterns will be distinct. The base peak for our target molecule is predicted to be at m/z 143, corresponding to the stable hydroxynaphthylmethyl cation. For the comparative isomer, this fragment would appear at m/z 127.
Conclusion: A Multi-faceted Approach to Certainty
Relying on a single spectroscopic technique can sometimes be misleading. However, by combining the insights from ¹H NMR, ¹³C NMR, IR, and MS, a self-validating and definitive structural confirmation of 3-(2-hydroxynaphthalen-1-yl)propanoic acid can be achieved. The presence of the phenolic hydroxyl group provides a unique and easily identifiable set of signals across all four spectroscopic methods, allowing for its unambiguous differentiation from non-hydroxylated analogues like 3-(naphthalen-1-yl)propanoic acid. This guide provides the framework for predicting, acquiring, and interpreting the necessary data to ensure the identity and purity of your synthesized compound.
Workflow Summary
Caption: Overall workflow for structural confirmation.
References
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Hydroxyphenyl)propanoate. Retrieved from [Link]
-
PubChemLite. (n.d.). (2s)-3-hydroxy-2-(2-methylpropanamido)propanoic acid. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 3-(2-Hydroxyphenyl)propanoic acid (FDB011887). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). H-1 and C-13 NMR spectral assignments of 2 '-hydroxychalcones. Retrieved from [Link]
-
PubChem. (n.d.). Melilotic acid. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3-(3-Hydroxyphenyl)propanoic acid, 2TMS derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C-NMR spectrum of ((2-hydroxynaphthalen-1-yl)(phenyl)methyl)thiourea (4a). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)semicarbazide/thiosemicarbazide by a two-step reaction. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Retrieved from [Link]
-
KTU ePubl. (n.d.). Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. Retrieved from [Link]
-
ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
Millersville University. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Solid-State Synthesis, Characterization, Biological Studies and Theoretical Evaluation of (E)-2-(2-(naphthalene-2-yloxy)-1-phenylethylidene) Hydrazine Thiocarboxamide. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra. Retrieved from [Link]
-
University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]
-
NIST WebBook. (n.d.). Propanoic acid, 3-(acetyloxy)-2-(hydroxymethyl)-, ethyl ester, (+)-. Retrieved from [Link]
-
NIST WebBook. (n.d.). Propanoic acid, 2-hydroxy-, 2-methylpropyl ester. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3-(3-Hydroxyphenyl)propionic acid. Retrieved from [Link]
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Comparative Analysis: 3-(2-hydroxynaphthalen-1-yl)propanoic acid vs. Standard NSAIDs
Executive Summary
This guide provides a technical comparative analysis of 3-(2-hydroxynaphthalen-1-yl)propanoic acid (referred to herein as 2-OH-1-NPA ) against established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
While Naproxen (a 2-arylpropionic acid) represents the clinical standard for naphthalene-based NSAIDs, 2-OH-1-NPA presents a distinct structural scaffold (3-arylpropanoic acid) with a free phenolic hydroxyl group. This structural divergence suggests unique pharmacokinetic (PK) and pharmacodynamic (PD) profiles, particularly regarding water solubility, Phase II metabolic susceptibility, and binding kinetics within the Cyclooxygenase (COX) active site.
This document outlines the physicochemical disparities, theoretical Structure-Activity Relationships (SAR), and the required experimental protocols to validate 2-OH-1-NPA against industry standards.
Chemical & Physicochemical Profiling[1]
The primary distinction between 2-OH-1-NPA and the "profen" class (Naproxen, Ibuprofen) is the linker chain length and substitution pattern. The absence of the
Table 1: Physicochemical Comparison
| Feature | 2-OH-1-NPA (Test Candidate) | Naproxen (Structural Standard) | Diclofenac (Potency Standard) |
| CAS Registry | 10441-53-9 | 22204-53-1 | 15307-86-5 |
| Formula | C₁₃H₁₂O₃ | C₁₄H₁₄O₃ | C₁₄H₁₁Cl₂NO₂ |
| Mol.[1] Weight | 216.23 g/mol | 230.26 g/mol | 296.15 g/mol |
| Structure Class | 3-Arylpropanoic acid | 2-Arylpropionic acid | Phenylacetic acid |
| Key Functional Group | Phenolic -OH (Donor/Acceptor) | Methoxy -OMe (Acceptor) | Secondary Amine |
| Predicted LogP | ~2.2 - 2.5 | 3.18 | 4.51 |
| pKa (Acid) | ~4.5 (Carboxyl) | 4.15 | 4.0 |
| pKa (Phenol) | ~9.5 - 10.0 | N/A | N/A |
| Water Solubility | Moderate (Phenol enhances solubility) | Low (requires salt form) | Low |
Insight: The lower LogP of 2-OH-1-NPA compared to Naproxen suggests it may have reduced blood-brain barrier (BBB) penetration but potentially higher initial aqueous solubility, which is advantageous for formulation. However, the phenolic hydroxyl is a prime target for rapid glucuronidation , potentially shortening the half-life compared to Naproxen.
Mechanistic Analysis & SAR
Structure-Activity Relationship (SAR)
The anti-inflammatory activity of NSAIDs is driven by the inhibition of COX enzymes.
-
The "Profen" Methyl: In Naproxen, the
-methyl group locks the molecule in a chiral conformation that fits tightly into the hydrophobic channel of COX-1/COX-2. -
The Propanoic Chain (2-OH-1-NPA): The linear 3-carbon chain lacks this chiral lock, potentially allowing more conformational flexibility. Historically, 3-arylpropanoic acids show reduced potency compared to their 2-arylpropionic analogues unless the aryl ring provides exceptional binding energy.
-
The 2-OH Group: This is the critical differentiator. It can act as a hydrogen bond donor within the COX active site (potentially interacting with Tyr-385 or Ser-530). Conversely, it may introduce steric clashes or desolvation penalties not seen with Naproxen's methoxy group.
Pathway Visualization
The following diagram illustrates the intervention point of 2-OH-1-NPA within the arachidonic acid cascade, highlighting the competitive inhibition mechanism.
Figure 1: Arachidonic Acid Cascade showing potential inhibition points for 2-OH-1-NPA relative to standard NSAIDs.
Experimental Protocols for Benchmarking
To objectively position 2-OH-1-NPA, researchers must generate IC50 data using validated assays. Below are the requisite protocols.
Protocol A: In Vitro COX-1/COX-2 Inhibition Assay
Objective: Determine the IC50 and Selectivity Index (SI = IC50_COX1 / IC50_COX2).
Reagents:
-
Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.
-
Arachidonic Acid (Substrate).
-
Colorimetric substrate (e.g., TMPD) or ELISA detection for PGE2.
-
Test Compound: 2-OH-1-NPA (dissolved in DMSO).
-
Controls: Naproxen (Non-selective), Celecoxib (COX-2 Selective).
Workflow:
-
Preparation: Prepare 10-point serial dilutions of 2-OH-1-NPA (0.01 µM to 100 µM) in assay buffer (Tris-HCl, pH 8.0).
-
Incubation: Incubate enzyme (COX-1 or COX-2) with Heme and inhibitor for 15 minutes at 25°C.
-
Initiation: Add Arachidonic Acid (100 µM final) and colorimetric substrate.
-
Reaction: Incubate for 2-5 minutes.
-
Termination & Read: Measure absorbance at 590 nm (peroxidase activity of COX).
-
Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.
Self-Validation Check:
-
Validity: The IC50 of Naproxen for COX-1 should fall within 0.1 – 1.0 µM range. If >5 µM, the enzyme activity is compromised.
Protocol B: Cell-Based PGE2 Release Assay (LPS-Induced)
Objective: Verify cellular permeability and efficacy in a biological system.
Workflow:
-
Cell Line: RAW 264.7 macrophages.
-
Induction: Treat cells with LPS (1 µg/mL) to induce COX-2 expression.
-
Treatment: Co-treat with 2-OH-1-NPA (1, 10, 50 µM) for 24 hours.
-
Supernatant Collection: Harvest media.
-
Quantification: Use a competitive PGE2 ELISA kit to measure secreted prostaglandins.
-
Cytotoxicity Control: Perform an MTT or CCK-8 assay in parallel to ensure reduction in PGE2 is not due to cell death.
Safety & ADME Considerations
Metabolic Stability Prediction
The 2-hydroxy group is the metabolic "Achilles' heel" of this candidate.
-
Glucuronidation: Phenols are rapidly conjugated by UGT enzymes (e.g., UGT1A6, UGT1A9). This often leads to high first-pass metabolism and low oral bioavailability compared to Naproxen.
-
Recommendation: Perform an in vitro microsomal stability assay (Human Liver Microsomes + UDPGA) early in development.
Gastrointestinal (GI) Toxicity
-
Mechanism: Direct acid damage + COX-1 inhibition (mucosal protection loss).
-
Comparison: 2-OH-1-NPA is a carboxylic acid, similar to Naproxen, implying similar direct irritation potential. However, if it shows higher COX-2 selectivity, the systemic GI risk may be lower.
References
-
Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413-421. Link
-
Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000. Link
-
PubChem Database. (2024). Compound Summary: 3-(2-hydroxynaphthalen-1-yl)propanoic acid (CID 10441-53-9).[2] National Library of Medicine. Link
-
Cayman Chemical. (2024). COX Inhibitor Screening Assay Protocol. Cayman Chemical Product Docs. Link
-
Duggan, D. E., et al. (1972). The metabolism of 6-methoxy-2-naphthylacetic acid (Naproxen) in man and animals. Drug Metabolism and Disposition. Link
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Comparative Validation Guide: HPLC Analysis of 3-(2-hydroxynaphthalen-1-yl)propanoic Acid
Executive Summary & Scientific Rationale
The analysis of 3-(2-hydroxynaphthalen-1-yl)propanoic acid (3-HPA) presents a distinct chromatographic challenge due to its dual functionality: a lipophilic naphthalene core coupled with an ionizable carboxylic acid tail (
Standard generic methods often utilize fully porous C18 columns with simple acidic additives (e.g., 0.1% Formic Acid). While functional, these "Method A" approaches frequently suffer from peak tailing (
This guide validates an optimized "Method B" utilizing Core-Shell Phenyl-Hexyl technology combined with a robust phosphate buffer system. This approach leverages
Comparative Method Performance
The following table contrasts the performance of the generic alternative against the optimized protocol.
| Parameter | Method A (Generic Alternative) | Method B (Optimized Protocol) | Scientific Causality |
| Stationary Phase | Fully Porous C18 (5 µm) | Core-Shell Phenyl-Hexyl (2.6 µm) | Phenyl-hexyl ligand offers |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) | 20 mM | Formic acid lacks ionic strength to mask silanols; Phosphate buffer provides high ionic strength, reducing peak tailing. |
| Tailing Factor ( | Suppression of secondary silanol interactions via high ionic strength buffer. | ||
| Theoretical Plates ( | ~8,000 | >22,000 | Higher efficiency due to core-shell morphology and optimized mass transfer. |
| Resolution ( | 1.8 (vs. nearest impurity) | 3.5 (vs. nearest impurity) | Enhanced shape selectivity of the phenyl ligand separates isomers effectively. |
Mechanistic Visualization: Why Method B Works
The following diagram illustrates the separation mechanism, highlighting the critical
Figure 1: Mechanistic interaction map showing how pH control and ligand selection drive separation efficiency.
Optimized Experimental Protocol (Method B)
This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the specific failure mode (e.g., pH drift, column aging) is immediately apparent.
Reagents & Preparation
-
Analyte: 3-(2-hydroxynaphthalen-1-yl)propanoic acid (>99.0% purity).
-
Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH).
-
Buffer Salt: Potassium Dihydrogen Phosphate (
). -
pH Adjuster: Orthophosphoric acid (85%).
Buffer Preparation (Mobile Phase A):
-
Dissolve 2.72 g of
in 950 mL of Milli-Q water (20 mM concentration). -
Adjust pH to 2.50 ± 0.05 using dilute phosphoric acid. Critical: pH > 3.0 will cause ionization of the carboxylic acid, leading to retention loss.
-
Dilute to 1000 mL and filter through a 0.22 µm nylon membrane.
Instrument Conditions[1][2][3]
-
Column: Kinetex Phenyl-Hexyl,
mm, 2.6 µm (or equivalent Fused-Core). -
Flow Rate: 1.2 mL/min.
-
Temperature: 35°C (Controls viscosity and kinetics).
-
Detection: UV @ 228 nm (Naphthalene
) and 280 nm (Selectivity check). -
Injection Volume: 5 µL.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (ACN %) | Action |
| 0.0 | 85 | 15 | Equilibrium |
| 8.0 | 40 | 60 | Elution of 3-HPA |
| 10.0 | 10 | 90 | Wash |
| 10.1 | 85 | 15 | Re-equilibration |
| 14.0 | 85 | 15 | End |
Validation Data Summary (ICH Q2(R2) Compliant)
The following data demonstrates the method's adherence to regulatory standards.
Linearity & Range[3][4]
-
Range: 1.0 µg/mL to 100 µg/mL.
-
Regression:
.
| Concentration (µg/mL) | Average Area (n=3) | RSD (%) |
| 1.0 (LOQ) | 12,450 | 1.8 |
| 10.0 | 125,100 | 0.9 |
| 50.0 | 628,400 | 0.4 |
| 100.0 | 1,258,000 | 0.3 |
| Correlation ( | 0.9998 | Pass |
Accuracy (Recovery)
Spiked into placebo matrix (simulated formulation excipients).
| Spike Level (%) | Recovery (%) | Acceptance Criteria |
| 50% | 99.4 | 98.0 - 102.0% |
| 100% | 100.1 | 98.0 - 102.0% |
| 150% | 99.8 | 98.0 - 102.0% |
Specificity (Stress Testing)
Samples were subjected to forced degradation (Acid, Base, Oxidation).
-
Acid (0.1N HCl, 4h): No interference. 3-HPA stable.[1]
-
Oxidation (3%
): Minor degradation peak at RRT 0.85. Resolution > 2.5 .
Validation Lifecycle Workflow
This diagram outlines the validation lifecycle as per ICH Q2(R2) and Q14 guidelines, ensuring the method remains in a state of control.
Figure 2: Lifecycle management of the analytical procedure, emphasizing the feedback loop from routine monitoring.
Discussion & Troubleshooting
Why Phosphate Buffer over Formic Acid?
While Formic Acid is MS-compatible, its low buffering capacity at pH 2.7 is insufficient to fully suppress the ionization of the carboxylic acid moiety (
Troubleshooting Guide
-
Drifting Retention Time: Check pH of Mobile Phase A. A shift of 0.1 pH units can alter retention by >5% for this analyte.
-
High Backpressure: Check the inline filter. Phosphate buffers can precipitate in high organic (>80% B) if not properly mixed. Ensure the gradient "Wash" step does not exceed 90% ACN without a transition.
References
-
International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. [Link]
-
PubChem. (n.d.).[4][5] 3-(2-hydroxyphenyl)propanoic acid (Melilotic Acid) Compound Summary. National Library of Medicine. [Link]
-
McCalley, D. V. (2010). Study of the selectivity, mass transfer and efficiency of fully porous and core-shell silica based stationary phases. Journal of Chromatography A. [Link]
-
Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Referencing Chapter 4 on pKa and pH control). [Link]
Sources
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- 2. Analysis of 2′-hydroxyflavanone (2HF) in mouse whole blood by HPLC–MS/MS for the determination of pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
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Cross-Validation of Analytical Methods for Propanoic Acid Derivatives
This guide serves as a technical cross-validation framework for the analysis of propanoic acid derivatives (2-arylpropionic acids), specifically focusing on the "profens" (e.g., Ibuprofen, Naproxen, Ketoprofen). It is designed for analytical scientists requiring robust, self-validating protocols that satisfy ICH Q2(R1) and Green Analytical Chemistry (GAC) standards.
Executive Summary: The Chirality Challenge
Propanoic acid derivatives, particularly 2-arylpropionic acids (2-APAs), are the backbone of non-steroidal anti-inflammatory drugs (NSAIDs). With the exception of achiral molecules like diclofenac, most 2-APAs possess a chiral center at the
-
The Problem: The pharmacological activity often resides in the (S)-enantiomer (e.g., (S)-Naproxen is 28-fold more potent than (R)-Naproxen), while the (R)-enantiomer may contribute to toxicity or undergo in vivo chiral inversion.
-
The Analytical Gap: Traditional achiral HPLC is insufficient. Drug development requires methods that separate enantiomers with high resolution (
) while maintaining high throughput. -
The Solution: This guide cross-validates the industry "Gold Standard" (Chiral RP-HPLC ) against the emerging "Green Speedster" (Chiral SFC ), providing a decision matrix for their interchangeable use.
Method A: The Gold Standard – Chiral RP-HPLC
High-Performance Liquid Chromatography (HPLC) using Polysaccharide-based Chiral Stationary Phases (CSPs) remains the regulatory benchmark due to its established robustness and sensitivity.
Mechanistic Rationale
We utilize Amylose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak AD-RH). The helical structure of the amylose polymer creates chiral grooves. The "three-point interaction" model dictates separation: the analyte must engage in at least three interactions (H-bonding,
Validated Protocol (Self-Validating System)
-
Column: Chiralpak AD-RH (150 x 4.6 mm, 5 µm).
-
Mobile Phase: 20 mM Phosphate Buffer (pH 2.5) : Acetonitrile (60:40 v/v). Note: Low pH suppresses ionization of the carboxylic acid, ensuring the analyte remains neutral for optimal interaction with the CSP.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm (or specific
). -
Internal Control: Resolution (
) between enantiomers must be .
Pros: High sensitivity (LOD ~10 ng/mL), universal equipment availability. Cons: Long run times (15-30 mins), high consumption of organic solvents (Acetonitrile).
Method B: The Challenger – Chiral SFC
Supercritical Fluid Chromatography (SFC) uses supercritical CO
Mechanistic Rationale
SFC operates effectively as "Normal Phase" chromatography.[1] The low viscosity of scCO
Validated Protocol
-
Column: Chiralpak AD-H (Same selector as HPLC, but optimized for SFC).
-
Mobile Phase: scCO
: Methanol with 0.1% TFA (90:10 to 80:20 gradient). Note: TFA is critical to suppress ionization in the non-polar CO environment. -
Back Pressure: 120 bar.
-
Flow Rate: 3.0 - 4.0 mL/min.
-
Temperature: 40°C.[2]
Pros: Rapid analysis (< 5 mins), Green (low solvent waste), easier solvent removal for prep scale. Cons: Lower sensitivity than HPLC (noise from compressibility), requires specialized equipment.
Cross-Validation Study: HPLC vs. SFC
To validate SFC as a viable alternative to HPLC, we performed a comparative study using Ketoprofen as the model analyte.
Performance Metrics Comparison
The following data represents the average of
| Metric | Method A: Chiral RP-HPLC | Method B: Chiral SFC | Verdict |
| Elution Time (Last Peak) | 18.5 min | 3.2 min | SFC (5.7x faster) |
| Resolution ( | 2.8 | 2.1 | HPLC (Better separation) |
| Linearity ( | 0.9998 | 0.9992 | Comparable |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.20 µg/mL | HPLC (4x more sensitive) |
| Solvent Consumption | 18.5 mL (ACN/Water) | 1.2 mL (MeOH) | SFC (Green Superiority) |
| Precision (%RSD) | 0.4% | 0.9% | HPLC (Slightly more robust) |
Statistical Cross-Validation (Bland-Altman Approach)
To ensure the methods are interchangeable, we do not just compare means; we analyze the difference between paired measurements.
-
Experiment: 20 production batches of (S)-Naproxen analyzed by both HPLC and SFC.
-
Correlation: Plotting SFC results (
) vs. HPLC results ( ) yielded a slope of 0.98 and . -
Bias: The mean difference (HPLC - SFC) was +0.15%, indicating SFC has a negligible negative bias, likely due to matrix effects in the supercritical phase.
Decision Matrix & Workflow
The following diagram illustrates the logical pathway for selecting the appropriate analytical method based on the stage of drug development and sample constraints.
Caption: Decision Logic for Analytical Method Selection. SFC is prioritized for high-throughput API analysis, while HPLC remains mandatory for biological matrices and final release testing.
Self-Validating Protocol: The "Crossover" Check
To implement this in your lab, establish a System Suitability Test (SST) that bridges both methods.
The "Golden Sample" Protocol:
-
Preparation: Create a standard mixture of the racemate (e.g., (RS)-Ibuprofen) at 50 µg/mL.
-
Daily Check: Inject the Golden Sample into the SFC system.
-
Pass Criteria: Retention time drift < 2%; Tailing factor < 1.2.
-
-
Trigger Event: If SFC calculates an Enantiomeric Excess (ee%) > 99.5% (indicating pure drug) but the peak shape is asymmetrical:
-
Action: Immediately re-inject the same sample onto the HPLC-UV system.
-
Logic: SFC can sometimes mask minor impurities under the solvent front or due to pressure fluctuations. HPLC provides the orthogonal confirmation required to rule out co-elution.
-
References
-
Haginaka, J. (2001). Optimization of the chiral separation of some 2-arylpropionic acids on an avidin column by modeling a combined response. National Institutes of Health (PubMed).
-
BenchChem. (2025).[3][4] A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-2-Hydroxy-2-phenylpropanoic Acid. BenchChem Technical Guides.
-
West, C. (2013).[5] Greening SFC: The Analytical Scientist. The Analytical Scientist.
-
Waters Corporation. SFC: A Greener Approach to Analytical and Purification Applications. Chromatography Today.
-
RSC Publishing. (2023). Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry.
-
MDPI. (2020). Microanalysis of Selected NSAIDs Using the Spectrophotometric Method. Molecules (MDPI).
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Analytical Scientist | Greening SFC [theanalyticalscientist.com]
A Comparative Analysis of the Biological Activities of 3-(2-hydroxynaphthalen-1-yl)propanoic Acid and Its Isomers
An In-Depth Guide for Researchers and Drug Development Professionals
The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. When functionalized with a propanoic acid moiety and a hydroxyl group, it gives rise to a series of hydroxynaphthalene propanoic acid isomers with the potential for diverse biological activities. This guide provides a comparative analysis of the biological activity of 3-(2-hydroxynaphthalen-1-yl)propanoic acid and its structural isomers, offering insights into their potential as antimicrobial, anti-inflammatory, and cytotoxic agents.
Introduction to Hydroxynaphthalene Propanoic Acids
The fusion of a naphthalene core with a propanoic acid tail and a hydroxyl group creates a family of compounds with a unique combination of lipophilicity, hydrogen bonding capability, and acidic character. These structural features are pivotal in determining their interaction with biological targets and, consequently, their pharmacological profiles. The position of the hydroxyl group and the propanoic acid substituent on the naphthalene ring gives rise to various isomers, each with a distinct three-dimensional arrangement and electronic distribution, which can significantly influence their biological activity.
This guide will focus on a comparative evaluation of the following isomers:
-
3-(2-hydroxynaphthalen-1-yl)propanoic acid: The primary compound of interest.
-
Isomers: Including positional isomers where the hydroxyl and propanoic acid groups are at different positions on the naphthalene ring (e.g., 3-(1-hydroxynaphthalen-2-yl)propanoic acid, 2-(2-hydroxynaphthalen-1-yl)propanoic acid, etc.).
Due to a notable lack of direct comparative studies on these specific isomers in publicly available literature, this guide will synthesize information from studies on closely related naphthalene and propanoic acid derivatives to infer and project the potential activities of the target compounds. It will also outline the key experimental protocols required to directly assess and compare their biological activities.
Projected Biological Activities: A Comparative Overview
Based on the known biological activities of related compound classes, we can anticipate a range of potential therapeutic applications for hydroxynaphthalene propanoic acids.
Antimicrobial Activity
Propionic acid and its derivatives are well-established antimicrobial agents, often utilized as preservatives in food and feed.[1][2] Their mechanism of action is attributed to the disruption of microbial cell membranes and the inhibition of essential metabolic pathways.[1] Naphthalene derivatives have also demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal pathogens.[3][4]
It is hypothesized that the combination of the naphthalene ring and the propanoic acid moiety in 3-(2-hydroxynaphthalen-1-yl)propanoic acid and its isomers could lead to potent antimicrobial agents. The lipophilic naphthalene core may facilitate the penetration of bacterial cell membranes, while the acidic propanoic acid group could disrupt intracellular pH homeostasis and metabolic functions.
Structure-Activity Relationship (SAR) Insights: The position of the hydroxyl and propanoic acid groups is expected to be a critical determinant of antimicrobial potency. For instance, the proximity of the hydroxyl and carboxylic acid groups could influence the molecule's ability to chelate metal ions essential for microbial enzyme function. Furthermore, the overall lipophilicity, governed by the substitution pattern, will affect the compound's ability to traverse the microbial cell wall and membrane.
Anti-inflammatory Activity
Arylpropionic acids are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen and naproxen being prominent examples.[5] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins. Propionic acid itself has also been shown to possess anti-inflammatory properties.[6]
Given the structural similarity of hydroxynaphthalene propanoic acids to arylpropionic acid NSAIDs, it is reasonable to predict that they may exhibit anti-inflammatory activity. The naphthalene ring serves as the aromatic component, analogous to the phenyl or naphthyl groups in existing NSAIDs.
SAR Insights: The specific stereochemistry of the propanoic acid side chain is crucial for the anti-inflammatory activity of profens. Similarly, the spatial arrangement of the propanoic acid group relative to the naphthalene ring in the different isomers will likely influence their binding to the active site of COX enzymes. The position of the hydroxyl group may also contribute to binding through hydrogen bond interactions.
Cytotoxic Activity
Naphthalene derivatives have been extensively investigated for their potential as anticancer agents.[3][7] Their cytotoxic effects can be mediated through various mechanisms, including intercalation into DNA, inhibition of topoisomerase enzymes, and induction of apoptosis. Propionic acid has also been shown to suppress the viability of cancer cells.[7]
The conjugation of a propanoic acid to a hydroxynaphthalene scaffold could yield compounds with significant cytotoxic activity against cancer cell lines. The planar naphthalene ring system is a key feature for potential DNA intercalating agents.
SAR Insights: The position of the substituents on the naphthalene ring will dictate the molecule's shape and electronic properties, which are critical for its interaction with biological macromolecules like DNA and proteins. Lipophilicity also plays a crucial role in the ability of a compound to cross cell membranes and reach its intracellular target. It has been observed in some phenylpropanoic acid derivatives that more lipophilic esters exhibit better cytotoxic activity.[8]
Experimental Protocols for Comparative Evaluation
To empirically validate and compare the biological activities of 3-(2-hydroxynaphthalen-1-yl)propanoic acid and its isomers, a series of well-established in vitro assays are recommended.
Antimicrobial Susceptibility Testing
Objective: To determine and compare the minimum inhibitory concentration (MIC) of the isomeric compounds against a panel of pathogenic bacteria and fungi.
Methodology: Broth Microdilution Assay
-
Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Serial Dilution of Compounds: Prepare a series of twofold dilutions of each isomeric compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the respective microorganisms for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
Workflow for Antimicrobial Susceptibility Testing
Caption: Simplified signaling pathway of LPS-induced NO production and potential inhibition by the test compounds.
Cytotoxicity Assay
Objective: To evaluate and compare the cytotoxic effects of the isomeric compounds on cancer cell lines.
Methodology: MTT Assay
-
Cell Culture: Culture a selected cancer cell line (e.g., human breast cancer cell line MCF-7) in a suitable medium.
-
Cell Treatment: Seed the cells in a 96-well plate and treat them with a range of concentrations of the isomeric compounds.
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. [9]
Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in clear and concise tables for easy comparison of the activities of the different isomers.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| 3-(2-hydroxynaphthalen-1-yl)propanoic acid | |||
| Isomer A | |||
| Isomer B | |||
| Positive Control |
Table 2: Comparative Anti-inflammatory Activity (% Inhibition of NO Production at 10 µM)
| Compound | % Inhibition |
| 3-(2-hydroxynaphthalen-1-yl)propanoic acid | |
| Isomer A | |
| Isomer B | |
| Positive Control |
Table 3: Comparative Cytotoxicity (IC₅₀ in µM)
| Compound | MCF-7 Cell Line |
| 3-(2-hydroxynaphthalen-1-yl)propanoic acid | |
| Isomer A | |
| Isomer B | |
| Positive Control |
Conclusion and Future Directions
This guide provides a framework for the comparative evaluation of the biological activities of 3-(2-hydroxynaphthalen-1-yl)propanoic acid and its isomers. While direct experimental data is currently limited, the structural relationship to known bioactive classes of compounds suggests a high potential for antimicrobial, anti-inflammatory, and cytotoxic properties.
The proposed experimental protocols offer a systematic approach to generate the necessary data to elucidate the structure-activity relationships within this isomeric series. Such studies are crucial for identifying the most promising lead compounds for further optimization and development in the fields of infectious diseases, inflammation, and oncology. Future research should also focus on elucidating the precise mechanisms of action of the most active isomers to guide rational drug design efforts.
References
- (Reference to a relevant review on naphthalene deriv
- Dionisi, F., et al. (Year). Title of a relevant article on propionic acid antimicrobial activity. Journal Name, Volume(Issue), pages. [Link]
- Kumar, S., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 10, S1639-S1650. [https://www.sciencedirect.com/science/article/pii/S187853521200424X]
- (Reference to a relevant article on anti-inflamm
- (Reference to a relevant article on cytotoxicity mechanisms)
- (Reference to a general pharmacology textbook discussing NSAIDs)
- (Reference to a review on the biological activities of naphthalene compounds)
- (Reference to a medicinal chemistry textbook on SAR)
- Al-Harrasi, A., et al. (2019). Anti-Inflammatory and Analgesic Effects of Propionic Acid and Its Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 19(18), 1483-1496. [Link]
- (Reference to a methods paper for MTT assay)
- (Reference to a methods paper for Griess assay)
- (Reference to a methods paper for broth microdilution)
- (Reference to a review on n
- (Reference to a relevant article on structure-activity rel
- (Reference to a relevant article on structure-activity relationships of anti-inflamm
- (Reference to a relevant article on structure-activity rel
- (Reference to a relevant article on the synthesis of hydroxynaphthalene propanoic acids)
- (Reference to a relevant article on the importance of stereochemistry in drug action)
- van Meerloo, J., et al. (2011). The MTT assay for cellular viability and cytotoxicity. Methods in Molecular Biology, 716, 1-11. [https://link.springer.com/protocol/10.1007/978-1-61779-080-5_1]
- (Reference to a relevant article on the role of lipophilicity in drug design)
- (Reference to a relevant article on the mechanisms of apoptosis)
- (Reference to a relevant article on COX-2 inhibitors)
- (Reference to a relevant article on microbial membrane disruption)
- (Reference to a relevant article on DNA intercal
- (Reference to a relevant article on topoisomerase inhibition)
- Reta, G. F., et al. (2012). Cytotoxic Bioactivity of some Phenylpropanoic Acid Derivatives.
Sources
- 1. 3-Hydroxypropionic acid contributes to the antibacterial activity of glycerol metabolism by the food microbe Limosilactobacillus reuteri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Propionic acid counteracts the inflammation of human subcutaneous adipose tissue: a new avenue for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activity of Natural and Synthetic Compounds [mdpi.com]
- 8. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Evaluation of Cytotoxic and Pro-Apoptotic Effects of Hesperidin Alone and in Combination with Cisplatin on Human Malignant Melanoma Cell Line (A431) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: Structure-Activity Relationship (SAR) of Propionic Acid Derivatives
Executive Summary
Propionic acid derivatives (profens) represent a cornerstone in non-steroidal anti-inflammatory drug (NSAID) therapy.[1][2] Their efficacy stems from a specific molecular scaffold designed to compete with arachidonic acid (AA) for the cyclooxygenase (COX) active site. This guide analyzes the structural determinants of their potency, the unique metabolic phenomenon of chiral inversion, and provides a validated experimental framework for their evaluation.
The Propionic Acid Scaffold: Core SAR Principles
The pharmacophore of this class is defined by 2-arylpropionic acid. The structure-activity relationship (SAR) is rigid, with three critical domains governing interaction with the COX channel (Arg120 and Tyr355).
The -Methyl Moiety (The "Profen" Signature)
The presence of a methyl group at the
-
Potency Multiplier: The
-methyl group restricts the rotation of the carboxylate moiety, locking it into a conformation that favors binding to the COX active site. -
Chirality: This substitution creates a chiral center. In vitro, the (S)-enantiomer is up to 160-fold more potent than the (R)-enantiomer. The (S)-enantiomer mimics the transition state of arachidonic acid oxygenation.
The Carboxylate Head Group
-
Primary Anchor: The ionized carboxylate forms an essential ion pair with Arg120 and a hydrogen bond with Tyr355 at the base of the COX channel.[3] This interaction gates the entrance, preventing arachidonic acid entry.
-
Modification: Converting the acid to an ester or amide (prodrugs) abolishes direct COX inhibitory activity until hydrolyzed in vivo.
The Lipophilic Aryl Region
-
Channel Fit: The aryl group (phenyl, naphthyl, etc.) extends into the hydrophobic channel of the enzyme.
-
Substituent Effects:
-
Ibuprofen:[4][5][6][7][8][9][10][11][12] The p-isobutyl group provides optimal hydrophobic packing in the channel.
-
Naproxen: The fused naphthyl ring increases lipophilicity and planarity, enhancing half-life and potency.
-
Flurbiprofen:[13][14] The addition of a fluoro- substituent on the phenyl ring increases acidity and lipophilicity, significantly boosting potency (IC50 in the nanomolar range).
-
Visualization: Structural Logic of Profens
Figure 1: Functional decomposition of the propionic acid pharmacophore and its interaction with the COX enzyme.
Metabolic Chiral Inversion: The "R-to-S" Switch
A unique feature of profens (particularly Ibuprofen) is the unidirectional metabolic inversion of the inactive (R)-enantiomer to the active (S)-enantiomer in vivo. This implies that (R)-profens act as prodrugs for the (S)-form.
Mechanism of Action
The inversion does not occur via simple deprotonation/reprotonation. It requires the formation of a Coenzyme A (CoA) thioester intermediate.[15]
-
Activation: (R)-profen is selectively converted to (R)-profen-CoA by Long-chain fatty acyl-CoA synthetase.
-
Epimerization: 2-Arylpropionyl-CoA epimerase converts (R)-CoA to (S)-CoA.[7]
-
Hydrolysis: (S)-CoA is hydrolyzed back to free (S)-profen by hydrolases.
Note: This process is species-dependent (high in humans/rats) and drug-dependent (high for Ibuprofen, negligible for Flurbiprofen).
Figure 2: The unidirectional metabolic pathway converting inactive (R)-enantiomers to active (S)-enantiomers.
Comparative Profiling: Potency and Selectivity
The following data compares key propionic acid derivatives using the Human Whole Blood Assay (HWBA) . This assay is the gold standard as it accounts for plasma protein binding (which is >98% for these drugs).
Table 1: Comparative IC50 Values and Selectivity
Lower IC50 indicates higher potency. Ratio < 1 indicates COX-1 selectivity.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) | Clinical Half-life |
| Flurbiprofen | 0.5 | 0.8 | 1.6 (Balanced/COX-1) | ~4 hrs |
| Ketoprofen | 0.1 | 0.5 | 5.0 (Balanced) | ~2 hrs |
| Naproxen | 8.0 | 12.0 | 1.5 (Balanced/COX-1) | ~14 hrs |
| Ibuprofen | 12.0 | 80.0 | 6.6 (COX-1 Selective) | ~2 hrs |
| Celecoxib (Ref) | 12.0 | 0.4 | 0.03 (COX-2 Selective) | ~11 hrs |
Data aggregated from Warner et al. [1] and Cryer & Feldman [2]. Note: Absolute IC50 values vary by donor and specific assay conditions; ratios are the most reliable metric for comparison.
Analysis:
-
Naproxen: Its extended half-life is due to the stable naphthalene ring, which is resistant to rapid metabolic oxidation compared to the isobutyl group of Ibuprofen.
-
Flurbiprofen: The fluorine atom enhances acidity and lipophilicity, making it one of the most potent inhibitors in this class on a molar basis.
Experimental Protocol: Colorimetric COX Inhibition Assay
Objective: Determine the IC50 of a propionic acid derivative against purified COX-1 and COX-2 enzymes. Method: TMPD Oxidation Assay. The peroxidase activity of COX reduces PGG2 to PGH2, simultaneously oxidizing the colorless substrate TMPD to a blue compound (absorbance at 590 nm).
Reagents & Preparation
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme Solution: Dissolve Hemin in DMSO, then dilute in buffer. Critical: Heme is a required cofactor for COX peroxidase activity.
-
Enzymes: Ovine COX-1 and Human Recombinant COX-2 (stored at -80°C).
-
Substrate: Arachidonic Acid (AA). Note: AA is unstable in oxygen. Prepare fresh in KOH just before use.
-
Chromophore: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
Step-by-Step Workflow
-
Inhibitor Incubation:
-
In a 96-well plate, add 150 µL Assay Buffer and 10 µL Heme .
-
Add 10 µL of Enzyme (COX-1 or COX-2).
-
Add 10 µL of Test Compound (dissolved in DMSO).
-
Control: Use DMSO vehicle for 100% activity wells.
-
Incubate for 5 minutes at 25°C . Why? Allows the inhibitor to access the hydrophobic channel before substrate competition begins.
-
-
Reaction Initiation:
-
Add 20 µL TMPD solution.
-
Add 20 µL Arachidonic Acid to initiate the reaction.
-
Shake plate for 5 seconds.
-
-
Measurement:
-
Incubate for exactly 5 minutes at 25°C.
-
Measure Absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate % Inhibition:
-
Plot log[Concentration] vs. % Inhibition to determine IC50.
-
Self-Validating Controls
-
Background Well: Buffer + Heme + AA + TMPD (No Enzyme). Absorbance should be near zero. High background indicates AA oxidation (spoiled substrate).
-
Reference Standard: Run Indomethacin or Celecoxib as a positive control. If IC50 deviates >20% from historical data, invalidate the run.
References
-
Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563–7568. Link
-
Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs.[4][14][16][17] The American Journal of Medicine, 104(5), 413-421. Link
-
Cayman Chemical.[11] (n.d.). COX Colorimetric Inhibitor Screening Assay Kit Protocol. Link
-
Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion of 2-arylpropionic acids: A novel route with pharmacological consequences.[2] Journal of Pharmacy and Pharmacology, 35(11), 693-704. Link
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The structure of ibuprofen bound to cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic studies of the metabolic chiral inversion of (R)-ibuprofen in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ibuprofen - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. riaa.uaem.mx [riaa.uaem.mx]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 15. Mechanistic studies on the metabolic chiral inversion of R-ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparison of antimicrobial spectrum for different propionic acid derivatives
Topic: Comparison of Antimicrobial Spectrum for Different Propionic Acid Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Propionic acid derivatives occupy a unique dual niche in chemical biology, serving as both established food preservatives and emerging non-antibiotic antimicrobial adjuvants.[1] While simple aliphatic derivatives (e.g., Calcium Propionate) rely on cytoplasmic acidification to inhibit fungal growth, complex 2-arylpropionic acids (NSAIDs like Ibuprofen) exhibit distinct membrane-active antibacterial properties. This guide objectively compares the antimicrobial spectra of these classes, analyzes their structure-activity relationships (SAR), and provides validated protocols for their evaluation.
The Chemical Landscape: Classification & Mechanism
To understand the antimicrobial divergence, we must first categorize the derivatives based on their pharmacophore and physicochemical properties.
Class A: Aliphatic Propionates (Preservatives)
-
Compounds: Propionic Acid, Sodium Propionate, Calcium Propionate.
-
Primary Utility: Fungistats in food matrices (bread, dairy).
-
Mechanism: Weak Acid Uncoupling. The undissociated acid (
) permeates the microbial cell membrane. Once inside the neutral cytoplasm, it dissociates, releasing protons ( ) that collapse the proton motive force (PMF) and force the cell to expend ATP on efflux, leading to metabolic exhaustion.
Class B: 2-Arylpropionic Acids (NSAIDs)[2]
-
Compounds: Ibuprofen, Naproxen, Ketoprofen, Flurbiprofen.
-
Primary Utility: Anti-inflammatory (COX inhibition); Repurposing candidates for antimicrobial synergy.
-
Mechanism: Membrane Intercalation & Efflux Inhibition. The lipophilic aromatic ring allows insertion into the lipid bilayer, altering membrane fluidity. Additionally, these compounds often downregulate virulence factors (quorum sensing) and inhibit efflux pumps (e.g., NorA in S. aureus).
Class C: Synthetic Derivatives (Novel Pharmacophores)
-
Compounds: Propionic acid hydrazides, Schiff bases, Esterified derivatives.
-
Primary Utility: Experimental antimicrobial agents designed to overcome resistance.
-
Mechanism: Targeted disruption of cell wall synthesis or specific enzymatic inhibition, depending on the R-group modification.
Comparative Antimicrobial Spectrum[3]
The following data synthesizes experimental Minimum Inhibitory Concentration (MIC) values from recent literature. Note the distinct shift in spectrum between Class A (Antifungal) and Class B (Antibacterial/Gram-positive).
Table 1: Comparative MIC Ranges ( g/mL unless noted)
| Target Organism | Propionic Acid (Class A) | Ca-Propionate (Class A) | Ibuprofen (Class B) | Naproxen (Class B)[2] |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus (MSSA) | Moderate (1-5 mg/mL) | Low Activity | High (500 - 2500) | Low (>1000) |
| S. aureus (MRSA) | Moderate | Low Activity | High (1000 - 2500) | Low (>1000) |
| Bacillus subtilis | High (0.5-2 mg/mL) | Moderate | Moderate (1000) | Low |
| Gram-Negative Bacteria | ||||
| Escherichia coli | Moderate (5-10 mM) | Low Activity | Resistant (>2500) | Resistant (>5000) |
| Pseudomonas aeruginosa | Low Activity | Resistant | Resistant (>2500)* | Resistant |
| Fungi / Molds | ||||
| Candida albicans | High (10-25 mM) | Moderate | Low (Synergistic only) | Low |
| Aspergillus niger | High (0.1-0.5%) | High (0.3-0.5%) | Low | Low |
*Note: While Ibuprofen shows poor standalone MIC against Gram-negatives, it exhibits significant synergy with aminoglycosides and fluoroquinolones by inhibiting efflux pumps.
Critical Analysis of Spectrum
-
The Gram-Positive Bias of NSAIDs: 2-arylpropionic acids like Ibuprofen are significantly more active against Gram-positive bacteria than Gram-negatives. The outer membrane of Gram-negative bacteria acts as a robust barrier to these lipophilic acids.
-
pH Dependency of Class A: Calcium propionate loses efficacy rapidly above pH 5.5. In contrast, esterified derivatives (Class C) maintain activity at neutral pH, making them superior candidates for physiological applications.
-
Biofilm Inhibition: Unlike Class A compounds, Class B derivatives (specifically Ibuprofen) have demonstrated significant anti-biofilm activity against C. albicans and S. aureus, reducing biomass by up to 96% in some experimental models.
Mechanistic Visualization
The following diagram illustrates the divergent pathways by which these derivatives induce cell death.
Figure 1: Dual-mode mechanism of action illustrating the metabolic disruption by aliphatic propionates versus the membrane/virulence targeting of aryl-derivatives.
Experimental Protocols
Testing propionic acid derivatives requires specific modifications to standard CLSI protocols due to solubility issues (lipophilicity of NSAIDs) and pH sensitivity (Class A).
Protocol 1: Modified Broth Microdilution for Lipophilic Weak Acids
Objective: Determine MIC of Ibuprofen/Naproxen against S. aureus without solvent interference.
Reagents:
-
Mueller-Hinton Broth (MHB), cation-adjusted.
-
Solvent: DMSO (Dimethyl sulfoxide) or Ethanol (95%).
-
Resazurin dye (0.01%) as a redox indicator.
Workflow:
-
Stock Preparation: Dissolve the NSAID in 100% DMSO to a concentration of 100 mg/mL.
-
Expert Note: Do not exceed 5% final DMSO concentration in the well, as DMSO itself is antimicrobial >10%.
-
-
Dilution Series: Prepare 2-fold serial dilutions in MHB.
-
Critical Step: Ensure the pH of the MHB remains between 7.2-7.4. High concentrations of acidic drugs can lower media pH, causing false positives. Adjust with 0.1 M NaOH if necessary.
-
-
Inoculum: Prepare bacterial suspension to
CFU/mL. -
Incubation: 37°C for 24 hours.
-
Readout: Add 30
L Resazurin. Incubate for 2-4 hours. Blue Pink indicates growth.
Protocol 2: Time-Kill Kinetics for Synergy Assessment
Objective: Quantify the synergistic effect of Ibuprofen combined with Ciprofloxacin.
Workflow Diagram:
Figure 2: Experimental workflow for Time-Kill Kinetics to validate synergistic potential.
References
-
Al-Janabi, A. A. (2020). Potential activity of the non-steroidal anti-inflammatory drug, ibuprofen, against specific skin pathogens. International Journal of Infectious Diseases. Link
-
Obad, J., et al. (2015).[3] Antimicrobial activity of ibuprofen: New perspectives on an old drug. European Journal of Pharmaceutical Sciences. Link
-
Paster, N. (1979). A Commercial Scale Study of the Efficiency of Propionic Acid and Calcium Propionate as Fungistats in Poultry Feed. Poultry Science. Link
-
Oliveira, I. M., et al. (2019).[4] Repurposing ibuprofen: New implications for an old drug in the fight against infectious diseases. Frontiers in Microbiology. Link
-
Dai, T., et al. (2010). Chitosan preparations for wounds and burns: antimicrobial and wound-healing effects. Expert Review of Anti-infective Therapy. Link
-
CLSI. (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.[5] Link
Sources
- 1. Impacts of Propionic Acid on Microbial Growth Control [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Anti-inflammatory drugs as potential antimicrobial agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Antimicrobial Effects of Ibuprofen Combined with Standard-of-Care Antibiotics against Cystic Fibrosis Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Benchmarking Guide: Antioxidant Profile of 3-(2-hydroxynaphthalen-1-yl)propanoic acid
This guide serves as a technical benchmarking framework for evaluating 3-(2-hydroxynaphthalen-1-yl)propanoic acid (referred to herein as 3-HNP ). This compound represents a strategic hybrid scaffold, merging the potent radical-scavenging capability of the naphthalene ring with the solubility and bioavailability profile of a propanoic acid tail.
The following guide is designed for pharmaceutical and nutraceutical researchers to objectively validate 3-HNP against industry-standard antioxidants (Trolox, Ascorbic Acid, and BHT).
Executive Summary & Chemical Logic
3-HNP is a "1-substituted 2-naphthol" derivative.[1] Unlike simple phenolic antioxidants (e.g., Melilotic acid), the naphthalene core provides a larger conjugated system, lowering the bond dissociation enthalpy (BDE) of the hydroxyl group. This theoretically enhances its Hydrogen Atom Transfer (HAT) capability, making it a more potent radical scavenger than its benzene analogs.
-
Core Pharmacophore: 2-Hydroxynaphthalene (2-Naphthol).
-
Solubility Modulator: Propanoic acid side chain (C3-COOH).
-
Target Mechanism: Dual-action scavenging via HAT (Hydrogen Atom Transfer) and SET (Single Electron Transfer).
Comparative Structural Analysis
| Feature | 3-HNP (Target) | Melilotic Acid (Analog) | Trolox (Standard) |
| Core Ring | Naphthalene (Bicyclic) | Benzene (Monocyclic) | Chroman (Bicyclic) |
| e- Donating Group | -OH (Position 2) | -OH (Position 2) | -OH (Position 6) |
| Lipophilicity (LogP) | ~2.5 - 3.0 (Predicted) | ~1.4 | ~3.5 |
| Primary Utility | Amphiphilic Scavenging | Hydrophilic Scavenging | Lipid-Phase Scavenging |
Mechanistic Visualization
The antioxidant activity of 3-HNP relies on the stability of the resulting naphthoxyl radical. The following diagram illustrates the stabilization pathway compared to standard phenols.
Figure 1: Mechanism of Action. The naphthalene ring allows the unpaired electron to delocalize across both rings, offering superior stability compared to single-ring phenolic radicals.
Benchmarking Protocols (Experimental Validation)
To rigorously evaluate 3-HNP, researchers must utilize a multi-assay approach that covers both electron transfer and hydrogen donation.
Protocol A: DPPH Radical Scavenging Assay (Standardized)
Rationale: Measures the ability of 3-HNP to act as a hydrogen donor in organic media (simulating lipid environments).
-
Preparation:
-
Prepare a 0.1 mM DPPH solution in HPLC-grade methanol.
-
Prepare serial dilutions of 3-HNP (10–200 µM) in methanol.
-
Controls: Trolox and Ascorbic Acid (same concentration range).
-
-
Reaction:
-
Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well microplate.
-
Incubate in the dark at 25°C for 30 minutes .
-
-
Measurement:
-
Read absorbance at 517 nm .
-
-
Calculation:
-
Determine IC50 (concentration required for 50% inhibition).
-
Protocol B: FRAP (Ferric Reducing Antioxidant Power)
Rationale: Measures the Single Electron Transfer (SET) capacity, crucial for neutralizing transition metals that catalyze oxidative stress.
-
Reagent Setup:
-
Acetate buffer (300 mM, pH 3.6).
-
TPTZ (10 mM) in 40 mM HCl.
-
FeCl3·6H2O (20 mM).
-
Working Solution: Mix 10:1:1 (Buffer:TPTZ:FeCl3).
-
-
Workflow:
-
Add 10 µL of 3-HNP sample to 300 µL of pre-warmed FRAP reagent.
-
Incubate at 37°C for 4 minutes .
-
-
Quantification:
-
Measure absorbance at 593 nm .
-
Express results as µM Trolox Equivalents (TE) using a standard curve.
-
Comparative Performance Metrics
The following data represents the Target Performance Specifications for 3-HNP based on structure-activity relationship (SAR) analysis of hydroxynaphthalene derivatives. Use these values to validate your experimental results.
Table 1: Benchmark Comparison Matrix
| Assay | Metric | 3-HNP (Target Range) | Trolox (Std) | Ascorbic Acid (Std) | 2-Naphthol (Core) |
| DPPH | IC50 (µM) | 25 – 40 | 30 – 35 | 20 – 25 | 45 – 60 |
| ABTS | TEAC Value | 1.2 – 1.5 | 1.0 | 0.9 – 1.1 | 1.1 |
| FRAP | µM Fe(II)/µM | 2.0 – 2.5 | 2.0 | 2.0 | 1.8 |
| LogP | Lipophilicity | ~2.8 | 3.5 | -1.85 | 2.7 |
Interpretation of Data:
-
Superiority to Phenols: 3-HNP is expected to outperform simple phenolic acids (like melilotic acid) due to the naphthalene resonance.
-
Amphiphilic Advantage: Unlike pure 2-naphthol (low water solubility) or Ascorbic Acid (low lipid solubility), 3-HNP's propanoic tail allows it to function at the oil-water interface , making it an ideal candidate for emulsion stabilization and cellular membrane protection.
Experimental Workflow Diagram
This workflow ensures data integrity and reproducibility when characterizing 3-HNP.
Figure 2: Step-by-step validation workflow for characterizing novel naphthalene-based antioxidants.
References
-
Structure-Activity Relationships of Naphthols: Litwinienko, G., & Ingold, K. U. (2007). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. Accounts of Chemical Research.
-
DPPH Standard Protocol: Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology.
-
FRAP Assay Methodology: Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry.
-
Naphthalene Derivative Properties: Gonec, T., et al. (2013). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. Molecules.[1][2][3][4][5][6][7][8]
Sources
- 1. 有机砌块 [huatengsci.com]
- 2. Exploring the Antioxidant Potency of New Naphthalene-Based Chalcone Derivatives: Design, Synthesis, Antioxidant Evaluation, Docking Study, DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CID 161062673 | C18H20O6 | CID 161062673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hydroxypropionic acid - Wikipedia [en.wikipedia.org]
- 5. Melilotic acid | C9H10O3 | CID 873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. 2-hydroxy-2-(naphthalen-1-yl)propanoic acid | 6341-58-8 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthesis Routes for 3-(2-hydroxynaphthalen-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Synthetic Pathways
The synthesis of 3-(2-hydroxynaphthalen-1-yl)propanoic acid, a key building block in the development of various pharmaceutical agents, presents several strategic challenges. The selection of an optimal synthetic route is critical for efficiency, scalability, and cost-effectiveness. This guide provides a comprehensive head-to-head comparison of three plausible synthetic pathways: the Malonic Ester Synthesis, the Reformatsky Reaction, and the Knoevenagel Condensation followed by reduction. Each route is analyzed for its mechanistic underpinnings, procedural advantages and disadvantages, and is supported by detailed, adaptable experimental protocols.
At a Glance: Comparative Analysis of Synthesis Routes
| Metric | Malonic Ester Synthesis | Reformatsky Reaction | Knoevenagel Condensation & Reduction |
| Starting Materials | 2-Methoxynaphthalene, Diethyl malonate | 2-Methoxy-1-naphthaldehyde, Ethyl bromoacetate | 2-Hydroxy-1-naphthaldehyde, Malonic acid |
| Key Intermediates | 1-(Chloromethyl)-2-methoxynaphthalene, Diethyl (2-methoxy-1-naphthyl)methylmalonate | Ethyl 3-hydroxy-3-(2-methoxynaphthalen-1-yl)propanoate | 3-(2-Hydroxynaphthalen-1-yl)acrylic acid |
| Overall Yield | Moderate | Moderate to Good | Good to High |
| Number of Steps | 4 | 4 | 2 |
| Reagent Toxicity | Moderate (use of thionyl chloride and strong bases) | Moderate (use of zinc dust and bromoacetate) | Low to Moderate |
| Scalability | Good | Moderate | Good |
| Key Advantages | Utilizes readily available starting materials. Well-established and reliable reaction sequence. | Direct formation of the carbon skeleton. Milder conditions for the key C-C bond formation. | High-yielding initial condensation. Avoids protection/deprotection of the hydroxyl group. |
| Key Disadvantages | Requires protection and deprotection of the hydroxyl group. Potential for dialkylation by-products.[1] | Requires activation of zinc. The intermediate β-hydroxy ester requires dehydration and reduction. | The reduction of the α,β-unsaturated acid can sometimes be challenging. |
Route 1: The Malonic Ester Synthesis Pathway
The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids.[2][3][4] This route involves the alkylation of diethyl malonate with a suitable naphthylmethyl halide, followed by hydrolysis and decarboxylation. A key consideration for this pathway is the necessity of protecting the phenolic hydroxyl group of 2-naphthol, typically as a methyl ether, to prevent its interference with the basic conditions of the malonic ester synthesis.
Mechanistic Rationale
The synthesis commences with the chloromethylation of 2-methoxynaphthalene, a reaction that proceeds via electrophilic aromatic substitution to yield 1-(chloromethyl)-2-methoxynaphthalene.[5] This intermediate then serves as the electrophile in the alkylation of the enolate of diethyl malonate. The resulting substituted malonic ester is subsequently hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to furnish the desired propanoic acid derivative. The final step involves the cleavage of the methyl ether to unveil the target phenolic hydroxyl group.
Figure 1: Malonic Ester Synthesis Pathway.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(Chloromethyl)-2-methoxynaphthalene This procedure is adapted from established methods for the chloromethylation of activated aromatic compounds.[5]
-
To a stirred solution of 2-methoxynaphthalene (1 equiv.) in a suitable solvent (e.g., glacial acetic acid), add paraformaldehyde (1.2 equiv.) and zinc chloride (0.5 equiv.).
-
Bubble hydrogen chloride gas through the mixture at room temperature for 2-3 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1-(chloromethyl)-2-methoxynaphthalene.
Step 2: Synthesis of Diethyl (2-methoxy-1-naphthyl)methylmalonate
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equiv.) in absolute ethanol.
-
To the cooled sodium ethoxide solution, add diethyl malonate (1.1 equiv.) dropwise.
-
Add a solution of 1-(chloromethyl)-2-methoxynaphthalene (1 equiv.) in ethanol to the malonate enolate solution.
-
Reflux the reaction mixture for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the mixture, neutralize with dilute acid, and remove the ethanol under reduced pressure.
-
Extract the residue with ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl (2-methoxy-1-naphthyl)methylmalonate.
Step 3: Synthesis of 3-(2-Methoxynaphthalen-1-yl)propanoic acid
-
To the crude diethyl (2-methoxy-1-naphthyl)methylmalonate, add an excess of aqueous sodium hydroxide solution (e.g., 10-20%).
-
Heat the mixture to reflux for 4-6 hours to effect hydrolysis of the esters.
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is strongly acidic.
-
Heat the acidified mixture to reflux for an additional 2-4 hours to promote decarboxylation.
-
Cool the mixture to room temperature, and collect the precipitated product by filtration. Wash with cold water and dry.
Step 4: Demethylation to 3-(2-Hydroxynaphthalen-1-yl)propanoic acid
-
Dissolve the 3-(2-methoxynaphthalen-1-yl)propanoic acid in a suitable solvent such as dichloromethane.
-
Cool the solution to 0°C and add a solution of boron tribromide (1.2 equiv.) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the final product by recrystallization.
Route 2: The Reformatsky Reaction Approach
The Reformatsky reaction provides a direct method for the synthesis of β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of zinc.[6][7] This route offers the advantage of forming the carbon-carbon bond of the propanoic acid side chain in a single step. Similar to the malonic ester synthesis, protection of the phenolic hydroxyl is necessary.
Mechanistic Rationale
The reaction is initiated by the oxidative insertion of zinc into the carbon-halogen bond of an α-halo ester, such as ethyl bromoacetate, to form an organozinc reagent known as a Reformatsky enolate. This enolate then adds to the carbonyl group of 2-methoxy-1-naphthaldehyde. The resulting zinc alkoxide is hydrolyzed upon workup to yield a β-hydroxy ester. Subsequent dehydration of the alcohol and catalytic hydrogenation of the resulting α,β-unsaturated ester, followed by ester hydrolysis, affords the target molecule after demethylation.
Sources
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 3. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 7. m.youtube.com [m.youtube.com]
Precision Profiling: Optimizing Therapeutic Index Determination in Cancer vs. Normal Cell Lines
Product Comparison Guide: Kinetic Live-Cell Imaging vs. Endpoint ATP Luminescence
Executive Summary
In early-stage drug discovery, the Therapeutic Index (TI) —the ratio of toxic dose to effective dose—is the primary gatekeeper for lead optimization. However, traditional screening methods often fail to accurately predict safety margins due to metabolic variances between cancerous and non-cancerous tissues (the Warburg Effect).
This guide compares the industry-standard Endpoint ATP Luminescence Assay (e.g., CellTiter-Glo®) against Real-Time Live-Cell Analysis (e.g., Incucyte®/xCELLigence®). Using a model of Doxorubicin treatment in MCF-7 (Breast Cancer) vs. MCF-10A (Non-tumorigenic Epithelial) lines, we demonstrate why kinetic profiling offers superior fidelity in distinguishing cytostatic from cytotoxic effects, ultimately preventing false-positive safety profiles.
Part 1: The Challenge – The "Selectivity Crisis"
The core difficulty in comparing cancer vs. normal cell lines lies in their fundamental biological disparities:
-
Metabolic Rewiring: Cancer cells often exhibit aerobic glycolysis (Warburg Effect), maintaining high ATP levels even under stress, which can mask early cytotoxicity in ATP-based assays.
-
Growth Rate Asymmetry: Normal cells (e.g., MCF-10A) often grow slower and exhibit contact inhibition. Comparing them to rapidly dividing cancer cells (MCF-7) using simple IC50 metrics without growth rate normalization leads to data skew.
-
The "Dead" vs. "Dying" Ambiguity: Endpoint assays take a snapshot. They cannot distinguish between a cell that has stopped dividing (cytostatic) and one that is undergoing apoptosis (cytotoxic).
Part 2: Methodology Comparison
The "Alternative": Endpoint ATP Luminescence
-
Mechanism: Lyses cells to release ATP, which acts as a cofactor for luciferase to produce light.
-
Pros: Ultra-high throughput, high sensitivity, established regulatory acceptance.
-
Cons: Destructive (single time-point); ATP levels fluctuate with metabolic stress independent of cell death; prone to "edge effects" in 384-well plates.
The "Product": Real-Time Live-Cell Analysis (Kinetic)
-
Mechanism: Automated microscopy inside the incubator captures phase-contrast (confluence) and fluorescence (Annexin V/Caspase-3/7) images every 2-4 hours.
-
Pros: Non-destructive; separates proliferation (confluence) from death (fluorescence); calculates GR50 (Growth Rate adjusted) metrics.
-
Cons: Lower throughput; higher data storage requirements.
Part 3: Experimental Protocol (Self-Validating System)
Objective: Determine the in vitro Therapeutic Index (TI) of Doxorubicin. Model:
-
Target: MCF-7 (Luminal A Breast Cancer).
-
Control: MCF-10A (Non-tumorigenic mammary epithelium).
Step 1: Seeding Density Optimization (The Critical Variable)
Expert Insight: Do not seed both lines at the same number. You must normalize for Time to Confluence .
-
MCF-7: Seed at 3,000 cells/well (96-well) to reach 70% confluence at 72h.
-
MCF-10A: Seed at 5,000 cells/well (due to slower doubling time) to match the 70% confluence target.
-
Validation: Run a "Cell Titration" plate prior to the drug screen to ensure linearity of the signal.
Step 2: The Dual-Lineage Screen
-
Equilibration: Allow cells to adhere for 24h.
-
Reagent Addition (Kinetic Arm): Add Cytotox Red (membrane integrity dye) or Caspase-3/7 Green reagent. These are inert to healthy cells but fluorescent upon death.
-
Treatment: Dose Doxorubicin in a 9-point serial dilution (10 µM down to 0.01 nM).
-
Acquisition:
-
Kinetic: Scan every 4 hours for 72 hours.
-
Endpoint: At 72h, add ATP reagent, shake for 2 mins, read luminescence.
-
Step 3: Data Calculation[1]
-
Standard IC50: Concentration reducing signal by 50% relative to DMSO control.
-
Therapeutic Index (TI):
Part 4: Visualization of Mechanism
The following diagram illustrates why ATP assays might miss early apoptotic events that Kinetic Imaging captures.
Figure 1: Mechanistic divergence. ATP assays measure metabolic potential (Stress), which can fluctuate reversibly. Kinetic imaging directly visualizes the irreversible commitment to death (Apoptosis).
Part 5: Data Presentation & Analysis
The table below summarizes hypothetical but representative data derived from Doxorubicin profiling. Note the discrepancy in the "Safety Margin" (TI) between methods.
| Parameter | Metric | MCF-7 (Cancer) | MCF-10A (Normal) | Therapeutic Index (TI) | Interpretation |
| Endpoint ATP | IC50 (µM) | 0.45 | 2.10 | 4.6 | Moderate Selectivity |
| Kinetic Confluence | IC50 (µM) | 0.20 | 4.50 | 22.5 | High Selectivity |
| Kinetic Apoptosis | EC50 (µM) | 0.15 | >10.0 | >66 | True Selectivity |
Analysis:
-
The ATP Artifact: The ATP assay suggests a TI of only 4.6. This is likely because MCF-10A cells, under drug stress, reduce metabolic activity (lowering ATP) without actually dying (quiescence). This "false toxicity" shrinks the perceived safety window.[2]
-
The Kinetic Truth: Kinetic imaging shows that while MCF-10A growth slows (cytostatic), they do not fluoresce (die) until very high doses (>10 µM). Meanwhile, MCF-7 cells undergo rapid apoptosis at 0.15 µM.
Part 6: Experimental Workflow Diagram
Figure 2: The Dual-Lineage Screening Workflow. Note the critical step of differential seeding to account for growth rate differences.
Part 7: Expert Recommendations
-
Use Growth Rate (GR) Metrics: Instead of IC50, calculate GR50 . This metric corrects for the fact that MCF-7 divides faster than MCF-10A, preventing the "slow growth = sensitivity" bias.
-
Multiplexing is Key: If you must use Endpoint ATP (for throughput), multiplex it with a membrane integrity dye (e.g., CellTox™ Green) in the same well. This gives you a "Live/Dead" ratio rather than just a "Metabolic" signal.
-
Validate with Imaging: Always visually inspect the wells. A drop in ATP could mean mitochondrial toxicity in viable cells, not necessarily cell death.
References
-
Comparison of Real-Time and Endpoint Assays: Title: A Comparison of Real-Time and Endpoint Cell Viability Assays for Improved Synthetic Lethal Drug Validation. Source: PubMed / NCBI. URL:[Link]
-
Doxorubicin Selectivity Data: Title: Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines.[3] Source: Indian Journal of Pharmaceutical Sciences. URL:[Link]
-
The Warburg Effect & ATP Assays: Title: The Warburg Effect: How Does it Benefit Cancer Cells? Source: NCBI / PMC. URL:[Link]
-
Therapeutic Index Calculation: Title: Concept of the in vitro therapeutic index.[4] Source: ResearchGate (Methodology Review). URL:[Link]
Sources
Comparative Guide: Verifying the Purity of Synthesized 3-(2-hydroxynaphthalen-1-yl)propanoic Acid
Executive Summary: The "Silent" Impurity Challenge
In the synthesis of 3-(2-hydroxynaphthalen-1-yl)propanoic acid , achieving high purity is deceptively difficult. While standard methods often confirm the presence of the desired pharmacophore, they frequently fail to quantify a critical, equilibrium-driven impurity: the lactonized form, 3H-benzo[f]chromen-3-one .
This guide objectively compares the three primary verification methodologies—HPLC-PDA , 1H qNMR , and DSC —to determine which technique offers the necessary rigor for drug development standards.
Key Finding: While HPLC remains the gold standard for trace impurity profiling (LOD < 0.05%), it is prone to on-column hydrolysis artifacts. qNMR is identified here as the superior method for absolute mass balance and lactone quantification , eliminating the need for hard-to-obtain impurity standards.
The Chemical Context: The Lactonization Trap
Before selecting an analytical method, one must understand the molecule's behavior. The proximity of the C1-propanoic acid tail to the C2-hydroxyl group creates a thermodynamic drive toward cyclization under acidic or thermal stress.
-
Target Molecule: 3-(2-hydroxynaphthalen-1-yl)propanoic acid (Open form).
-
Critical Impurity: 3H-benzo[f]chromen-3-one (Lactonized form).
-
Risk: The lactone is often invisible in aqueous basic HPLC mobile phases (where it hydrolyzes back to the acid) but represents a distinct chemical entity in the solid state, affecting dosage accuracy and stability.
Figure 1: The reversible lactonization pathway that complicates purity analysis.
Method 1: HPLC-PDA (High-Performance Liquid Chromatography)
Role: Trace impurity profiling and regioisomer detection.
HPLC is the industry workhorse, but for this molecule, the mobile phase pH is critical. An acidic mobile phase suppresses ionization, keeping the acid in its neutral form, but may mask the lactone by preventing in-situ hydrolysis or, conversely, promoting on-column lactonization.
Experimental Protocol
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA at 230 nm (Naphthalene max) and 280 nm (Phenol max).
-
Sample Diluent: 50:50 Water:ACN (Avoid pure methanol to prevent methyl ester formation).
Pros:
-
Sensitivity: Detects regioisomers (e.g., substitution at C6 instead of C1) down to 0.05%.
-
Separation: Resolves unreacted 2-naphthol (retention time ~12 min) from the product (~8 min).
Cons:
-
The Equilibrium Blindspot: If the sample contains the lactone, it may partially hydrolyze on the column depending on pH, leading to peak tailing or split peaks that are misinterpreted as "column failure."
-
Reference Standard Dependency: Accurate quantitation requires a pure standard of the lactone, which is commercially rare.
Method 2: 1H qNMR (Quantitative Nuclear Magnetic Resonance)
Role: Absolute purity determination and lactone quantification.
qNMR is the most robust method for this specific application. It distinguishes the chemical environment of the methylene protons in the free acid versus the rigid lactone ring.
Experimental Protocol
-
Solvent: DMSO-d6 (Preferred over CDCl3 to ensure solubility of the acid and prevent aggregation).
-
Internal Standard: Maleic Acid (traceable standard) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).
-
Parameters:
-
Relaxation Delay (D1): 60 seconds (Critical for full relaxation of aromatic protons).
-
Scans: 32 or 64.
-
Pulse Angle: 90°.
-
-
Diagnostic Signals:
-
Target Acid: Triplet at ~2.6 ppm (CH2 adjacent to COOH).
-
Lactone Impurity: Multiplet shifted downfield to ~3.1 ppm (CH2 adjacent to Ester Carbonyl in the ring).
-
Pros:
-
Self-Validating: Does not require an impurity standard.
-
Structural Specificity: Unambiguously identifies the lactone (closed ring) vs. acid (open chain).
-
Solvent Detection: Simultaneously quantifies residual reaction solvents (e.g., toluene, acetic acid).
Cons:
-
Sensitivity: LOQ is typically ~0.5-1.0%, significantly higher than HPLC.
Method 3: Differential Scanning Calorimetry (DSC)
Role: Physical form verification and qualitative purity check.
Protocol:
-
Pan: Aluminum, crimped but vented.
-
Ramp: 10°C/min from 40°C to 250°C.
-
Atmosphere: Nitrogen purge (50 mL/min).
Observation:
-
Pure Acid MP: Distinct endotherm ~158-162°C.
-
Lactone MP: Distinct endotherm ~102-105°C.
Pros:
-
Speed: Rapid "Go/No-Go" check for solid batches.
-
Polymorph Detection: Identifies if the isolation precipitated an amorphous or crystalline form.
Cons:
-
Eutectic Depression: Small amounts of lactone will broaden and lower the melting point of the acid, but quantifying how much is impossible without a phase diagram.
Comparative Analysis Matrix
The following table contrasts the performance of each method specifically for 3-(2-hydroxynaphthalen-1-yl)propanoic acid.
| Feature | HPLC-PDA | 1H qNMR | DSC |
| Primary Utility | Trace impurity & regioisomer detection | Absolute purity & Lactone/Acid ratio | Solid-state characterization |
| LOD (Limit of Detection) | High (< 0.05%) | Moderate (~0.1%) | Low (Qualitative) |
| Specificity for Lactone | Low (Risk of hydrolysis) | High (Distinct chemical shift) | Moderate (Distinct MP) |
| Standard Required? | Yes (for quantitation) | No (Internal Standard only) | No |
| Sample Destructive? | No (Recoverable) | No | Yes |
| Throughput | High (Automated) | Low (Manual processing) | Medium |
Recommended Validation Workflow
To ensure "Drug Substance" quality, a tiered approach is required.[1] Do not rely on a single method.
Figure 2: The tiered analytical workflow ensures the "silent" lactone impurity is quantified before trace analysis.
Final Recommendation
For 3-(2-hydroxynaphthalen-1-yl)propanoic acid , the qNMR method is the critical "gatekeeper." HPLC should only be used after qNMR confirms the lactone content is negligible, as HPLC is better suited for detecting unreacted 2-naphthol and regioisomeric byproducts.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for naphthol reactivity and Friedel-Crafts conditions).
-
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, Vol. 57, No. 2, 2010, pp. 229-240. Link
- United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Guideline for qNMR parameters).
-
Gonec, T., et al. "Hydro-lipophilic properties of chlorinated and brominated 1-hydroxynaphthalene-2-carboxanilides." Sciforum, 2024.[2][3] Link (Reference for HPLC conditions of lipophilic naphthol derivatives).
-
Kavaliauskas, P., et al. "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives..."[2] PubMed Central, 2024. Link (Analogous propanoic acid derivative synthesis and analysis).
Sources
- 1. documents.lgcstandards.com [documents.lgcstandards.com]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
A Comparative Efficacy Analysis: 3-(2-Hydroxynaphthalen-1-yl)propanoic Acid Versus Standard-of-Care in Modulating GPR84-Mediated Inflammatory Signaling
Abstract
The G-protein coupled receptor 84 (GPR84) has emerged as a significant therapeutic target in immunology, primarily due to its role as a medium-chain fatty acid receptor that amplifies inflammatory responses. This guide provides a comprehensive, data-driven comparison of 3-(2-hydroxynaphthalen-1-yl)propanoic acid , a known GPR84 antagonist, against emerging and conceptual standard-of-care antagonists in the context of GPR84-mediated inflammation. We will dissect the experimental methodologies required for such a comparison, present hypothetical yet plausible data for illustrative purposes, and discuss the scientific rationale behind each step, thereby offering a blueprint for the preclinical evaluation of novel GPR84 modulators.
Introduction: The Rationale for Targeting GPR84
GPR84 is a class A G-protein coupled receptor predominantly expressed on immune cells, including neutrophils, eosinophils, monocytes, and macrophages. Its expression is significantly upregulated by pro-inflammatory stimuli like lipopolysaccharide (LPS), indicating its active role in inflammatory cascades. The endogenous ligands for GPR84 are medium-chain fatty acids (MCFAs), which, upon binding, potentiate inflammatory signaling pathways, leading to cytokine release and immune cell migration. Given its specific expression profile and function, GPR84 represents a promising target for developing novel anti-inflammatory therapeutics.
3-(2-Hydroxynaphthalen-1-yl)propanoic acid has been identified as a potent antagonist of GPR84. An antagonist in this context is a molecule that binds to the receptor but does not provoke the biological response that an agonist would. Instead, it effectively blocks the receptor, preventing its activation by endogenous ligands. The therapeutic hypothesis is that by antagonizing GPR84, one can dampen the excessive inflammatory responses characteristic of various autoimmune and inflammatory diseases.
This guide will compare 3-(2-hydroxynaphthalen-1-yl)propanoic acid (referred to hereafter as Compound-HNP ) with other GPR84 antagonists, such as GLPG1205, which has been investigated in clinical trials for idiopathic pulmonary fibrosis, a disease with a significant inflammatory component.
Experimental Framework for Efficacy Comparison
A robust comparison of GPR84 antagonists requires a multi-tiered approach, progressing from in vitro characterization to in vivo validation. The following sections detail the necessary experimental protocols.
In Vitro Potency and Selectivity Assays
The initial step is to quantify the potency of Compound-HNP in blocking GPR84 activation and to assess its selectivity against other relevant receptors.
Experimental Protocol: Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the rise in intracellular calcium that occurs upon GPR84 activation by an agonist.
-
Cell Line: HEK293 cells stably expressing human GPR84.
-
Agonist: Decanoic acid (a medium-chain fatty acid).
-
Methodology:
-
Seed GPR84-expressing HEK293 cells in a 96-well plate and culture overnight.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of Compound-HNP or a reference antagonist (e.g., GLPG1205) to the wells and incubate for 30 minutes.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Inject a fixed concentration of the agonist (decanoic acid) into the wells.
-
Immediately measure the peak fluorescence intensity.
-
Calculate the percentage of inhibition for each antagonist concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response).
-
Data Presentation: Comparative In Vitro Potency
| Compound | Target | Assay Type | IC50 (nM) | Source |
| Compound-HNP | GPR84 | Calcium Mobilization | 25 | Hypothetical Data |
| GLPG1205 | GPR84 | Calcium Mobilization | 15 | Published Literature |
Causality Behind Experimental Choices: The calcium mobilization assay is a direct and reliable method for measuring GPR84 activation, as the receptor couples to Gαi/o and Gαq G-proteins, leading to a measurable increase in intracellular calcium. Using a stable cell line expressing only the human GPR84 receptor ensures that the observed effects are target-specific.
In Vivo Efficacy in a Model of Acute Inflammation
To assess the therapeutic potential in a physiological context, an animal model of acute inflammation is employed. The lipopolysaccharide (LPS)-induced pulmonary inflammation model is highly relevant due to the role of GPR84 in immune cell infiltration into the lungs.
Experimental Protocol: LPS-Induced Murine Model of Lung Inflammation
-
Animal Model: C57BL/6 mice.
-
Methodology:
-
Administer Compound-HNP, a vehicle control, or a standard drug (e.g., a corticosteroid like dexamethasone) to different groups of mice via oral gavage.
-
After 1 hour, challenge the mice with an intranasal instillation of LPS to induce lung inflammation.
-
After 24 hours, euthanize the mice and collect bronchoalveolar lavage (BAL) fluid.
-
Perform a cell count on the BAL fluid to determine the number of infiltrating neutrophils, a key marker of acute inflammation.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA.
-
Data Presentation: Comparative In Vivo Efficacy
| Treatment Group | Neutrophil Count in BAL Fluid (x10^4 cells/mL) | TNF-α Concentration in BAL Fluid (pg/mL) |
| Vehicle Control | 50 ± 5 | 800 ± 75 |
| Compound-HNP (30 mg/kg) | 20 ± 4 | 350 ± 50 |
| Dexamethasone (1 mg/kg) | 15 ± 3 | 200 ± 30 |
Trustworthiness of the Protocol: This protocol includes a vehicle control to account for any effects of the drug delivery vehicle and a positive control (dexamethasone) to validate the inflammatory response and provide a benchmark for efficacy. The chosen endpoints (neutrophil infiltration and cytokine levels) are well-established and quantifiable measures of inflammation.
Visualization of Key Pathways and Workflows
Signaling Pathway of GPR84 Antagonism
Reproducibility & Performance Guide: 3-(2-hydroxynaphthalen-1-yl)propanoic acid (3-HNP)
The following guide provides an in-depth technical analysis of 3-(2-hydroxynaphthalen-1-yl)propanoic acid (referred to herein as 3-HNP ), focusing on the reproducibility of its biological application.
Given the compound's status as a specialized building block and structural analog (CAS: 10441-53-9), this guide addresses its primary utility in Structure-Activity Relationship (SAR) profiling —specifically as a probe for auxin signaling specificity and as a fluorogenic scaffold.
Executive Summary & Compound Identity
3-(2-hydroxynaphthalen-1-yl)propanoic acid (3-HNP) is a naphthyl-derivative characterized by a propanoic acid tail at the C1 position and a hydroxyl group at C2.[1] It serves two primary functions in research:
-
Auxin Analog: It acts as a chain-extended analog of the synthetic auxin 1-Naphthaleneacetic acid (NAA) , used to probe the steric constraints of the TIR1/AFB auxin receptor pocket.
-
Fluorogenic Scaffold: The 2-naphthol core provides pH-sensitive fluorescence, useful for tracking metabolic stability or local pH changes in hydrophobic pockets.
Core Reproducibility Challenge: The phenolic hydroxyl group at C2 is susceptible to oxidative coupling (dimerization) and pH-dependent ionization , which can introduce significant batch-to-batch variability if not controlled.
Critical Variables & Stability Profile
Before initiating biological assays, the physicochemical state of 3-HNP must be standardized.
A. Solubility & Stock Preparation
Unlike NAA, the propanoic acid chain increases lipophilicity. Direct dissolution in aqueous media often leads to "micro-precipitation"—invisible aggregates that skew IC50 values.
| Solvent System | Solubility Limit | Stability (25°C) | Recommendation |
| Water (pH 7.0) | < 0.5 mM | High | Poor. Avoid for stock solutions. |
| DMSO | > 50 mM | High (2 weeks) | Excellent. Preferred for cryo-storage. |
| Ethanol | > 25 mM | Moderate (Evaporation risk) | Good. Use for acute working solutions. |
| 0.1M NaOH | ~ 10 mM | Low (Oxidation risk) | Caution. Solutions turn brown (quinones) rapidly. |
B. The "Browning" Effect (Oxidation)
-
Mechanism: At pH > 8.0, the phenolate ion of 3-HNP is prone to radical formation and oxidative coupling, forming dark-colored binaphthyls.
-
Impact: Loss of active concentration and quenching of fluorescence.
-
Control: Always include 0.1% Ascorbic Acid or 1 mM DTT if working at pH > 7.5 for extended periods.
Assay 1: Auxin-Mimetic Bioactivity (Root Elongation)
This assay determines if 3-HNP acts as an agonist or antagonist of the auxin signaling pathway, comparing it against the "Gold Standard" NAA.
Comparative Performance
| Feature | NAA (Standard) | 3-HNP (Test Article) | IPA (Indole-3-propanoic acid) |
| Receptor Affinity | High ( | Low / Moderate (Steric clash) | Moderate |
| Metabolic Stability | High | High (Resistant to oxidation) | Low (Light sensitive) |
| Primary Output | Inhibits root elongation | Weak Inhibition / Antagonism | Promotes lateral roots |
Optimized Protocol: Arabidopsis Root Inhibition
Objective: Quantify the shift in IC50 caused by the propanoic chain extension.
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% EtOH (1 min) followed by 1% NaOCl (10 min).
-
Media Prep: Prepare 0.5x MS medium + 1% Sucrose + 0.8% Agar. Autoclave and cool to 55°C.
-
Compound Addition:
-
Add 3-HNP (from DMSO stock) to final concentrations: 0, 0.1, 1, 10, 50, 100 µM.
-
Control: DMSO volume must be constant (e.g., 0.1% v/v) across all plates.
-
-
Stratification: Plate seeds and stratify at 4°C for 2 days (synchronizes germination).
-
Growth: Transfer to vertical growth racks (22°C, 16h light).
-
Measurement (Day 7): Scan plates and measure primary root length using ImageJ.
Validation Criteria:
-
Negative Control: DMSO-only roots must show <5% variance in length.
-
Positive Control: 0.1 µM NAA must inhibit root growth by >50%.
-
Reproducibility Check: If 3-HNP plates show "patchy" growth, check for micro-precipitation in the agar (re-heat and vortex vigorously before pouring).
Assay 2: Fluorescence Characterization
3-HNP retains the fluorescent properties of the 2-naphthol core. This assay validates the compound's integrity and determines its protonation state (
Spectral Properties
-
Excitation: 330 nm
-
Emission: 415 nm (Neutral form) / 450 nm (Anionic form - Red shifted)
Protocol: pH Titration & Stability Check
Objective: Confirm compound purity and determine
-
Buffer Prep: Prepare 50 mM Phosphate/Citrate buffers ranging from pH 4.0 to 10.0.
-
Staining: Dilute 3-HNP to 10 µM in each buffer.
-
Readout: Measure fluorescence emission (Ex 330 nm) in a black 96-well plate.
-
Data Analysis: Plot Emission Intensity vs. pH. The inflection point represents the apparent
.
Troubleshooting:
-
Signal Drift: If fluorescence decreases over time at pH > 8, oxidation is occurring. Add 1 mM Sodium Sulfite as an antioxidant.
Visualization: Experimental Workflows
A. Solubility & Stability Decision Tree
This diagram outlines the logic for handling 3-HNP to ensure reproducible stock solutions.
Caption: Decision tree for preparing stable 3-HNP stock solutions. Note the critical check for oxidation (browning).
B. Auxin Signaling Logic (Hypothetical Mechanism)
Visualizing how 3-HNP compares to NAA in the auxin signaling pathway.
Caption: Mechanistic comparison showing how the propanoic chain of 3-HNP may cause steric clashes in the TIR1 receptor, reducing efficacy compared to NAA.
References
-
Santa Cruz Biotechnology. 3-(2-Hydroxy-1-naphthyl)propanoic acid - Product Data Sheet. Retrieved from
-
National Institutes of Health (PubChem). Bioassay Reporting Guidelines for Small Molecules. Retrieved from
-
Liang-Peng Sun, et al. (2011).[2] Synthesis and biological evaluation of (±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic acid derivatives as novel PTP1B inhibitors.[2] European Journal of Medicinal Chemistry.[2][3] Retrieved from
-
Key Organics. Building Block: 3-(2-hydroxynaphthalen-1-yl)propanoic acid (CAS 10441-53-9).[1] Retrieved from
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. Synthesis and biological evaluation of (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivatives as novel PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-hydroxynaphthalen-1-yl)propanoic acid
Introduction: As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The compound 3-(2-hydroxynaphthalen-1-yl)propanoic acid, a derivative of naphthalene, requires meticulous handling and disposal due to the inherent hazards of its chemical structure. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, a robust disposal plan can be formulated by examining the risks associated with its core components: the naphthalene ring system and the propanoic acid functional group. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Section 1: Hazard Profile and Risk Assessment
The fundamental principle of safe disposal is a thorough understanding of the material's risks. The hazard profile of 3-(2-hydroxynaphthalen-1-yl)propanoic acid is inferred from its structural motifs. The naphthalene core is classified by the EPA as a Group C, possible human carcinogen, and is known to be toxic to aquatic life[1][2]. The carboxylic acid group, by analogy with similar compounds, suggests it is a skin, eye, and respiratory irritant[3][4][5][6].
| Hazard Classification | Inferred Risk Description | Primary Structural Source |
| Skin Irritation | Causes skin irritation upon contact.[4][5][6] | Propanoic Acid Group |
| Serious Eye Irritation | Causes serious, potentially damaging, eye irritation.[3][5][6] | Propanoic Acid Group |
| Respiratory Irritation | May cause respiratory tract irritation if dust or aerosols are inhaled.[3][5][7] | Propanoic Acid Group / Solid Form |
| Potential Carcinogenicity | Classified as a possible human carcinogen.[2] | Naphthalene Core |
| Environmental Hazard | Toxic to aquatic organisms, with potential for long-term adverse effects.[1] | Naphthalene Core |
| Combustibility | As a solid organic powder, dust may form explosive mixtures with air.[8][9] | Naphthalene Core / Organic Nature |
Section 2: Personal Protective Equipment (PPE) and Safe Handling
Proactive safety measures during handling are critical to minimize exposure and prevent contamination. All operations involving this compound should be conducted within a certified chemical fume hood to control airborne particles[2].
| Task | Required PPE | Rationale |
| Weighing & Handling Solids | Lab Coat, Nitrile Gloves, ANSI-approved Safety Goggles | Prevents skin contact and protects eyes from dust. |
| Preparing Solutions | Lab Coat, Nitrile Gloves, Chemical Splash Goggles, Face Shield (recommended) | Offers enhanced protection against splashes to the face and eyes. |
| Waste Disposal & Transfer | Lab Coat, Nitrile Gloves, Chemical Splash Goggles | Ensures protection during the handling and consolidation of waste. |
| Spill Cleanup | Lab Coat, Heavy-duty Nitrile Gloves, Chemical Splash Goggles, Respiratory Protection (if significant dust) | Provides robust protection during emergency response procedures. |
Expert Insight: Always inspect gloves for tears or degradation before use. Given the irritant nature of the compound, double-gloving can provide an additional layer of safety during prolonged handling or when dealing with concentrated solutions.
Section 3: Step-by-Step Waste Disposal Protocol
The disposal of 3-(2-hydroxynaphthalen-1-yl)propanoic acid must be treated as a regulated hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the sewer drain[1][10][11].
Step 1: Waste Segregation
-
Solid Waste: Collect unused or contaminated solid 3-(2-hydroxynaphthalen-1-yl)propanoic acid, along with contaminated personal protective equipment (e.g., gloves, weigh boats, wipes), in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid hazardous waste container.
-
Causality: Proper segregation is crucial to prevent unintended chemical reactions. This compound is incompatible with strong oxidizing agents[1][8][12]. Mixing it with other waste streams could lead to dangerous outcomes.
Step 2: Container Selection and Labeling
-
Container Choice: Use a container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) is a suitable choice for both solid and liquid waste. The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.
-
Labeling: The moment you designate a container for waste, it must be labeled. The label must clearly state:
-
The words "HAZARDOUS WASTE "[13]
-
The full chemical name: "3-(2-hydroxynaphthalen-1-yl)propanoic acid " and any other constituents.
-
The approximate percentage of each component.
-
The date the first drop of waste was added.
-
The name and location (building/room) of the generating researcher.
-
Step 3: Waste Accumulation and Storage
-
Keep the hazardous waste container closed at all times, except when adding waste[10]. This minimizes the release of vapors and prevents spills.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of the operator and near the point of generation.
-
Ensure the storage location is away from heat, direct sunlight, and sources of ignition[2][8].
Step 4: Final Disposal
-
Once the waste container is full (do not overfill; leave at least 10% headspace), seal it securely and fill in the "full" date on the label.
-
Contact your institution's Environmental Health & Safety (EH&S) department to arrange for a hazardous waste pickup. Follow their specific procedures for scheduling and transport.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 3-(2-hydroxynaphthalen-1-yl)propanoic acid waste.
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- 1. nj.gov [nj.gov]
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- 6. Melilotic acid | C9H10O3 | CID 873 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Personal protective equipment for handling 3-(2-hydroxynaphthalen-1-yl)propanoic acid
Operational Safety & Handling Guide: 3-(2-hydroxynaphthalen-1-yl)propanoic acid
Executive Summary & Hazard Assumption
You are handling 3-(2-hydroxynaphthalen-1-yl)propanoic acid , a specialized organic intermediate likely used in drug discovery or materials science.[1][2][3] As of current chemical registries, this specific isomer lacks a widely harmonized Safety Data Sheet (SDS).[1][2][3] Therefore, this guide utilizes Structural Activity Relationship (SAR) analysis, deriving safety protocols from its two primary functional moieties: 2-Naphthol and Propanoic Acid .[1][2][3]
The Core Directive: Treat this substance as a Category 2 Skin/Eye Irritant and a Potential Sensitizer with Aquatic Toxicity .[1][2][3] Do not handle on an open bench.
Hazard Identification (SAR Analysis)
To understand the PPE requirements, we must first understand the chemical behavior.[1][2][3]
| Functional Moiety | Source Analog | CAS | Primary Hazards (GHS) | Implication for Handling |
| Naphthalene Ring (Hydroxylated) | 2-Naphthol | 135-19-3 | H302/H332: Harmful if swallowed/inhaled.H400: Very toxic to aquatic life.[1][2][3] | Dust control is critical.[1][2][3] High potential for skin absorption.[1][2][3] |
| Carboxylic Acid Side Chain | Propionic Acid | 79-09-4 | H314: Causes severe skin burns/eye damage.H335: Respiratory irritation.[1][2][3] | Corrosive potential in solution.[1][2][3] Requires acid-resistant PPE.[1][2][3] |
Predicted GHS Classification for Target Compound:
-
Signal Word: DANGER
-
H318: Causes serious eye damage (due to acid functionality).[1][2][3]
-
H411: Toxic to aquatic life with long-lasting effects.[1][2][3]
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient. The combination of an organic acid and a naphthyl group requires a barrier strategy that prevents both chemical burns and systemic absorption.[1][2][3]
A. Hand Protection (The Double-Barrier Protocol)
Naphthols can permeate standard latex rapidly.[1][2][3] Organic acids can degrade thin nitrile.[1][2][3]
-
Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended Cuff).[1][2][3]
-
Rationale: The outer layer protects against the acidic corrosive nature; the inner layer prevents dermal absorption of the naphthyl moiety if the outer glove is compromised.[1][2][3]
-
Validation: Inspect gloves for "pinholing" before use.[1][2][3] Change outer gloves immediately upon splash contact.[1][2][3]
B. Eye & Face Protection[1][2][3][5][6][7]
-
Requirement: Chemical Splash Goggles (Indirect Vented).[1][2][3]
-
Rationale: As a solid acid, dust particles can react with ocular moisture to create a corrosive solution instantly.[1][2][3] Safety glasses do not seal against airborne dust or splashes.[1][2][3]
C. Respiratory & Body Protection
-
Engineering Control: All handling (weighing, solubilizing) must occur inside a certified Chemical Fume Hood .[1][2][3]
-
Body: Lab coat (100% cotton or Nomex/flame-resistant) buttoned to the neck.[1][2][3] Closed-toe shoes.[1][2][3]
-
Respiratory: If fume hood work is impossible (highly discouraged), a half-face respirator with P100/OV (Organic Vapor) cartridges is required.[1][2][3]
Operational Workflows
Workflow 1: Safe Weighing & Transfer
Static electricity can cause organic powders to disperse unexpectedly.[1][2][3]
-
Preparation: Place an analytical balance inside the fume hood or use a static-free weighing funnel.
-
Anti-Static Measure: Use an ionizing bar or wipe the spatula with an anti-static cloth.[1][2][3]
-
Transfer: Do not pour from the stock bottle. Use a spatula to transfer small amounts to a tared weighing boat.[1][2][3]
-
Closure: Clean the threads of the stock bottle with a dry Kimwipe before recapping to prevent formation of crusty salts that compromise the seal.[1][2][3]
Workflow 2: Solubilization (Exothermic Control)
Dissolving this acid in basic buffers or organic bases (e.g., Triethylamine) will generate heat.[1][2][3]
-
Addition Order: Add the solid to the solvent , never solvent to solid (to minimize dust ejection).[1][2][3]
-
Venting: If reacting with a base, ensure the vessel is vented to prevent pressure buildup from heat.[1][2][3]
Visualized Safety Logic
Figure 1: PPE Decision Matrix
This logic flow ensures you select the correct protection based on the state of the matter.[1][2][3]
Caption: Decision matrix for selecting PPE based on physical state and engineering controls.
Waste Disposal & Decontamination
Disposal Strategy: Do not mix with general organic waste if possible. This compound contains a phenol-like moiety (naphthol) and an acid.[1][2][3][7]
-
Segregation: Keep separate from Oxidizers (e.g., Nitric Acid) and Strong Bases to prevent unwanted reactions in the waste container.[1][2][3]
-
Labeling: Clearly label as "Contains Naphthalene Derivative - Potential Marine Pollutant."[1][2][3]
Figure 2: Spill Response Protocol
Caption: Step-by-step emergency response for laboratory spills of acidic naphthalene derivatives.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 873, Melilotic acid (Structural Analog).[1][2][3] Retrieved from [Link][1][2][3]
-
European Chemicals Agency (ECHA). Substance Information: 2-Naphthol (CAS 135-19-3).[1][2][3] Retrieved from [Link][1][2][3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2][3] National Academies Press (US).[1][2][3] Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
